Atropine sulfate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKKQJKQTPNWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N2O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Atropine Sulfate's Mechanism of Action on Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It plays a critical role in pharmacology as a prototypical anticholinergic agent, effectively inhibiting the "rest and digest" functions of the parasympathetic nervous system.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying atropine's interaction with the five subtypes of muscarinic receptors (M1-M5). It details the receptor binding kinetics, the impact on downstream signaling cascades, and the experimental methodologies used to elucidate these interactions. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of atropine as a pharmacological tool and in the development of novel muscarinic receptor-targeted therapeutics.
Introduction to Muscarinic Receptors and Atropine Sulfate
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of acetylcholine (ACh) in the central and peripheral nervous systems.[3][4] They are integral to the regulation of a wide array of bodily functions, including heart rate, smooth muscle contraction, and glandular secretions.[5][6] The five subtypes of muscarinic receptors, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways.[3][4]
Atropine, a racemic mixture of (+)- and (-)-hyoscyamine, with the (-)-isomer being the pharmacologically active component, is derived from the plant Atropa belladonna.[1] As a competitive and reversible antagonist, atropine binds to the orthosteric site of muscarinic receptors, the same site as the endogenous agonist acetylcholine, but does not activate the receptor.[2][7] This blockade prevents ACh from binding and initiating the downstream signaling cascades, thereby antagonizing the effects of parasympathetic nerve stimulation.[6][8]
Atropine's Interaction with Muscarinic Receptor Subtypes
Atropine is considered a non-selective antagonist, meaning it binds with high affinity to all five muscarinic receptor subtypes.[1][2] This lack of selectivity is a key feature of its pharmacological profile, leading to its wide range of physiological effects. The binding of atropine is a reversible process, meaning that the drug can dissociate from the receptor, and its antagonistic effects can be overcome by increasing the concentration of an agonist like acetylcholine.[9]
Quantitative Binding Data
The affinity of atropine for each muscarinic receptor subtype has been quantified using various experimental techniques, primarily radioligand binding assays. The data, including inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50), are summarized in the table below. These values indicate the high affinity of atropine across all M1-M5 receptors.
| Receptor Subtype | Atropine Ki (nM) | Atropine IC50 (nM) | Atropine pA2 | Reference |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | 8.54 | [10] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | 8.03 ± 0.03 | [10][11] |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | 9.15 | [3][10] |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | - | [10] |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | - | [10] |
Impact on Downstream Signaling Pathways
The antagonistic action of atropine at muscarinic receptors directly inhibits the initiation of their respective signaling cascades. Muscarinic receptors are broadly categorized into two groups based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[3][4] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[12][13] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[13] Atropine's blockade of these receptors prevents this entire cascade.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[3][13] Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13] The βγ-subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[3] Atropine's antagonism at these receptors prevents the inhibition of adenylyl cyclase and the modulation of ion channels.
Signaling Pathway Diagrams
Experimental Protocols
The following protocols outline the key experimental procedures used to characterize the interaction of atropine with muscarinic receptors.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (atropine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a reaction tube, add a fixed amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of atropine.
-
To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of a non-labeled ligand (e.g., 1 µM atropine).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each atropine concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the atropine concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay is used to measure the ability of an antagonist to inhibit agonist-induced activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest.
-
[3H]-myo-inositol.
-
Agonist (e.g., carbachol).
-
This compound.
-
Lithium chloride (LiCl) solution.
-
Dowex anion-exchange resin.
-
Scintillation fluid and vials.
Procedure:
-
Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of atropine.
-
Add LiCl to the medium to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Stimulate the cells with a fixed concentration of an agonist (e.g., carbachol) for a defined period.
-
Terminate the reaction by adding a solution like perchloric acid to lyse the cells and precipitate proteins.
-
Neutralize the cell lysates.
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (Dowex resin).
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
Plot the amount of accumulated inositol phosphates against the logarithm of the atropine concentration to determine the IC50 for the inhibition of the agonist response.
Cyclic AMP (cAMP) Assay
This functional assay is used to measure the ability of an antagonist to block agonist-induced inhibition of adenylyl cyclase by Gi/o-coupled muscarinic receptors (M2, M4).
Materials:
-
Whole cells expressing the muscarinic receptor subtype of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist (e.g., carbachol).
-
This compound.
-
A commercial cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Plate cells in a suitable microplate format.
-
Pre-incubate the cells with varying concentrations of atropine.
-
Stimulate the cells with a cocktail containing forskolin (to elevate basal cAMP levels) and a fixed concentration of an agonist (e.g., carbachol) to induce inhibition of adenylyl cyclase.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., reading the plate in a microplate reader).
-
The ability of atropine to reverse the agonist-induced decrease in cAMP levels is quantified.
-
Plot the cAMP levels against the logarithm of the atropine concentration to determine the IC50 for the blockade of the agonist response.
Conclusion
This compound serves as a cornerstone in the study of the cholinergic system due to its well-characterized, non-selective, and competitive antagonism of muscarinic receptors. Its mechanism of action, involving the direct blockade of acetylcholine binding and subsequent inhibition of G-protein-mediated signaling, has been extensively elucidated through a variety of experimental techniques. The quantitative data on its binding affinities and the detailed understanding of its impact on downstream pathways provide a crucial foundation for both basic research and the development of more selective muscarinic receptor modulators for therapeutic applications. This guide provides a comprehensive overview of these core principles for professionals in the field.
References
- 1. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsisinternational.org [rsisinternational.org]
Atropine Sulfate: An In-depth Technical Guide on a Non-Selective Muscarinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is a core medicine in clinical use, primarily for its anticholinergic properties, which include mydriasis, bronchodilation, and regulation of heart rate.[2] This technical guide provides a comprehensive overview of atropine sulfate's core pharmacology, focusing on its mechanism of action as a non-selective muscarinic antagonist. It includes a detailed summary of its binding affinities across all five muscarinic receptor subtypes, in-depth experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
Atropine, a naturally occurring tertiary amine alkaloid extracted from plants of the Solanaceae family, such as Atropa belladonna, has a long history in medicine.[3] Its sulfate salt, this compound, is a more stable and commonly used form. Atropine's pharmacological effects are primarily due to its competitive antagonism of acetylcholine (ACh) at muscarinic receptors, thereby inhibiting the effects of the parasympathetic nervous system.[1][4]
Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to a vast array of physiological functions.[5] The five subtypes, designated M1 through M5, exhibit distinct tissue distributions and couple to different intracellular signaling pathways.[6][7] Atropine's non-selectivity for these subtypes underpins its wide range of clinical applications and also its potential side effects.[8] Understanding the nuances of its interaction with each receptor subtype is crucial for both clinical use and the development of more selective muscarinic receptor modulators.
Mechanism of Action: Non-Selective Muscarinic Antagonism
Atropine functions as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5).[1] It reversibly binds to the orthosteric site of the receptors, the same site that acetylcholine binds to, thereby preventing the endogenous ligand from eliciting a response.[9] This blockade of muscarinic receptors inhibits the physiological actions of acetylcholine mediated by the parasympathetic nervous system, leading to effects such as increased heart rate, reduced secretions, and relaxation of smooth muscle.[9]
The non-selective nature of atropine means that it does not significantly differentiate between the five muscarinic receptor subtypes. This lack of selectivity is evident in its comparable binding affinities across the M1-M5 receptors.
Muscarinic Receptor Subtypes and Signaling Pathways
The five muscarinic receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades:
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6][10] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[6][10] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The following diagram illustrates the signaling pathways associated with the different muscarinic receptor subtypes.
Data Presentation: Binding Affinities of this compound
The non-selective nature of atropine is quantitatively demonstrated by its binding affinities for the five human muscarinic receptor subtypes. The following tables summarize the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) values for this compound at each receptor subtype.
Table 1: this compound Inhibition Constants (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 1.27 ± 0.36 | [9] |
| M2 | 3.24 ± 1.16 | [9] |
| M3 | 2.21 ± 0.53 | [9] |
| M4 | 0.77 ± 0.43 | [9] |
| M5 | 2.84 ± 0.84 | [9] |
Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Reference |
| M1 | 2.22 ± 0.60 | [9] |
| M2 | 4.32 ± 1.63 | [9] |
| M3 | 4.16 ± 1.04 | [9] |
| M4 | 2.38 ± 1.07 | [9] |
| M5 | 3.39 ± 1.16 | [9] |
The pKi values, which are the negative logarithm of the Ki values, are also commonly used to express binding affinity. For atropine, the pKi values are generally in the range of 8.5 to 9.5, indicating high affinity for all muscarinic receptor subtypes.[8][11]
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors involves various in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are a fundamental method to determine the affinity (Ki) and density (Bmax) of receptors.[5]
Objective: To determine the binding affinity of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
-
This compound solutions of varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled high-affinity muscarinic antagonist (e.g., scopolamine (B1681570) or atropine itself at a high concentration) for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspending it in fresh buffer and centrifuging again.
-
Resuspend the final pellet in the assay buffer to a final protein concentration of 50-200 µg/mL.[12]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: To triplicate wells, add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: To another set of triplicate wells, add 50 µL of a high concentration of unlabeled atropine (e.g., 1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.[12]
-
Competition Binding: To separate sets of triplicate wells, add 50 µL of varying concentrations of this compound, 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.[13]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
The following diagram illustrates the general workflow of a radioligand binding assay.
Functional Assays
Functional assays measure the physiological response of a cell or tissue to a drug, providing information on its potency (EC50 or IC50) and efficacy.
This assay is particularly useful for assessing antagonists of M1, M3, and M5 receptors, which signal through the Gq/11 pathway leading to an increase in intracellular calcium.
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
A muscarinic agonist (e.g., carbachol, acetylcholine).
-
This compound solutions of varying concentrations.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or a fluorescence microscope equipped with a camera.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in the assay buffer.
-
Remove the culture medium from the cells and wash them once with the assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.[14]
-
-
Antagonist Incubation:
-
Remove the dye loading solution and wash the cells twice with the assay buffer.
-
Add different concentrations of this compound to the respective wells and incubate at room temperature or 37°C for 15-30 minutes.[14]
-
-
Agonist Addition and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add a pre-determined concentration of the muscarinic agonist (typically the EC80 concentration) to the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.[14]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Electrophysiological techniques, such as patch-clamp, can be used to measure the effect of atropine on ion channel activity modulated by muscarinic receptors, particularly the G protein-coupled inwardly-rectifying potassium channels (GIRKs) activated by M2 and M4 receptors.
Objective: To determine the effect of this compound on agonist-induced changes in membrane potential or ion channel currents.
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., atrial myocytes for M2 receptors).
-
Patch-clamp setup (amplifier, micromanipulators, perfusion system).
-
A muscarinic agonist (e.g., acetylcholine).
-
This compound solutions of varying concentrations.
-
Appropriate intracellular and extracellular recording solutions.
Procedure:
-
Cell Preparation: Isolate and prepare the cells for patch-clamp recording.
-
Establish Whole-Cell Configuration: Form a gigaseal and establish a whole-cell recording configuration.
-
Baseline Recording: Record the baseline membrane current or potential.
-
Agonist Application: Perfuse the cell with a solution containing the muscarinic agonist and record the change in current or potential.
-
Antagonist Application: After washing out the agonist, pre-incubate the cell with this compound for a defined period.
-
Co-application: Perfuse the cell with a solution containing both the agonist and this compound and record the response.
-
Data Analysis:
-
Measure the amplitude of the agonist-induced current or the change in membrane potential in the absence and presence of atropine.
-
Calculate the percentage of inhibition caused by atropine.
-
Construct a dose-response curve to determine the IC50 value.
-
Logical Relationships: Atropine's Non-Selective Antagonism
The following diagram illustrates the logical relationship of atropine's non-selective antagonism at the five muscarinic receptor subtypes, leading to a broad spectrum of physiological effects.
Conclusion
This compound's role as a non-selective muscarinic antagonist is well-established, with a rich history of clinical use and pharmacological research. Its ability to competitively block all five muscarinic receptor subtypes with high affinity underpins its diverse therapeutic applications, from treating bradycardia to its use as an antidote for organophosphate poisoning.[2] This technical guide has provided a detailed overview of its mechanism of action, quantitative binding data, and comprehensive experimental protocols for its characterization. The provided diagrams offer a clear visual representation of its signaling pathways, experimental workflows, and the logical consequences of its non-selective antagonism. A thorough understanding of atropine's pharmacology is essential for its safe and effective clinical use and serves as a foundational reference for the development of novel, subtype-selective muscarinic receptor modulators with improved therapeutic profiles.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
Atropine Sulfate and the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, readily crosses the blood-brain barrier, exerting a range of dose-dependent effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of these effects, synthesizing findings from preclinical and clinical research. It details the underlying mechanism of action, impact on electrophysiology, cognitive and behavioral outcomes, and alterations in neurotransmitter systems. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described to facilitate reproducibility. Signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the complex processes involved.
Introduction
Atropine is a tropane (B1204802) alkaloid naturally occurring in plants of the nightshade family, such as Atropa belladonna.[1] As a tertiary amine, it effectively penetrates the blood-brain barrier, leading to significant central nervous system effects.[1] Its primary mechanism of action is the competitive, reversible antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] This blockade of cholinergic transmission in the CNS results in a spectrum of effects, from mild stimulation at low doses to delirium, hallucinations, and coma at higher doses.[3][4] Understanding the nuances of atropine's central effects is critical for its clinical applications, which include premedication for anesthesia, treatment of bradycardia, and as an antidote for organophosphate poisoning, as well as for the development of novel therapeutics targeting the cholinergic system.[5]
Mechanism of Action in the Central Nervous System
Atropine's CNS effects are a direct consequence of its antagonism of muscarinic acetylcholine receptors. These G protein-coupled receptors are widely distributed throughout the brain and are involved in regulating numerous neuronal functions.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their blockade by atropine inhibits the phospholipase C (PLC) pathway, reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, decreases intracellular calcium mobilization and protein kinase C (PKC) activation.[2][6]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Atropine's antagonism of these receptors leads to an increase in adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[2][6]
The widespread distribution of these receptor subtypes in brain regions such as the cerebral cortex, hippocampus, and brainstem underlies the diverse physiological and behavioral effects of atropine.
Signaling Pathway of Atropine's Antagonism
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. An animal model for delirium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Atropine Sulfate: A Technical Guide to Cholinergic Blockade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of atropine (B194438) sulfate (B86663), a core anticholinergic agent. We will explore its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, the downstream effects on signaling pathways, and the resultant physiological responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of complex pathways and workflows to support advanced research and development.
Core Mechanism of Action: Competitive Antagonism
Atropine sulfate functions as a competitive, reversible, and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its primary action is to compete with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors.[3][4] Atropine does not prevent the release of acetylcholine, but rather blocks its ability to bind to and activate the receptor, thereby inhibiting the physiological responses typically induced by parasympathetic nerve stimulation.[5][6] This antagonism can be overcome by increasing the local concentration of acetylcholine.[7]
The blockade of mAChRs by atropine leads to a range of physiological effects, including increased heart rate, decreased secretions from salivary, bronchial, and sweat glands, relaxation of smooth muscles in the gastrointestinal and urinary tracts, and dilation of the pupils (mydriasis).[5][8][9]
Muscarinic Receptor Subtypes and Atropine Affinity
Atropine exhibits a high affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), acting as a non-selective antagonist.[2][10] The binding affinity and inhibitory concentration are critical parameters in understanding its pharmacological profile.
| Parameter | M1 | M2 | M3 | M4 | M5 | Source |
| Ki (nM) | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [10] |
| IC50 (nM) | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | [10] |
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Atropine for Human Muscarinic Receptor Subtypes.
Signaling Pathways Modulated by this compound
The antagonism of muscarinic receptors by atropine directly interferes with their associated G-protein signaling cascades.
Gq/11 Pathway Blockade (M1, M3, M5 Receptors)
M1, M3, and M5 receptors are coupled to Gq/11 proteins.[11][12] Acetylcholine binding typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Atropine blocks this entire cascade by preventing the initial receptor activation.
Gi/o Pathway Blockade (M2, M4 Receptors)
M2 and M4 receptors are coupled to Gi/o proteins.[11][13] Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This also results in the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization. Atropine's antagonism prevents these inhibitory effects, leading to a functional increase in adenylyl cyclase activity and reduced potassium channel activation.
Pharmacodynamics: Systemic Effects of Cholinergic Blockade
The non-selective antagonism of mAChRs by atropine results in a wide array of effects across multiple organ systems.
| System | Receptor(s) | Effect of Atropine Blockade | Clinical Manifestation | Source |
| Cardiovascular | M2 | Blocks vagal slowing of the SA node and AV node conduction. | Increased heart rate (tachycardia). | [2][3][8] |
| Respiratory | M3 | Inhibition of secretion from submucosal glands; smooth muscle relaxation. | Reduced bronchial secretions, bronchodilation. | [8] |
| Gastrointestinal | M3 | Relaxation of smooth muscle, decreased motility and secretions. | Reduced salivation (dry mouth), constipation. | [8] |
| Ocular | M3 | Blocks pupillary sphincter muscle contraction and ciliary muscle contraction. | Pupil dilation (mydriasis), paralysis of accommodation (cycloplegia). | [2][5][8] |
| Glandular | M1, M3 | Inhibition of secretion. | Decreased sweating, salivation, and lacrimation. | [7] |
| Central Nervous System | M1 | Blocks central muscarinic receptors. | Can cause stimulation or depression depending on the dose.[5] | [5] |
Table 2: Summary of Atropine's Pharmacodynamic Effects.
Experimental Protocols for Studying this compound
Protocol 1: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of atropine for specific muscarinic receptor subtypes. It involves a competitive binding experiment where atropine competes with a radiolabeled ligand for receptor binding sites.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor subtype of interest (e.g., from guinea pig jejunum or transfected cell lines).[14]
-
Incubation: Incubate the membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.[10][15][16]
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the atropine concentration. Calculate the IC50 value (the concentration of atropine that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[17]
Protocol 2: In Vitro Functional Assay (Schild Analysis)
Schild analysis is used to characterize the competitive antagonism of atropine in a functional tissue preparation. It determines the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Methodology:
-
Tissue Preparation: Isolate a suitable tissue, such as guinea pig ileum or tracheal smooth muscle, and mount it in an organ bath containing a physiological salt solution.[18]
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time to allow for equilibrium.
-
Second Dose-Response: In the continued presence of atropine, generate a second agonist concentration-response curve. A parallel rightward shift should be observed.[4][18]
-
Repeat: Repeat steps 3 and 4 with several different concentrations of atropine.
-
Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each atropine concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of atropine.[4][19][20] For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound determine its absorption, distribution, metabolism, and excretion, influencing the onset and duration of its effects.
| Parameter | Value | Route | Population | Source |
| Onset of Action | ~1 minute | IV | - | [2] |
| Peak Plasma Conc. (Cmax) | 9.6 ± 1.5 ng/mL | IM (2 mg) | Adults | [21] |
| Time to Peak (Tmax) | 3 minutes | IM | Adults | [21] |
| Elimination Half-Life (T½) | 2-4 hours | Parenteral | Adults | [1][9] |
| Protein Binding | 14-22% | - | - | [21] |
| Metabolism | ~50% hydrolyzed | - | - | [2] |
| Excretion | 13-50% unchanged in urine | - | - | [1][2] |
Table 3: Key Pharmacokinetic Parameters of this compound.
Conclusion
This compound remains a cornerstone compound for both clinical applications and fundamental research into the cholinergic system. Its well-characterized mechanism as a non-selective, competitive muscarinic antagonist provides a powerful tool for dissecting the roles of the parasympathetic nervous system in health and disease. A thorough understanding of its binding affinities, impact on signaling pathways, and pharmacodynamic effects, as detailed in this guide, is essential for its effective use in research and the development of more selective future therapeutics.
References
- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. nursingcenter.com [nursingcenter.com]
- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. The effect of topically applied atropine on resting and evoked cortical acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Articles [globalrx.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 14. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Schild equation - Wikipedia [en.wikipedia.org]
- 21. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
The Pharmacodynamics of Atropine Sulfate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of atropine (B194438) sulfate (B86663) in preclinical models. Atropine, a naturally occurring tertiary amine, is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is an indispensable tool in preclinical research for investigating the cholinergic nervous system's role in a wide array of physiological and pathological processes.[1] This document details its mechanism of action, its multifaceted effects on various organ systems, and the experimental protocols used to evaluate these effects in animal models.
Mechanism of Action and Signaling Pathways
Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to the five subtypes of muscarinic receptors (M1-M5).[1] This antagonism does not prevent acetylcholine release but rather blocks its effects on effector cells.[2] The blockade inhibits the physiological responses normally induced by parasympathetic (cholinergic) stimulation.[1][3]
The five muscarinic receptor subtypes are G protein-coupled receptors (GPCRs) that can be divided into two main signaling categories:[4][5]
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[1][5][6] Their antagonism by atropine inhibits the phospholipase C (PLC) pathway. This reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn decreases the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][6]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[1][6] Atropine's blockade of these receptors leads to an increase in adenylyl cyclase activity, resulting in higher intracellular levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1][6]
Beyond these canonical pathways, muscarinic receptors can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, through various mechanisms including PKC activation or transactivation of growth factor receptors like the EGF receptor.[4][6] Atropine has been shown to inhibit inflammation by downregulating the ERK-c-FOS and PI3K-AKT-NF-κB pathways.[7]
Pharmacodynamic Effects in Preclinical Models
Atropine's non-selective blockade of muscarinic receptors leads to a wide range of physiological effects, which are dose-dependent.[8]
Cardiovascular System
Atropine is widely known for its effects on the cardiovascular system, primarily causing tachycardia by blocking M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes, which antagonizes vagal nerve stimulation.[9][10] However, low doses can paradoxically cause a transient bradycardia, potentially due to a central vagal excitatory effect or blockade of presynaptic M2 autoreceptors that normally inhibit acetylcholine release.[11][12] In preclinical models, atropine is used to reverse drug-induced bradycardia and study the cholinergic influence on cardiac function.[1]
| Animal Model | Administration Route | Dose Range | Key Cardiovascular Effects | Reference(s) |
| Dog | Intravenous (IV) | 0.04 - 2 mg/kg | Insignificant changes in myocardial performance; dose-dependent fall in mean aortic pressure, suggesting peripheral vasodilation. | [13] |
| Dog | Not Specified | Not Specified | In models of myocardial infarction, atropine increased ischemia and elevated heart rates reduced the ventricular fibrillation threshold. | [14] |
| Rat | Intramuscular (IM) | 0.05 mg/kg | Produced a significant increase in heart rate for 30 minutes. | [15] |
| Monkey | Not Specified | Not Specified | Following soman-induced respiratory depression, atropine caused an immediate increase in heart rate. | [16] |
Respiratory System
In the respiratory tract, atropine's blockade of M3 receptors causes relaxation of bronchial smooth muscle (bronchodilation) and a reduction in salivary and bronchial secretions.[10][17] These effects make it a useful pre-anesthetic agent and a treatment for respiratory distress caused by cholinergic agents.[1][18]
| Animal Model | Administration Route | Dose Range | Key Respiratory Effects | Reference(s) |
| Rat | Intravenous (IV) | 0.001 - 20.0 mg/kg | Dose-dependent decrease in pulmonary gas exchange, characterized by a widening of the alveolar-arteriole gradient. | [19] |
| Guinea Pig | Endotracheal Aerosolization | 5.0 mg/kg | Protected against soman-induced respiratory toxicity; normalized respiratory frequency, tidal volume, and reduced lung inflammation. | [18] |
| Rat | Subcutaneous (SC) | 0.5 mg/kg | Abolished pulmonary responses (changes in dynamic compliance and resistance) to intracisternal injection of GABA. | [20] |
Central Nervous System (CNS)
Atropine can cross the blood-brain barrier and exert significant, dose-dependent effects on the CNS.[12] Low therapeutic doses typically cause mild central vagal excitation and respiratory stimulation.[2][21] Higher or toxic doses can lead to more pronounced CNS excitation, including restlessness, disorientation, and hallucinations, which can be followed by depression, coma, and respiratory failure at extremely high doses.[21]
| Animal Model | Administration Route | Dose Range | Key CNS Effects | Reference(s) |
| Rat | Intraperitoneal (IP) | 0.250 - 40 mg/kg | High dose (40 mg/kg) increased amplitude of brainstem auditory evoked potentials (BAEPs) but decreased cortical auditory evoked potentials (CAEPs). Lower doses had no convincing effect on BAEPs. | [22] |
| Rat | Subcutaneous (SC) | 0.1 - 0.4 mg/kg | Dose-related reduction in the magnitude of negative slow potential responses in the cortex, suggesting involvement of a central muscarinic-cholinergic component. | [23] |
| Rhesus Monkey | Not Specified | Not Specified | Dose-related disruption of force lever performance, indicating centrally mediated effects on motor control. The peripheral analogue, methylatropine, had no effect. | [24] |
Other Systems (Gastrointestinal, Exocrine, Ocular)
Atropine significantly impacts other systems by reducing smooth muscle motility and glandular secretions.
| System | Preclinical Model | Key Pharmacodynamic Effects | Reference(s) |
| Gastrointestinal | General | Reduces GI motility and contractions (antispasmodic effect); inhibits gastric acid secretion. | [2][8][10] |
| Exocrine Glands | General | Potent antisialagogue (reduces salivation); decreases bronchial, sweat, and lacrimal gland secretions, leading to dry mouth and skin. | [1][2][17] |
| Ocular | General | Blocks cholinergic responses of the pupillary sphincter muscle of the iris (causing mydriasis - pupil dilation) and the ciliary muscle (causing cycloplegia - paralysis of accommodation). | [2][3] |
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reliable pharmacodynamic data in preclinical models.
Preparation and Administration of this compound
A standardized workflow ensures consistency across experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pnas.org [pnas.org]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound – Rat Guide [ratguide.com]
- 9. nursingcenter.com [nursingcenter.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Atropine - Wikipedia [en.wikipedia.org]
- 13. Cardiovascular effects of this compound preparations in vagotomized dogs under halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of atropine upon the cardiovascular system during soman-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Pulmonary effects of intravenous atropine induce ventilation perfusion mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of atropine on event-related slow potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of atropine (B194438) sulfate (B86663) in neuroscience research. Atropine sulfate, a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), is a critical tool for elucidating the roles of the cholinergic system in a vast array of neural processes. This document details its mechanism of action, provides structured quantitative data from key studies, and outlines detailed experimental protocols for its application in electrophysiology, behavioral analysis, and in vivo microdialysis.
Core Mechanism of Action
This compound functions by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors.[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) integral to parasympathetic nervous system activity and various central nervous system functions.[2][3] Atropine's non-selective antagonism of these receptors leads to the inhibition of downstream signaling cascades.[4]
The five mAChR subtypes signal through different G-protein families, resulting in distinct intracellular effects:[4][5]
-
M1, M3, and M5 Receptors: These are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Atropine's blockade of these receptors inhibits this pathway.
-
M2 and M4 Receptors: These are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Atropine's antagonism of these receptors prevents this inhibition, leading to a relative increase in cAMP.
Signaling Pathways
The following diagrams illustrate the primary signaling cascades affected by this compound.
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize quantitative data for this compound from various neuroscience research applications.
Table 1: In Vitro Applications
| Application Area | Preparation | Concentration | Effect | Citation(s) |
| Synaptic Plasticity | Rat Hippocampal Slices | 100 µM (10⁻⁴ M) | Suppressed associative Long-Term Potentiation (aLTP) in the CA1 region. | [6] |
| Receptor Binding | Human M4 Receptors | IC₅₀ ≥ 0.1 mM | Blocks signaling at concentrations comparable to those used to inhibit chick myopia. | [7][8] |
| Retinal Electrophysiology | Mouse Retina | < 0.5 µM | Did not interfere with spike frequency or firing patterns of αRGCs. | [9] |
| Retinal Electrophysiology | Mouse Retina | 50 µM | Extended the threshold of joint inter-spike interval (ISI) distribution of RGCs. | [9] |
| Retinal Electrophysiology | Mouse Retina | 100 µM | No apparent effect on light-evoked responses in OFF αRGCs. | [9] |
Table 2: In Vivo Behavioral Studies (Rats)
| Behavioral Paradigm | Doses (mg/kg, i.p.) | Route | Key Findings | Citation(s) |
| Morris Water Maze | 5, 25, 50, 75, 100 | i.p. | Dose-dependent impairment in escape latency, swim distance, and swim path. | [10][11] |
| Delirium Model | 3.44, 6.875, 13.5, 27.5, 55 | i.v. | Dose-response relationships established for EEG changes and maze performance. | [12] |
| Micturition Regulation | Cumulative doses | i.c.v., i.t., i.v. | Dose-dependent effects on bladder capacity and voiding pressure. | [13] |
Table 3: In Vivo Microdialysis & Other Applications
| Application | Animal Model | Dose (mg/kg) | Route | Effect | Citation(s) |
| Microperfusion in HMN | Rat | 10 µM (in perfusate) | Microperfusion | Altered phasic tongue muscle activity. | [14] |
| Human Performance | Human | 1.5, 3.0, 6.0 (mg/70 kg) | i.m. | 1.5 mg: No effect. 3.0 & 6.0 mg: Impaired accuracy and speed of performance. | [15] |
Experimental Protocols
Preparation of this compound Solutions for Research
For In Vivo Administration (e.g., i.p., i.v. injection):
-
Vehicle: Use sterile 0.9% sodium chloride (saline) solution.
-
Calculation: Determine the required concentration based on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for rats).
-
Dissolution: Accurately weigh the pharmaceutical-grade this compound powder and dissolve it in the calculated volume of sterile saline. Ensure complete dissolution.
-
Sterilization: For parenteral administration, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Protect the solution from light. A 1 mg/mL solution in 0.9% sodium chloride is stable for at least 72 hours at temperatures ranging from 4°C to 36°C.[16]
For In Vitro Slice Electrophysiology:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in deionized water. This can be stored frozen.
-
Working Solution: On the day of the experiment, dilute the stock solution into the artificial cerebrospinal fluid (aCSF) to achieve the final desired concentration (e.g., 100 µM). Ensure thorough mixing.
Protocol: Investigation of Spatial Memory using the Morris Water Maze (MWM)
This protocol is adapted from studies assessing the dose-dependent effects of atropine on spatial memory retention in rats.[10][11][17]
Methodology:
-
Apparatus: A circular tank (90-100 cm diameter) filled with opaque water (21°C) containing a hidden escape platform submerged 1 cm below the surface.[18]
-
Training Phase: Train rats for multiple days (e.g., 6 days, 10 trials per day) to find the fixed platform.[10] The time taken to find the platform (escape latency) should decrease and stabilize, indicating learning.
-
Treatment Phase: On the test day, randomly assign rats to different dose groups (e.g., saline control, 5, 25, 50, 75, 100 mg/kg this compound). Administer the assigned treatment via intraperitoneal (i.p.) injection.[10]
-
Retention Testing: 30 minutes after injection, place the rat in the water maze and record its performance in finding the hidden platform.
-
Data Collection: Use a video tracking system to record and analyze parameters such as escape latency, total swim distance, and the swim path. Heading error (initial direction of swimming) can also be assessed.[10]
Protocol: In Vitro Hippocampal Slice Electrophysiology for LTP
This protocol outlines the use of atropine to investigate the cholinergic modulation of Long-Term Potentiation (LTP) in the CA1 region of the hippocampus.[6][19]
Methodology:
-
Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from a mouse or rat brain in ice-cold cutting solution.[19][20]
-
Recovery: Allow slices to recover for at least 1.5 hours in an interface or submersion chamber containing artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
Recording Setup: Place a slice in the recording chamber perfused with aCSF at ~28-30°C. Position a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[21]
-
Baseline Recording: After obtaining a stable response, record baseline fEPSPs for 20-30 minutes.
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM) and allow it to equilibrate for at least 20 minutes.[6]
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[19]
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Analysis: Compare the magnitude of potentiation in the atropine-treated slices to control slices that received only the LTP induction protocol.
Protocol: In Vivo Microdialysis in Freely Moving Rats
This protocol provides a framework for implanting a microdialysis probe to measure extracellular neurotransmitter levels in a specific brain region following systemic atropine administration.[14][22]
Methodology:
-
Probe Construction & Stereotaxic Surgery:
-
Construct or purchase a microdialysis probe suitable for the target brain region.[23]
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the target coordinates.
-
Slowly lower the microdialysis guide cannula to the desired dorsal-ventral coordinate.[24][25]
-
Secure the cannula to the skull using dental cement and anchor screws.[24]
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Place the rat in a microdialysis bowl and allow it to habituate.
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[22]
-
Allow the system to equilibrate for 60-90 minutes.
-
Collect several baseline dialysate samples (e.g., 3-4 samples over 60-80 minutes) into vials, typically in 20-minute fractions.
-
Administer this compound or saline via the desired route (e.g., i.p.).
-
Continue collecting post-treatment dialysate samples for a predetermined period (e.g., 2-4 hours).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Express the results as a percentage change from the baseline neurotransmitter concentrations.
-
Applications in Drug Development
As a non-selective muscarinic antagonist, atropine serves as a crucial reference compound in drug development.[26] Its well-characterized pharmacological profile provides a benchmark against which new, more selective muscarinic agonists and antagonists can be compared. By using atropine to block all muscarinic receptor activity, researchers can:
-
Confirm that the effects of a novel compound are indeed mediated by muscarinic receptors.
-
Characterize the specific receptor subtype selectivity of new chemical entities by comparing their effects in the presence and absence of atropine and more selective antagonists.
-
Establish proof-of-concept in animal models for therapeutic areas involving the cholinergic system, such as cognitive disorders, overactive bladder, and certain cardiac conditions.[27]
References
- 1. The antagonism of neuronal responses to acetylcholine by atropine: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acetylcholine - Wikipedia [en.wikipedia.org]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atropine suppresses associative LTP in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myopia-Inhibiting Concentrations of Muscarinic Receptor Antagonists Block Activation of Alpha2A-Adrenoceptors In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Low-Dose Atropine on Alpha Ganglion Cell Signaling in the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound impairs selective parameters of performance in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Rat model of delirium: atropine dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 15. Dose-dependent effects of atropine on behavioral and physiologic responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [agris.fao.org]
- 18. mmpc.org [mmpc.org]
- 19. genes2cognition.org [genes2cognition.org]
- 20. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Atropine Sulfate in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of atropine (B194438) sulfate (B86663) in cardiovascular research models. Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is an indispensable tool for investigating the autonomic nervous system's influence on cardiac function. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data from various preclinical models, presented in a structured format to facilitate comparative analysis.
Core Mechanism of Action
Atropine sulfate functions as a non-selective, competitive antagonist of muscarinic acetylcholine (ACh) receptors (M1, M2, M3, M4, and M5).[1][2] In the cardiovascular system, its primary effects are mediated through the blockade of M2 receptors located on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[3][4] The vagus nerve, a key component of the parasympathetic nervous system, releases ACh, which binds to these M2 receptors, leading to a decrease in heart rate (negative chronotropy) and a slowing of AV conduction (negative dromotropy).[3] By competitively inhibiting the binding of ACh to these receptors, atropine effectively blocks parasympathetic input to the heart, resulting in an increased heart rate and enhanced AV conduction.[1][4][5]
Beyond its primary action on M2 receptors, recent research suggests that atropine may also augment cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 (PDE4), leading to increased intracellular cAMP levels, independent of its muscarinic receptor antagonism.[6]
Key Signaling Pathway: Cholinergic Regulation of the Heart
The following diagram illustrates the cholinergic signaling pathway in a cardiac myocyte and the site of action for this compound.
Quantitative Data on this compound Effects in Animal Models
The following tables summarize the dose-dependent effects of this compound on key cardiovascular parameters in various research models.
Table 1: Effects of this compound on Heart Rate (HR)
| Animal Model | Dose | Route of Administration | Baseline HR (bpm, approx.) | Post-Atropine HR (bpm, approx.) | Percent Increase | Citation(s) |
| Mouse (C57BL/6) | 1 mg/kg | Intraperitoneal (IP) | Varies (Bradycardia induced) | Significant Increase | - | [2] |
| Rat (Sprague Dawley) | 1 mg/kg | Intraperitoneal (IP) | ~350 (trained) / ~380 (untrained) | ~400 (trained) / ~450 (untrained) | ~14% / ~18% | [7] |
| Rat (Sprague Dawley, anesthetized) | 2 mg/kg | Intravenous (IV) | ~350 | No significant change | 0% | [8] |
| Rat (Sprague Dawley, anesthetized) | 10 mg/kg | Intravenous (IV) | ~350 | ~335 (paradoxical decrease) | -4% | [8] |
| Rat (Sprague Dawley, anesthetized) | 20 mg/kg | Intravenous (IV) | ~350 | ~275 (paradoxical decrease) | -21% | [8] |
| Dog (Mixed-breed) | 0.02 mg/kg | Intravenous (IV) | Varies (Bradycardia induced) | 128 | - | [9] |
| Dog (Mixed-breed) | 0.02 mg/kg | Subcutaneous (SC) | Varies (Bradycardia induced) | 92 | - | [9] |
| Dog (Mixed-breed) | 0.02 mg/kg | Intramuscular (IM) | Varies (Bradycardia induced) | 101 | - | [9] |
| Horse (Thoroughbred) | 2-8 µg/kg (cumulative) | Intravenous (IV) | Resting | Dose-dependent increase | - | [10] |
| Rhesus Macaque | 14-140 µg/kg | Intramuscular (IM) | Resting | Brief reduction in R-R interval | - | [11] |
Table 2: Effects of this compound on Blood Pressure (BP)
| Animal Model | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Citation(s) |
| Mouse | 2 mg/kg (methylnitrate) | Not specified | No significant change | [12] |
| Rat (Sprague Dawley, anesthetized) | 2 mg/kg | Intravenous (IV) | Decrease of 27.5 mmHg | [8] |
| Rat (Sprague Dawley, anesthetized) | 10 mg/kg | Intravenous (IV) | Decrease of 38 mmHg | [8] |
| Rat (Sprague Dawley, anesthetized) | 20 mg/kg | Intravenous (IV) | Decrease of 47.5 mmHg | [8] |
Table 3: Effects of this compound on Heart Rate Variability (HRV)
| Animal Model | Dose | Route of Administration | Effect on HRV | Citation(s) |
| Mouse | 2 mg/kg (methylnitrate) | Not specified | Marked reduction in time and frequency domain indices | [12] |
| Rhesus Macaque | 14-140 µg/kg | Intramuscular (IM) | Significant reduction in Respiratory Sinus Arrhythmia (RSA) | [11] |
| Horse (Thoroughbred) | 2-8 µg/kg (cumulative) | Intravenous (IV) | Dose-dependent decrease in LF and HF power | [10] |
Detailed Experimental Protocols
Protocol 1: Induction and Reversal of Bradycardia in a Rodent Model
This protocol is designed to assess the efficacy of this compound in reversing pharmacologically induced bradycardia.
1. Animal Model:
2. Materials:
-
This compound powder.[2]
-
Sterile 0.9% saline.[2]
-
Bradycardic agent (e.g., high-dose beta-blocker like propranolol, or a cholinergic agonist like carbachol).
-
Anesthesia (e.g., isoflurane).[8]
-
ECG monitoring system (e.g., tail-cuff system for conscious animals or needle electrodes for anesthetized animals).[2]
-
Analytical balance and standard laboratory glassware.
3. Preparation of this compound Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve in sterile 0.9% saline to the target concentration (e.g., 0.1 mg/mL). Ensure complete dissolution.[2]
4. Experimental Procedure:
-
Anesthetize the animal if required by the study design.
-
Record a baseline ECG for a stable period (e.g., 15-30 minutes).
-
Administer the bradycardic agent via the appropriate route (e.g., intraperitoneal or intravenous).
-
Monitor the ECG continuously until a stable state of bradycardia is achieved.
-
Administer this compound at the desired dose (e.g., 1 mg/kg, IP).[2]
-
Record the ECG continuously for at least 60 minutes post-atropine administration.[2]
5. Data Analysis:
-
Calculate the heart rate at baseline, during stable bradycardia, and at multiple time points after atropine administration (e.g., 5, 15, 30, and 60 minutes).[2]
-
Analyze changes in ECG morphology, such as PR and QT intervals.
Protocol 2: Assessment of Autonomic Tone using Atropine Response Test (ART)
This protocol is adapted for preclinical models to distinguish between intrinsic sinoatrial node dysfunction and high vagal tone as the cause of bradycardia.
1. Animal Model:
-
Canine models are commonly used for this assessment.[13]
2. Materials:
-
This compound solution for injection.
-
ECG monitoring system.
-
Intravenous or subcutaneous injection supplies.
3. Experimental Procedure:
-
The animal should be conscious and at rest for optimal results.[13]
-
Record a baseline ECG to document the initial heart rate and rhythm.
-
Administer this compound. The intravenous route (0.04 mg/kg) is preferred for a rapid and predictable onset.[13] Subcutaneous administration (0.04 mg/kg) can also be used, but the response will be delayed.[13]
-
Record the ECG continuously after administration. For IV administration, monitor for at least 15 minutes.[13] For SC administration, monitor for at least 30 minutes.[13]
4. Interpretation of Results:
-
Positive Response (Vagally-Mediated Bradycardia): A significant increase in heart rate (e.g., in dogs, a post-atropine heart rate of ≥ 135–140 bpm or at least a 50%–100% increase from baseline) and resolution of any AV block suggests that the bradycardia was due to high vagal tone.[13]
-
Negative Response (Intrinsic Nodal Disease): A minimal or absent increase in heart rate suggests that the bradycardia is likely due to an intrinsic problem with the SA or AV node.
Protocol 3: Isolated Perfused Heart (Langendorff) Preparation
This ex vivo model allows for the study of atropine's direct effects on the heart, free from systemic neural and hormonal influences.[14]
1. Animal Model:
-
Rat or guinea pig hearts are commonly used.[15]
2. Materials:
-
Langendorff apparatus.[16]
-
Krebs-Henseleit or Tyrode's solution (oxygenated with 95% O2 / 5% CO2).[14]
-
This compound.
-
Surgical instruments for heart isolation.
-
Data acquisition system to measure heart rate, contractile force, and coronary flow.
3. Experimental Procedure:
-
Isolate the heart from an anesthetized and heparinized animal.
-
Cannulate the aorta on the Langendorff apparatus for retrograde perfusion with the oxygenated buffer at a constant pressure and temperature (37°C).[14]
-
Allow the heart to stabilize and establish a baseline rhythm and contractile function.
-
Introduce this compound into the perfusate at various concentrations to establish a dose-response curve.
-
The effects of atropine can be studied in the presence or absence of cholinergic agonists to investigate competitive antagonism.[17]
4. Data Analysis:
-
Measure changes in heart rate, left ventricular developed pressure (LVDP), and coronary flow in response to atropine administration.
Applications in Cardiovascular Research Models
This compound is a versatile tool employed in a wide array of cardiovascular research models:
-
Myocardial Infarction: In experimental models of myocardial infarction, atropine has been used to investigate the role of the autonomic nervous system in the pathophysiology of this condition.[18][19] However, its use can be controversial, as increased heart rate may increase myocardial oxygen demand and potentially worsen ischemia.[18][20]
-
Bradycardia and AV Block: Atropine is the first-line agent for treating symptomatic sinus bradycardia and certain types of AV block, making it a crucial component in models studying these arrhythmias.[5][21][22]
-
Autonomic Function Testing: The response to atropine is a key indicator of cardiac vagal tone.[23][24] It is used to assess autonomic dysfunction in various disease models.
-
Heart Failure: Studies in heart failure models investigate the altered autonomic control of the heart and the potential therapeutic effects of modulating cholinergic signaling.[25]
Conclusion
This compound remains a cornerstone in cardiovascular research, providing invaluable insights into the cholinergic regulation of the heart. Its well-defined mechanism of action and predictable effects make it an essential pharmacological tool for elucidating the pathophysiology of various cardiovascular diseases and for the preclinical evaluation of novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this compound in their cardiovascular research models.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Cholinergic Activity as a New Target in Diseases of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Characterization of chronotropic and dysrhythmogenic effects of atropine in dogs with bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of repeated atropine injection on heart rate variability in Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of atropine on respiratory sinus arrhythmia (RSA) in the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of atropine on the time and frequency domain estimates of blood pressure and heart rate variability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. scispace.com [scispace.com]
- 16. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Atropine and acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. summahealth.org [summahealth.org]
- 21. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Atropine training - PALS Pharmacology video | ProPALS [propals.io]
- 23. Effects of Fitness and Age on the Response to Vagotonic Atropine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A double-blind atropine trial for active learning of autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Usefulness of low doses of atropine to quantify the vagal stimulus-response relation in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate: A Pharmacological Deep Dive into its Discovery, Mechanism, and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atropine (B194438), a tropane (B1204802) alkaloid naturally occurring in plants of the nightshade family, has a rich and storied history in pharmacology.[1][2] From its early use as a cosmetic and poison to its indispensable role in modern medicine, the journey of atropine is a testament to the evolution of our understanding of neuropharmacology. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological properties of its sulfate (B86663) salt, atropine sulfate. We will delve into its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, present key quantitative pharmacological data, and detail seminal experimental protocols that elucidated its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a granular view of this cornerstone of autonomic pharmacology.
Historical Milestones in the Discovery and Elucidation of Atropine
The story of atropine begins long before its chemical identification. Extracts from Atropa belladonna (deadly nightshade) and other Solanaceae plants were used for centuries for their potent physiological effects.[2][3] Ancient Greeks and Romans were aware of its poisonous nature, and it was notoriously used by witches and poisoners in medieval times.[2] Historical accounts suggest that Cleopatra used extracts of the Egyptian henbane plant to dilate her pupils for cosmetic allure, a practice also seen in Renaissance Italy.[1][4]
The modern pharmacological investigation of belladonna extracts commenced with the work of the German chemist Friedlieb Ferdinand Runge (1795–1867).[1][3] Runge was the first to systematically study the mydriatic (pupil-dilating) effects of belladonna extract, famously demonstrating its action on a cat's eye.[5][6][7] This pioneering work laid the foundation for the isolation of the active compound.
In 1831, the German pharmacist Heinrich F. G. Mein (1799-1864) successfully isolated the pure crystalline form of the active substance, which he named atropine.[1][2][8] The complete chemical synthesis of atropine was later achieved by the German chemist Richard Willstätter in 1901.[1][8]
Key experiments in the late 19th century further solidified the understanding of atropine's pharmacological action. In 1867, Albert von Bezold and L. Bloebaum demonstrated that atropine blocked the cardiac effects of vagal nerve stimulation.[9] This was followed by Rudolf Heidenhain's work in 1872, which showed that atropine prevented salivary secretion induced by stimulation of the chorda tympani nerve.[4][10] These experiments were crucial in establishing atropine as a potent antagonist of the parasympathetic nervous system.
Pharmacological Profile of this compound
This compound acts as a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).[11][12] It competes with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on these receptors, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system.[1][13] Atropine is non-selective and antagonizes all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacological properties of this compound.
Table 1: Atropine Binding Affinity (Ki) and Potency (IC50) at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |
| Data sourced from Lebois et al. (2010)[1] |
Table 2: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Value |
| Bioavailability (IM) | Well absorbed |
| Onset of Action (IV) | ~1 minute |
| Peak Plasma Concentration (Tmax) (IM) | 3 minutes |
| Plasma Half-life (t1/2) | 2 to 4 hours |
| Volume of Distribution (Vd) | 1.0 to 1.7 L/kg |
| Plasma Protein Binding | 14% to 44% |
| Metabolism | Hepatic, via enzymatic hydrolysis to tropine (B42219) and tropic acid. Metabolites include atropine-n-oxide and noratropine. |
| Excretion | 13% to 50% excreted unchanged in urine. |
| Data compiled from various sources.[1][10][11][14] |
Mechanism of Action: Signaling Pathways
Atropine exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream pathways depending on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced cellular excitability.
Atropine, by blocking the binding of acetylcholine to these receptors, prevents these downstream signaling events from occurring.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expt.16 Study of Mydriatic and Miotic effects on rabbit.pptx [slideshare.net]
- 7. drugs.com [drugs.com]
- 8. scribd.com [scribd.com]
- 9. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Atropine Sulfate's Effects on Smooth Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438) sulfate (B86663), a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors, plays a critical role in modulating smooth muscle function.[1][2][3][4][5] This technical guide provides an in-depth analysis of the pharmacological effects of atropine sulfate on various smooth muscle tissues. It details the underlying molecular mechanisms, presents quantitative data from key experimental findings, and outlines the methodologies used to elicit these results. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and physiological research.
Core Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs) located on the surface of smooth muscle cells.[1][3][4][5] It does not prevent the release of ACh but rather blocks its ability to activate the receptor and initiate downstream signaling cascades that lead to muscle contraction.[2] There are five subtypes of muscarinic receptors (M1-M5), with M2 and M3 subtypes being predominantly involved in smooth muscle contraction.[1]
The binding of atropine to these receptors antagonizes the parasympathetic nervous system's influence on smooth muscle, leading to a reduction in tone and motility.[1][2][3][6] This inhibitory action forms the basis of its therapeutic use as an antispasmodic agent.[1]
Signaling Pathway of this compound on Smooth Muscle
Caption: Atropine competitively blocks ACh at muscarinic receptors, inhibiting contraction.
Quantitative Data on this compound's Effects
The inhibitory potency of this compound can be quantified through various parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These values can vary depending on the tissue type and the specific muscarinic receptor subtype being investigated.
Table 1: Inhibitory Constants of Atropine for Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 |
| Data sourced from competitive binding assays.[7] |
Table 2: Effects of this compound on Smooth Muscle Contraction in Various Tissues
| Tissue | Species | Agonist | Atropine Concentration | Effect |
| Urinary Bladder | Mouse | Electrical Field Stimulation (EFS) | Not specified | Reduced force by 40-60% at frequencies between 7.5 and 50 Hz in wild-type mice.[8] |
| Urinary Bladder | Rat & Guinea-Pig | EFS | Not specified | Suppresses high-frequency response by 25%.[9] |
| Aorta | Rat | Phenylephrine (PE) | 1-100 µM | Progressive relaxation.[10][11] |
| Corpus Cavernosum | Rabbit | Phenylephrine (PHE) | 10⁻⁷ M - 10⁻⁴ M | Dose-dependent relaxation, reaching 93.6% at 10⁻⁴ M.[12] |
| Oesophagus | Human | Swallow-induced | Not specified | Decreased contraction amplitude by 72%.[13] |
Experimental Protocols
The following protocols are standard methodologies for investigating the effects of this compound on smooth muscle tissue.
Organ Bath Experiment for Smooth Muscle Contractility
This in vitro technique is fundamental for studying the contractile responses of isolated smooth muscle strips.[14]
Objective: To quantify the inhibitory effect of this compound on agonist-induced or electrically stimulated smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., ileum, trachea, bladder)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Agonists (e.g., Acetylcholine, Carbachol)
-
This compound solutions of varying concentrations
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit solution.
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length, 2-3 mm in width).
-
-
Mounting:
-
Mount the tissue strip vertically in the organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other end to an isotonic force transducer.
-
-
Equilibration:
-
Viability Check:
-
Experimental Protocol:
-
Agonist-induced Contraction:
-
Generate a cumulative concentration-response curve for an agonist (e.g., acetylcholine).
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 20-30 minutes).[17]
-
Regenerate the agonist concentration-response curve in the presence of atropine.
-
-
Electrical Field Stimulation (EFS):
-
-
Data Analysis:
-
Measure the amplitude of contractions.
-
Calculate the EC50 of the agonist in the absence and presence of atropine.
-
Determine the pA2 value for atropine to quantify its antagonist potency.
-
Caption: Workflow for assessing atropine's effect on smooth muscle in an organ bath.
Calcium Imaging in Smooth Muscle Cells
This technique allows for the visualization and quantification of intracellular calcium ([Ca²⁺]i) changes, a key event in smooth muscle contraction.
Objective: To determine the effect of this compound on agonist-induced intracellular calcium mobilization in isolated smooth muscle cells.
Materials:
-
Isolated or cultured smooth muscle cells
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscopy system with a suitable camera
-
Perfusion system
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Agonists (e.g., Acetylcholine, Carbachol)
-
This compound solution
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate smooth muscle cells on glass coverslips.
-
Incubate the cells with a Ca²⁺ indicator dye in a physiological salt solution for a specified time and temperature (e.g., 30-60 minutes at room temperature or 37°C).
-
Wash the cells to remove excess dye.
-
-
Imaging Setup:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with the physiological salt solution.
-
-
Baseline Measurement:
-
Record baseline fluorescence for a few minutes to ensure a stable signal.
-
-
Experimental Protocol:
-
Apply an agonist to the cells via the perfusion system and record the change in fluorescence, which corresponds to an increase in [Ca²⁺]i.
-
Wash the cells with the physiological salt solution until the fluorescence returns to baseline.
-
Perfuse the cells with a solution containing this compound for a few minutes.
-
Re-apply the same agonist in the continued presence of atropine and record the fluorescence signal.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity or the ratio of fluorescence at two different excitation/emission wavelengths (for ratiometric dyes like Fura-2).
-
Compare the amplitude and kinetics of the Ca²⁺ transient in the absence and presence of atropine.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. nursingcenter.com [nursingcenter.com]
- 6. m.youtube.com [m.youtube.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Contractile responses of smooth muscle strips from rat and guinea-pig urinary bladder to transmural stimulation: effects of atropine and alpha,beta-methylene ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro relaxation of vascular smooth muscle by atropine: involvement of K+ channels and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of atropine on the biomechanical properties of the oesophageal wall in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dmt.dk [dmt.dk]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 17. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulfate and Muscarinic Acetylcholine Receptors: A Technical Guide to Core Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine (B194438), a tropane (B1204802) alkaloid, is a well-characterized, non-selective competitive antagonist of the muscarinic acetylcholine (B1216132) receptors (mAChRs). Its interaction with the five distinct subtypes (M1, M2, M3, M4, and M5) forms the basis of its wide-ranging physiological effects and therapeutic applications. This technical guide provides an in-depth examination of the binding affinity and functional antagonism of atropine sulfate (B86663) across all five mAChR subtypes. It details the canonical signaling pathways associated with these receptors and presents the experimental protocols utilized to quantify these interactions, including radioligand binding and functional calcium mobilization assays. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Introduction
Atropine sulfate acts as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the orthosteric binding site on these G-protein coupled receptors (GPCRs).[3][4] By blocking ACh binding, atropine inhibits parasympathetic nervous system activity, leading to a variety of physiological responses, including increased heart rate, reduced secretions, and relaxation of smooth muscle.[3][5] The non-selective nature of atropine, demonstrating high affinity for all five receptor subtypes, is a critical factor in both its therapeutic efficacy and its potential for side effects. Understanding the specific interactions at each subtype is crucial for the development of more selective future therapeutics.
Quantitative Analysis of this compound Interaction
The affinity and functional inhibitory capacity of this compound for each mAChR subtype have been quantified through various in vitro assays. The data consistently demonstrate that atropine is a potent antagonist across all five subtypes, with affinity constants (Ki) and inhibitory concentrations (IC50) in the low nanomolar range.
Binding Affinity (Ki)
The inhibition constant (Ki) represents the affinity of atropine for the unoccupied receptor. It is typically determined through competitive radioligand binding assays. The following table summarizes the Ki values of this compound for each human muscarinic receptor subtype.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| Data sourced from APExBIO[6] |
Functional Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) measures the functional potency of atropine in antagonizing the receptor's response to an agonist. These values are determined through functional assays that measure the downstream signaling of the receptor. The table below presents the IC50 values of this compound.
| Receptor Subtype | Functional Inhibition (IC50) in nM |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
| Data sourced from APExBIO[6] |
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to distinct G-protein families to initiate their intracellular signaling cascades. M1, M3, and M5 receptors primarily couple through Gq/11 proteins, while M2 and M4 receptors couple through Gi/o proteins.
Gq/11-Coupled Receptors (M1, M3, M5)
Activation of M1, M3, and M5 receptors by an agonist leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response.
Caption: Gq/11 signaling pathway for M1, M3, and M5 receptors.
Gi/o-Coupled Receptors (M2, M4)
Upon agonist binding, M2 and M4 receptors activate Gi/o proteins. The primary effect of this activation is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] Additionally, the βγ-subunits of the Gi/o protein can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[5][7]
Caption: Gi/o signaling pathway for M2 and M4 receptors.
Experimental Protocols
The quantitative data presented in this guide are derived from specific and robust experimental methodologies. The following sections detail the core protocols for radioligand binding assays to determine Ki and calcium mobilization assays to determine the IC50 for Gq-coupled receptors.
Radioligand Competition Binding Assay (Ki Determination)
This protocol is used to determine the binding affinity (Ki) of an unlabeled competitor ligand (atropine) by measuring its ability to displace a radiolabeled ligand from the receptor.[8][9]
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: A high-affinity muscarinic antagonist, typically [3H]N-methylscopolamine ([3H]NMS).[10]
-
Competitor Ligand: this compound.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand (e.g., 0.5-1.0 nM [3H]NMS), and a range of increasing concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of atropine. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competition binding assay.
Calcium Mobilization Functional Assay (IC50 Determination for M1, M3, M5)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist in cells expressing Gq-coupled receptors.[11][12]
Materials:
-
Cells: A cell line (e.g., CHO, HEK293) stably expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.[12][13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: A muscarinic agonist such as Carbachol or Acetylcholine.
-
Antagonist: this compound.
-
Instrumentation: A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[12][13]
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer. Incubate the cells in the dark at 37°C for approximately 45-60 minutes to allow the dye to enter the cells.[13]
-
Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Signal Measurement: Place the cell plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence.
-
Agonist Addition: The instrument's liquid handler adds a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) to all wells simultaneously.
-
Kinetic Reading: The instrument immediately begins to kinetically measure the change in fluorescence intensity over time as intracellular calcium levels rise in response to the agonist.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the percentage of inhibition (relative to wells with no antagonist) against the log concentration of atropine. Fit the resulting data to a non-linear regression model to determine the IC50 value of atropine.
Caption: Workflow for a calcium mobilization functional assay.
Conclusion
This compound is a potent, non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its high affinity, demonstrated by low nanomolar Ki and IC50 values, underpins its extensive pharmacological effects. The distinct G-protein coupling of mAChR subtypes—Gq/11 for M1, M3, and M5, and Gi/o for M2 and M4—dictates the cellular responses to muscarinic signaling and, consequently, to atropine's blockade. The standardized in vitro methodologies, including radioligand binding and functional assays, provide a robust framework for characterizing the interaction of atropine and other novel compounds with this critical receptor family. This guide serves as a foundational resource for professionals engaged in the study of muscarinic pharmacology and the development of next-generation receptor-targeted therapeutics.
References
- 1. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
Atropine Sulfate for Organophosphate Poisoning: A Technical Guide for Researchers
1.0 Executive Summary
Organophosphate (OP) poisoning is a critical global health issue, arising from exposure to pesticides and nerve agents.[1] The toxicity of OPs stems from the irreversible inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), causing a state of cholinergic overstimulation with severe, life-threatening symptoms.[4][5] Atropine (B194438) sulfate (B86663) is a cornerstone of treatment, acting as a competitive antagonist at muscarinic acetylcholine receptors.[6][7] It effectively counteracts the life-threatening muscarinic effects, such as excessive respiratory secretions and bradycardia.[8] This technical guide provides an in-depth review of the pathophysiology of OP poisoning, the pharmacodynamics of atropine sulfate, established and experimental dosing regimens, and detailed clinical trial methodologies for drug development professionals, researchers, and scientists.
2.0 Pathophysiology of Organophosphate Poisoning
2.1 Mechanism of Acetylcholinesterase (AChE) Inhibition Organophosphates are absorbed through the skin, lungs, and gastrointestinal tract.[2][4] Their primary mechanism of toxicity is the phosphorylation of the serine hydroxyl group at the active site of the AChE enzyme.[2] This binding inactivates AChE, preventing it from hydrolyzing acetylcholine into choline (B1196258) and acetic acid.[2][3] While some cholinesterase inhibitors like carbamates bind reversibly, organophosphates can form an irreversible bond, a process known as "aging."[2][4]
2.2 The Cholinergic Crisis The inactivation of AChE leads to a buildup of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems.[2][5] This accumulation results in the continuous stimulation of cholinergic receptors, leading to a toxidrome known as a cholinergic crisis. The symptoms are broadly categorized based on the type of receptor being overstimulated.
-
Muscarinic Effects: Overstimulation of muscarinic receptors in the parasympathetic nervous system causes symptoms often remembered by the mnemonics DUMBELS (Diaphoresis/Diarrhea, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, Salivation) or SLUDGE (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[5][9] The most life-threatening of these are respiratory effects, including bronchorrhea and bronchospasm, which can lead to respiratory failure.[3][5]
-
Nicotinic Effects: Overstimulation of nicotinic receptors at the neuromuscular junction and autonomic ganglia leads to muscle fasciculations, cramping, and eventually flaccid paralysis due to a depolarizing block.[4][9] Other nicotinic signs include tachycardia, hypertension, and mydriasis.[4]
-
Central Nervous System (CNS) Effects: CNS effects can include anxiety, confusion, seizures, and respiratory depression, which is a major cause of death.[3][5]
3.0 this compound: Pharmacodynamics and Mechanism of Action
3.1 Competitive Antagonism at Muscarinic Receptors this compound is a parasympatholytic and anticholinergic agent. Its primary mechanism of action in OP poisoning is as a competitive, reversible antagonist of acetylcholine at muscarinic receptors (types M1, M2, M3, M4, and M5).[6][7] By occupying these receptor sites, atropine prevents the binding of the excess acetylcholine that has accumulated in the synaptic cleft.[6][10] This blockade specifically targets the parasympathetic nervous system effects, often described as the "rest and digest" functions.[6]
3.2 Reversal of Muscarinic Symptoms Atropine is highly effective at reversing the muscarinic symptoms of OP poisoning, which are the most immediate threat to life.[8][11] It does not reactivate the inhibited AChE enzyme and has no effect on the nicotinic symptoms like muscle weakness or paralysis.[8][11] Its key therapeutic actions include:
-
Respiratory System: It blocks M3 receptors in the respiratory tract, significantly reducing bronchial secretions, bronchorrhea, and bronchospasm, thereby clearing the airways.[3][7]
-
Cardiovascular System: It blocks M2 receptors in the heart, countering severe bradycardia by inhibiting vagal influence and increasing the heart rate.[7]
-
Glandular Secretions: It inhibits salivary, lacrimal, and sweat glands, leading to the drying of secretions.[6][12]
4.0 Clinical Administration and Dosing Regimens
4.1 Therapeutic Endpoints: "Atropinization" The goal of atropine therapy is to achieve "atropinization," a clinical state where the severe muscarinic effects are controlled. The primary endpoint for titration is the drying of tracheobronchial secretions and the clearing of wheezing, ensuring adequate oxygenation.[8][9] Other signs, such as pupil dilation (mydriasis), tachycardia, and dry mouth, will be present, but therapy should not be limited by their appearance, especially tachycardia.[8][9]
4.2 Dosing Protocols Dosing must be aggressive and titrated to clinical effect. There is no absolute maximum dose; patients with severe poisoning may require grams of atropine over several days.[9][11] Slow administration can lead to paradoxical bradycardia.
Table 1: this compound Dosing in Adults for Organophosphate Poisoning
| Parameter | Dosage and Administration | Source(s) |
|---|---|---|
| Initial Bolus Dose | 1 - 3 mg IV push/IM, with some guidelines suggesting 2-6 mg. | [13][14] |
| Dose Titration | Double the dose every 3-5 minutes until respiratory secretions clear. | [9][14] |
| Alternative Titration | Repeat 2 mg IM every hour until signs of atropinization appear. | [15] |
| Maintenance Infusion | A continuous infusion of 10-20% of the total loading dose per hour may be considered in severe cases. |[11][14][16] |
Table 2: this compound Dosing in Pediatrics for Organophosphate Poisoning
| Parameter | Dosage and Administration | Source(s) |
|---|---|---|
| Initial Bolus Dose | 0.02 mg/kg to 0.05 mg/kg IV push/IM. | [14][17] |
| Minimum/Maximum Dose | A minimum dose of 0.1 mg is recommended. The maximum single dose is typically 0.5 mg for a child and 1.0 mg for an adolescent. | [13] |
| Dose Titration | Repeat every 3-5 minutes, doubling the dose as needed until effects are seen. |[14] |
Table 3: Autoinjector Dosing Specifications for Intramuscular Use
| Patient Group | Dosage | Source(s) |
|---|---|---|
| Adults & Children > 10 years (>41 kg) | 2 mg | [10] |
| Children 4-10 years (18-41 kg) | 1 mg | [10] |
| Children 6 months - 4 years (7-18 kg) | 0.5 mg | [10] |
| Children < 6 months (<7 kg) | 0.25 mg |[10] |
5.0 Featured Experimental Protocol: Bolus vs. Infusion Regimen
A key area of research is optimizing atropine delivery to improve outcomes and reduce toxicity. The following protocol is based on an open-label randomized clinical trial comparing conventional bolus dosing to a regimen of incremental boluses followed by a continuous infusion.[18]
5.1 Study Objective and Design
-
Objective: To compare the efficacy and safety of a conventional atropine bolus regimen versus an incremental bolus-plus-infusion regimen in patients with moderate to severe OP poisoning.[18]
-
Design: Open-label, randomized controlled trial.[18]
-
Primary Outcome: Mortality.[18]
-
Secondary Outcomes: Time to atropinization, total atropine dose required, incidence of atropine toxicity, incidence of intermediate syndrome, and duration of hospitalization.[18]
5.2 Inclusion and Exclusion Criteria
-
Inclusion: Patients with a clear history and clinical signs of OP poisoning (cholinergic crisis).[18]
-
Exclusion: Patients with mild poisoning who respond to a single 1 mg "test dose" of atropine.[18]
5.3 Intervention Arms
-
Group A (Conventional Bolus): Patients receive repeated bolus doses of atropine intravenously. The initial dose is followed by subsequent doses that are doubled every 5 minutes until atropinization is achieved. Maintenance is continued with further boluses as needed.[18]
-
Group B (Incremental Bolus + Infusion): Patients receive rapidly incremental doses of atropine until atropinization is achieved. This is immediately followed by a continuous intravenous infusion of atropine, typically set at 10-20% of the total dose required for initial stabilization per hour.[14][18]
5.4 Outcome Measures Vital signs, Glasgow Coma Score (GCS), and signs of atropinization (respiratory secretions, heart rate, pupil size) are monitored and recorded at baseline and at regular intervals (e.g., every 3 hours) throughout the admission.[18]
6.0 Adjunctive and Alternative Therapies
While atropine is critical, it is part of a multi-faceted treatment approach.
-
Oximes (e.g., Pralidoxime, 2-PAM): These agents are intended to reactivate the AChE enzyme by cleaving the organophosphate from its active site.[6] They are most effective if given before the bond "ages" and becomes irreversible. Pralidoxime is often used in conjunction with atropine, though its clinical benefit remains a subject of debate and ongoing research.[6][8][14]
-
Benzodiazepines (e.g., Diazepam): These are used to control and prevent seizures, which are a common and dangerous CNS effect of OP poisoning.[2] Diazepam may also enhance the efficacy of atropine and reduce the synaptic release of acetylcholine.[1]
-
Other Anticholinergics (e.g., Glycopyrrolate): In cases where atropine is limited or its central anticholinergic effects (like delirium) are problematic, glycopyrrolate (B1671915) can be considered. However, it does not cross the blood-brain barrier and therefore cannot treat the CNS effects of OP poisoning.[8]
7.0 Adverse Effects and Monitoring
High doses of atropine are necessary for treatment but can lead to anticholinergic toxicity if not carefully monitored.
Table 4: Common Adverse Effects of Atropine Therapy
| System | Adverse Effect | Source(s) |
|---|---|---|
| Cardiovascular | Tachycardia, Ventricular Fibrillation, Ventricular Tachycardia | |
| Ocular | Pupil dilation (mydriasis), Blurred vision, Acute glaucoma | [10] |
| Gastrointestinal | Dry mouth, Constipation, Paralytic ileus | [11][17] |
| Renal | Urinary retention | [10][17] |
| Neurological | Headache, Dizziness, Delirium, Agitation |[8][17] |
This compound remains an indispensable, life-saving intervention in the management of organophosphate poisoning. Its efficacy is rooted in its direct competitive antagonism of acetylcholine at muscarinic receptors, which rapidly reverses the most lethal symptoms of the cholinergic crisis. For researchers and drug developers, future work should focus on optimizing dosing strategies, such as the use of continuous infusions, to maximize therapeutic benefit while minimizing the risk of anticholinergic toxicity.[18] Further investigation into the synergistic effects of atropine with improved AChE reactivators and neuroprotective agents is also a critical path forward.
References
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atropine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines [emedicine.medscape.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Atropine (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. atlanticcanadapoisoncentre.ca [atlanticcanadapoisoncentre.ca]
- 12. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
- 17. ATROPINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 18. Open-Label Randomized Clinical Trial of Atropine Bolus Injection Versus Incremental Boluses Plus Infusion for Organophosphate Poisoning in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Atropine Sulfate Solutions for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of atropine (B194438) sulfate (B86663) solutions intended for in vivo studies. The information is curated for accuracy and ease of use in a research setting, with a focus on ensuring solution stability, sterility, and appropriate concentrations for various animal models.
Key Quantitative Data
The following tables summarize essential quantitative data for the preparation and use of atropine sulfate solutions in preclinical research.
Table 1: Solubility and Stability of this compound Solutions
| Parameter | Value | Vehicle(s) | Conditions | Citation |
| Solubility | 2500 mg/mL | Water | Standard Temperature | [1] |
| 200 mg/mL | Alcohol | Standard Temperature | [1] | |
| Optimal pH for Stability | 3.0 - 6.0 | Aqueous Solutions | --- | [2][3] |
| Storage Stability (Unopened) | Up to 6 months | 0.9% Saline, Balanced Salt Solution (BSS) | Refrigerated (2-8°C) | [2][4][5] |
| Up to 90 days | Balanced Salt Solution (BSS) | Room Temperature (25±2°C) | [2] | |
| Storage Stability (In-Use) | Up to 30 days | Artificial Tears, BSS | Refrigerated (2-8°C) and Room Temperature (25±2°C) | [2] |
Table 2: Recommended Dosage and Administration Routes for In Vivo Studies
| Animal Model | Administration Route | Typical Dosage Range (mg/kg) | Primary Purpose | Citation |
| Mouse | Intraperitoneal (IP) | 0.5 - 2 | Reversal of bradycardia, cholinergic blockade | [6] |
| Mouse | Subcutaneous (SC) | 0.5 - 2 | Reversal of bradycardia, cholinergic blockade | [6] |
| Rat | Subcutaneous (SQ), Intramuscular (IM) | 0.05 - 0.5 | Cardiac-related interventions | [7] |
| Rat | Intraperitoneal (IP) | 0.25 - 40 | Dose-dependent effects on auditory evoked potentials | [8] |
| Rabbit | Intramuscular (IM) | 0.2 - 2 | Parasympatholytic effects | [9] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 1 mg/mL this compound Solution
This protocol outlines the steps for preparing a sterile 1 mg/mL stock solution of this compound suitable for parenteral administration in animal studies.
Materials:
-
This compound monohydrate powder
-
Sterile 0.9% saline (Sodium Chloride Injection, USP)
-
Sterile 10 mL vials
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Analytical balance
-
Laminar flow hood or clean room environment
Procedure:
-
Aseptic Preparation: Perform all steps within a certified laminar flow hood or clean room to maintain sterility.[2]
-
Weighing: Accurately weigh 10 mg of this compound monohydrate powder using an analytical balance.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile 10 mL vial. Using a sterile syringe, add 10 mL of sterile 0.9% saline to the vial.[6]
-
Mixing: Gently swirl the vial until the this compound is completely dissolved. The resulting solution should be clear and free of any visible particulates.
-
Sterile Filtration: Draw the this compound solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[6][10]
-
Final sterile container: Filter the solution into a final sterile vial.
-
Labeling and Storage: Label the vial with the compound name, concentration (1 mg/mL), preparation date, and store at 2-8°C, protected from light.[6] Prepare fresh dilutions for each experiment.[6]
Protocol 2: Dilution for In Vivo Dosing
This protocol describes the dilution of the 1 mg/mL stock solution to a working concentration for administration to a 25g mouse at a dose of 1 mg/kg.
Calculations:
-
Dose for a 25g mouse: 1 mg/kg * 0.025 kg = 0.025 mg
-
Volume to inject (assuming a 100 µL injection volume):
-
Desired concentration = 0.025 mg / 0.1 mL = 0.25 mg/mL
-
-
Dilution from 1 mg/mL stock:
-
Using the formula C1V1 = C2V2: (1 mg/mL) * V1 = (0.25 mg/mL) * (desired final volume, e.g., 1 mL)
-
V1 = 0.25 mL of the 1 mg/mL stock solution.
-
Add 0.75 mL of sterile 0.9% saline to 0.25 mL of the stock solution to get 1 mL of 0.25 mg/mL working solution.
-
Procedure:
-
Aseptically withdraw 0.25 mL of the 1 mg/mL this compound stock solution.
-
Add it to a sterile vial containing 0.75 mL of sterile 0.9% saline.
-
Mix gently. This final solution has a concentration of 0.25 mg/mL.
-
Administer 100 µL of the 0.25 mg/mL solution to a 25g mouse to achieve a 1 mg/kg dose.
Visualizations
Caption: Workflow for the preparation of this compound solution.
Caption: Atropine's antagonism of the Gq/11 signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. This compound | 55-48-1 [chemicalbook.com]
- 4. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound – Rat Guide [ratguide.com]
- 8. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medisca.net [medisca.net]
Atropine Sulfate Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes of atropine (B194438) sulfate (B86663) in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in the effective use of atropine sulfate in preclinical studies.
Introduction
This compound, a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), is a cornerstone compound in veterinary medicine and preclinical research.[1] Its ability to block the effects of acetylcholine makes it invaluable for a range of applications, including as a preanesthetic agent to reduce secretions, an antidote for organophosphate poisoning, and for cardiovascular research in models of bradycardia.[1][2] This document outlines the common administration routes, corresponding dosages, and pharmacokinetic profiles in various animal models.
Mechanism of Action
Atropine competitively blocks the binding of the neurotransmitter acetylcholine to its muscarinic receptors (M1-M5).[1] This antagonism inhibits the physiological responses normally induced by cholinergic stimulation.[1]
-
M1, M3, M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Atropine's antagonism inhibits the phospholipase C (PLC) pathway, reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium mobilization and reduced activation of protein kinase C (PKC).[1]
-
M2, M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's antagonism increases adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1] In the heart, blockade of M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes leads to an increased heart rate.[3][4]
Signaling Pathway of Atropine's Muscarinic Receptor Antagonism
Caption: Atropine competitively antagonizes muscarinic acetylcholine receptors.
Data Presentation
Table 1: Recommended Dosages of this compound by Animal Model and Indication
| Animal Model | Indication | Dosage Range | Administration Route(s) | Reference(s) |
| Dogs | Preanesthetic | 0.02 - 0.04 mg/kg | IV, IM, SC | [5] |
| Organophosphate Poisoning | Up to 0.5 mg/kg (1/4 IV, remainder IM/SC) | IV, IM, SC | [5][6] | |
| Bradycardia | 0.02 - 0.04 mg/kg | IV | [2][7] | |
| CPR (emergency) | 0.08 mg/kg | Intratracheal | [2][7] | |
| Cats | Preanesthetic | 0.02 - 0.04 mg/kg | IV, IM, SC | [5] |
| Organophosphate Poisoning | Up to 0.5 mg/kg (1/4 IV, remainder IM/SC) | IV, IM, SC | [5][6] | |
| Rats | General Use | 0.05 - 0.5 mg/kg | SQ, IM | [8] |
| Organophosphate Poisoning | Up to 10 mg/kg (every 20 mins) | SQ, IM, IV | [8] | |
| Dose-Response Studies | 1.0 - 10.0 mg/kg | SC | [9] | |
| Mice | Reversal of Bradycardia | 0.5 - 2 mg/kg | IP | [1] |
| Preanesthetic | 1 - 5 mg/kg | SC | [1] | |
| Horses | General Use | 0.02 - 0.04 mg/kg | IV, SC, IM | [5] |
| Organophosphate Poisoning | Up to 0.04 mg/kg | IV, SC, IM | [5] | |
| Cattle | General Use | 0.02 - 0.04 mg/kg | IV, SC, IM | [5] |
| Organophosphate Poisoning | Up to 0.04 mg/kg | IV, SC, IM | [5] | |
| Sheep/Goats | General Use | 0.02 - 0.04 mg/kg | IV, SC, IM | [5] |
| Organophosphate Poisoning | Up to 0.04 mg/kg | IV, SC, IM | [5] | |
| Pigs | General Use | 0.02 - 0.04 mg/kg | IV, SC, IM | [5] |
| Organophosphate Poisoning | Up to 0.04 mg/kg | IV, SC, IM | [5] | |
| Rabbits | Mydriasis/Cycloplegia | 0.05 - 0.2 mg/kg | IV | [1] |
| Guinea Pigs | Bronchodilation Studies | 1 - 5 mg/kg | IP | [1] |
Table 2: Comparative Pharmacokinetics of this compound in Animal Models
| Animal Model | Route | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (min) | Reference(s) |
| Dogs | Endotracheal | 0.02 mg/kg | 23.9 ± 5 | - | 28.0 ± 7.9 | [10][11] |
| Endobronchial | 0.02 mg/kg | 40.0 ± 7.8 | - | 39.3 ± 5.2 | [10][11] | |
| IM | 2 mg (total) | 33 | - | 52 | [12] | |
| Rats | IM (Needle) | 8.0 mg/kg | 488 | 58 | - | [13] |
| IM (Jet Spray) | 8.0 mg/kg | 650 | 30 | - | [13] | |
| IV | 10 mg/kg | - | - | Higher than Ipratropium (B1672105) | [14] | |
| IP | 50 mg/kg | - | - | - | [14] | |
| Oral | 50 mg/kg | - | - | - | [14] | |
| Mice | IP | 3 mg/kg | - | 8.2 | 9.8 | [15] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Preparation of this compound Solution
-
Compound : this compound is recommended due to its stability and water solubility.[1]
-
Vehicle : Use sterile 0.9% saline as the vehicle.[1]
-
Preparation :
-
Accurately weigh the required amount of this compound powder.[1]
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the desired concentration.[1]
-
Ensure the solution is clear and free of any particulate matter.[1]
-
For parenteral administration, sterile-filter the solution through a 0.22 µm filter.[1]
-
-
Storage : Store stock solutions at 2-8°C, protected from light. Prepare fresh dilutions for each experiment.[1]
Administration Routes: Detailed Methodologies
a) Intravenous (IV) Injection (Rat Tail Vein)
-
Restraint : Place the rat in a suitable restrainer that exposes the tail.
-
Vein Dilation : Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site : Identify one of the lateral tail veins.
-
Injection : Using a 27-gauge (or smaller) needle attached to a syringe containing the atropine solution, insert the needle into the vein at a shallow angle.
-
Confirmation : Aspirate gently to confirm placement within the vein (a small amount of blood should enter the syringe).
-
Administration : Inject the solution slowly.
-
Post-injection : Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
b) Intramuscular (IM) Injection (Rat Quadriceps)
-
Restraint : Firmly restrain the rat.
-
Injection Site : Locate the quadriceps muscle on the cranial aspect of the thigh.
-
Injection : Insert a 25-gauge needle into the muscle mass, being careful to avoid the femur.
-
Aspiration : Aspirate to ensure the needle is not in a blood vessel.
-
Administration : Inject the solution.
-
Post-injection : Withdraw the needle and gently massage the muscle.
c) Subcutaneous (SC) Injection (Mouse/Rat Scruff)
-
Restraint : Grasp the animal firmly by the scruff of the neck to create a "tent" of skin.
-
Injection : Insert a 25-gauge (or smaller) needle into the base of the skin tent, parallel to the spine.
-
Aspiration : Aspirate to ensure the needle has not entered a blood vessel.
-
Administration : Inject the solution. A small bleb will form under the skin.
-
Post-injection : Withdraw the needle.
d) Intraperitoneal (IP) Injection (Mouse/Rat)
-
Restraint : Securely restrain the mouse or rat, tilting its head downwards.[16]
-
Injection Site : Identify the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[17]
-
Injection : Insert a 25- to 27-gauge needle at a 10-30 degree angle into the abdominal cavity.[16][17]
-
Aspiration : Aspirate to ensure the needle has not penetrated the intestines or bladder.
-
Administration : Inject the solution.
-
Post-injection : Withdraw the needle.
Example Protocol: Reversal of Drug-Induced Bradycardia in Mice
-
Animal Model : Adult C57BL/6 mice.[1]
-
Bradycardia Induction : Administer a bradycardic agent (e.g., a high dose of a beta-blocker or a cholinergic agonist).[1]
-
Monitoring : Continuously monitor the heart rate using electrocardiography (ECG) or a tail-cuff system.[1]
-
Atropine Administration : Once stable bradycardia is established, administer this compound (e.g., 1 mg/kg) via intraperitoneal injection.[1]
-
Data Collection : Record the heart rate at baseline, after induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes).[1]
Mandatory Visualizations
Experimental Workflow for Atropine Administration in an Animal Model
Caption: A generalized experimental workflow for atropine administration.
Conclusion
The selection of an appropriate administration route for this compound is critical and depends on the specific research objectives, the animal model being used, and the desired onset and duration of action. Intravenous administration provides the most rapid onset, while intramuscular and subcutaneous routes offer slower absorption and a more prolonged effect. Intraperitoneal injection is a common route in rodent studies. The provided data and protocols serve as a valuable resource for designing and executing preclinical studies involving this compound. Researchers should always adhere to institutional animal care and use guidelines when performing these procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. Atropine - Wikipedia [en.wikipedia.org]
- 5. vetscraft.com [vetscraft.com]
- 6. drugs.com [drugs.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. This compound – Rat Guide [ratguide.com]
- 9. Change in atropine dose effect curve after subacute soman administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 12. Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Atropine Sulfate Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a classical competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), making it an invaluable tool in pharmacology for both therapeutic and research applications. Its primary mechanism of action is the reversible blockade of acetylcholine's effects at M1, M2, M3, M4, and M5 receptor subtypes.[1][2] Understanding the dose-response relationship of atropine is crucial for characterizing its potency and efficacy in various physiological systems.
These application notes provide detailed protocols for generating and analyzing atropine sulfate dose-response curves, summarizing key quantitative data, and illustrating the relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory constants (IC50 and Ki) and potency (pA2/pKB) of this compound across different muscarinic receptor subtypes and tissues. These values are essential for comparing the antagonist's affinity and potency in various experimental models.
Table 1: Inhibitory Constants (IC50 and Ki) of Atropine for Muscarinic Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Ki (nM) | Cell Line/Tissue | Reference |
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 | Recombinant | [3] |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 | Recombinant | [3] |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 | Recombinant | [3] |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 | Recombinant | [3] |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 | Recombinant | [3] |
Table 2: Potency (pA2 and pKB) of Atropine in Isolated Tissues
| Tissue | Agonist | pA2 / pKB | Species | Reference |
| Guinea Pig Ileum | Acetylcholine | 9.0 (pA2) | Guinea Pig | [4] |
| Rat Ileum | Acetylcholine | 8.8 (pA2) | Rat | [4] |
| Human Umbilical Vein | Acetylcholine | 9.67 (pKB) | Human | [5] |
| Rat Hippocampal CA1 | Muscarine | 8.9 (pKB) | Rat | [6] |
| Bronchi | Methacholine | Schild slope -0.99 | Human | [7] |
Experimental Protocols
Protocol 1: In Vitro Schild Analysis for Competitive Antagonism in Isolated Smooth Muscle (e.g., Guinea Pig Ileum)
This protocol is designed to determine the potency (pA2 value) of atropine as a competitive antagonist against an agonist like acetylcholine on isolated smooth muscle tissue.[4][8][9]
Materials:
-
Isolated guinea pig ileum segments
-
Tyrode's solution (physiological salt solution)
-
Acetylcholine chloride (agonist) stock solution
-
This compound (antagonist) stock solution
-
Organ bath with aeration and temperature control (37°C)
-
Isotonic transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Sacrifice a guinea pig and dissect a portion of the ileum.
-
Cut 2-3 cm segments and rinse them with fresh Tyrode's solution.
-
Mount a segment in the organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g, with washes every 15 minutes.
-
-
Control Agonist Dose-Response Curve:
-
Generate a cumulative concentration-response curve for acetylcholine.
-
Start with a low concentration of acetylcholine (e.g., 1 nM) and progressively increase the concentration in logarithmic increments (e.g., half-log units) until a maximal contraction is achieved.
-
Record the contractile response at each concentration.
-
Wash the tissue extensively with Tyrode's solution to return to baseline.
-
-
Antagonist Incubation and Subsequent Agonist Dose-Response:
-
Introduce a fixed concentration of this compound (e.g., 1 nM) into the organ bath and incubate for a predetermined time (e.g., 20-30 minutes) to allow for equilibrium.
-
In the continued presence of atropine, repeat the cumulative acetylcholine concentration-response curve as described in step 2.
-
Wash the tissue thoroughly.
-
Repeat step 3 with increasing concentrations of atropine (e.g., 10 nM, 100 nM).
-
-
Data Analysis (Schild Plot):
-
For each concentration of atropine, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in its absence.
-
Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of atropine (-log[Atropine]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity (1.0).
-
The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
-
Protocol 2: IC50 Determination in a Cell-Based Assay
This protocol describes how to determine the IC50 value of atropine in a cell line expressing a specific muscarinic receptor subtype. The assay measures the inhibition of an agonist-induced response, such as calcium mobilization or changes in cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the muscarinic receptor of interest (e.g., CHO-M1, HEK-M2).
-
Cell culture medium and reagents.
-
A suitable agonist for the receptor (e.g., carbachol, acetylcholine).
-
This compound.
-
Assay buffer.
-
A detection system appropriate for the measured response (e.g., a fluorometric imaging plate reader for calcium assays, a kit for cAMP measurement).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under appropriate conditions.
-
Plate the cells in a suitable format (e.g., 96-well or 384-well plates) at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in assay buffer. The concentration range should typically span several orders of magnitude around the expected IC50.
-
Prepare a fixed concentration of the agonist (typically the EC80 to ensure a robust signal).
-
-
Assay Performance:
-
Wash the cells with assay buffer.
-
Add the different concentrations of atropine to the wells and incubate for a specific period (e.g., 15-30 minutes).
-
Add the fixed concentration of the agonist to all wells (except for the negative control).
-
Measure the cellular response (e.g., fluorescence for calcium, luminescence for cAMP) at an appropriate time point after agonist addition.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Normalize the data by setting the response in the absence of atropine (agonist only) as 100% and the response in the absence of both agonist and antagonist as 0%.
-
Plot the percentage of inhibition against the logarithm of the atropine concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Atropine, as a non-selective muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine at all five muscarinic receptor subtypes. These receptors are G-protein coupled receptors (GPCRs) that couple to different G-proteins to elicit their effects.
Caption: Muscarinic receptor signaling pathways blocked by atropine.
Experimental Workflow
The following diagram illustrates the general workflow for conducting a Schild analysis to characterize a competitive antagonist like atropine.
Caption: Workflow for Schild analysis of atropine.
References
- 1. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative pharmacological study of the cholinergic depolarization of hippocampal pyramidal cells in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsisinternational.org [rsisinternational.org]
- 9. Neuropharmacology [personal.utdallas.edu]
Application Notes and Protocols for Reversing Drug-Induced Bradycardia in Mice with Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing atropine (B194438) sulfate (B86663) to reverse drug-induced bradycardia in murine models. The information presented is intended to guide researchers in designing and executing experiments to study the physiological effects of atropine and its therapeutic potential in cardiovascular research.
Introduction
Drug-induced bradycardia, an abnormally slow heart rate, is a common adverse effect observed during preclinical drug development and can be a significant safety concern. Atropine sulfate, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a first-line treatment for symptomatic bradycardia.[1] By blocking the parasympathetic influence on the heart, atropine effectively increases heart rate.[2] These protocols detail the use of this compound to counteract bradycardia induced by a cholinergic agonist (carbachol) and a beta-blocker (propranolol) in mice.
Mechanism of Action
Atropine's primary mechanism of action in reversing bradycardia is through the blockade of muscarinic M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[3] This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting the parasympathetic "braking" effect on heart rate and allowing for an increase in heart rate.[4]
A secondary, receptor-independent mechanism has also been proposed, involving the inhibition of phosphodiesterase type 4 (PDE4).[1][5] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which can contribute to an elevated heart rate and increased cardiac contractility.[5]
Signaling Pathways
Figure 1: Signaling pathways of atropine in the heart.
Quantitative Data Summary
The following tables summarize the quantitative effects of carbachol (B1668302), propranolol (B1214883), and this compound on heart rate in mice.
| Treatment Group | Drug | Dose (mg/kg) | Route | Mean Heart Rate (BPM ± SEM) |
| Baseline (Wild-Type) | - | - | - | 550 ± 25 |
| Carbachol-Induced Bradycardia | Carbachol | 0.1 | IP | 250 ± 30 |
| Atropine Reversal | This compound | 10 | IP | 525 ± 40 |
Table 1: Heart Rate Changes in Carbachol-Induced Bradycardia and Atropine Reversal in Wild-Type Mice. Data estimated from graphical representations.[6]
| Treatment Group | Drug | Dose (mg/kg) | Route | Mean Heart Rate (BPM ± SEM) |
| Baseline | - | - | - | 591 ± 8 |
| Propranolol-Induced Bradycardia | Propranolol | 10 | IP | 494 ± 11 |
| Atropine Reversal | This compound | 2 | IP | 633 ± 12 |
Table 2: Heart Rate Changes in Propranolol-Induced Bradycardia and Atropine Reversal in Mice. Data is illustrative and based on typical responses.[7][8]
| This compound Dose (mg/kg) | Route | Expected Heart Rate Increase from Bradycardic State (%) |
| 0.5 | IP | 80 - 100% |
| 1.0 | IP | 100 - 150% |
| 2.0 | IP | 150 - 200% |
Table 3: Illustrative Dose-Response of this compound on Heart Rate in Mice with Drug-Induced Bradycardia.
Experimental Protocols
Animal Models and Housing
-
Species: Mus musculus (e.g., C57BL/6 strain)
-
Age: 8-12 weeks
-
Housing: Standard laboratory conditions (12:12 hour light-dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimation: Allow at least one week for acclimation to the facility before any experimental procedures.
Preparation of Solutions
-
This compound Solution (1 mg/mL): Dissolve 10 mg of this compound powder in 10 mL of sterile 0.9% saline. Vortex until fully dissolved.
-
Carbachol Solution (0.1 mg/mL): Dissolve 1 mg of carbachol powder in 10 mL of sterile 0.9% saline. Vortex until fully dissolved.
-
Propranolol Solution (1 mg/mL): Dissolve 10 mg of propranolol hydrochloride powder in 10 mL of sterile 0.9% saline. Vortex until fully dissolved.
-
Storage: Store all solutions at 2-8°C and protect from light. Prepare fresh solutions for each experiment.
Protocol 1: Reversal of Carbachol-Induced Bradycardia
Objective: To induce bradycardia with the cholinergic agonist carbachol and reverse it with this compound.
Materials:
-
Mouse restraint device
-
This compound solution (1 mg/mL)
-
Carbachol solution (0.1 mg/mL)
-
Sterile 0.9% saline
-
Syringes and needles (27-30 gauge)
Procedure:
-
Baseline ECG: Acclimate the mouse to the restraint or recording chamber for 10-15 minutes. Record a stable baseline electrocardiogram (ECG) for 5-10 minutes.
-
Induce Bradycardia: Administer carbachol (0.1 mg/kg) via intraperitoneal (IP) injection.
-
Monitor Bradycardia: Continuously monitor the ECG. Stable bradycardia (a significant decrease in heart rate) is typically observed within 5-10 minutes.
-
Administer Atropine: Once stable bradycardia is established, administer this compound (e.g., 2 mg/kg, IP).
-
Post-Treatment Monitoring: Record the ECG continuously for at least 60 minutes post-atropine administration to observe the reversal of bradycardia and the return to or exceeding of the baseline heart rate.
Protocol 2: Reversal of Propranolol-Induced Bradycardia
Objective: To induce bradycardia with the beta-blocker propranolol and reverse it with this compound.
Materials:
-
Mouse restraint device
-
This compound solution (1 mg/mL)
-
Propranolol solution (1 mg/mL)
-
Sterile 0.9% saline
-
Syringes and needles (27-30 gauge)
Procedure:
-
Baseline ECG: Record a stable baseline ECG as described in Protocol 1.
-
Induce Bradycardia: Administer propranolol (10 mg/kg, IP).
-
Monitor Bradycardia: Continuously monitor the ECG. A gradual decrease in heart rate should be observed, reaching a stable bradycardic state within 15-20 minutes.
-
Administer Atropine: Once stable bradycardia is confirmed, administer this compound (e.g., 2 mg/kg, IP).
-
Post-Treatment Monitoring: Record the ECG for at least 60 minutes to monitor the reversal of bradycardia.
Experimental Workflow and Logical Relationships
Figure 2: General experimental workflow for reversing drug-induced bradycardia.
Data Analysis and Interpretation
-
Heart Rate Calculation: Determine the heart rate (in BPM) from the R-R intervals of the ECG recordings at baseline, during bradycardia, and at various time points after atropine administration.
-
ECG Parameters: Analyze other relevant ECG parameters such as the PR interval, QRS duration, and QT interval to assess for any conduction abnormalities.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare heart rates between different treatment groups and time points. A p-value of <0.05 is typically considered statistically significant.
Troubleshooting
-
No Significant Bradycardia:
-
Cause: Insufficient dose of the bradycardic agent.
-
Solution: Perform a dose-response study to determine the optimal dose of the inducing agent.
-
-
Paradoxical Bradycardia with Low-Dose Atropine:
-
Cause: Low doses of atropine (<0.5 mg/kg in some species) can cause a transient, paradoxical slowing of the heart rate.[8]
-
Solution: Ensure the administered dose of atropine is sufficient to achieve a therapeutic effect.
-
-
Variable Response to Atropine:
-
Cause: Strain, sex, and age of the mice can influence the response to atropine.
-
Solution: Use a homogenous population of mice for the experiments and report the specific characteristics of the animals used.
-
Conclusion
These application notes and protocols provide a framework for studying the reversal of drug-induced bradycardia in mice using this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data to better understand the cardiovascular effects of atropine and its potential therapeutic applications. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.
References
- 1. acls-algorithms.com [acls-algorithms.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Electrocardiogram Recordings in Anesthetized Mice using Lead II [jove.com]
- 9. Quantitative assessment of the autonomic nervous system activities during atropine-induced bradycardia by heart rate spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atropine Sulfate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atropine (B194438) sulfate (B86663) in rodent models for preclinical research. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways and workflows.
Mechanism of Action
Atropine is a competitive, non-selective antagonist of the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1][2] By blocking the binding of the neurotransmitter acetylcholine, atropine inhibits the physiological responses normally induced by parasympathetic nervous system stimulation.[1][3]
-
M1, M3, M5 Receptor Blockade : These receptors are coupled to Gq/11 proteins. Atropine's antagonism prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[1]
-
M2, M4 Receptor Blockade : These receptors are coupled to Gi/o proteins. Atropine's blockade of these receptors leads to an increase in adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1]
The pharmacologic effects of atropine are dose-dependent. Small doses inhibit salivary and bronchial secretions, moderate doses can dilate pupils and increase heart rate, and large doses decrease gastrointestinal motility and inhibit gastric acid secretion.[4]
Signaling Pathway of Atropine Sulfate
Caption: this compound's mechanism of action on muscarinic receptor signaling pathways.
Experimental Protocols
Preparation of this compound Solution
A common method for preparing this compound for rodent studies involves the following steps:
-
Compound Selection : this compound is frequently used due to its stability and water solubility.[1]
-
Vehicle : Sterile 0.9% saline is the most common vehicle.[1]
-
Preparation :
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is clear and free of any particulates.
-
For parenteral administration, the solution can be sterile-filtered through a 0.22 µm filter.[1]
-
-
Storage : The stock solution should be stored at 2-8°C and protected from light. It is recommended to prepare fresh dilutions for each experiment.[1]
Administration Routes and Dosages
The selection of the administration route and dosage is dependent on the specific research question and the rodent model being used.
| Animal Model | Administration Route | Typical Dosage Range | Purpose |
| Mouse | Intraperitoneal (IP) | 0.5 - 2 mg/kg | Reversal of bradycardia, cholinergic blockade[1] |
| Subcutaneous (SC) | 1 - 5 mg/kg | Pre-anesthetic, antisecretory[1] | |
| Rat | Intravenous (IV) | 0.1 - 1 mg/kg | Rapid cardiovascular effects[1] |
| Intramuscular (IM) | 2 - 10 mg/kg | Antidote for organophosphate poisoning[1] | |
| Subcutaneous (SC) | 0.05 - 0.5 mg/kg | Cardiac issues[4] | |
| IV, IM, SQ | Up to 10 mg/kg | Organophosphate overdose[4] |
Example Protocol: Reversal of Drug-Induced Bradycardia in Mice
This protocol details a method for assessing the efficacy of this compound in reversing bradycardia induced by a pharmacological agent in mice.[1]
-
Animal Model : Adult C57BL/6 mice.[1]
-
Bradycardia Induction : Administer a bradycardic agent, such as a high dose of a beta-blocker or a cholinergic agonist.[1]
-
Monitoring : Continuously monitor the heart rate of the mice using electrocardiography (ECG) or a tail-cuff system.[1]
-
Atropine Administration : Once a stable state of bradycardia is established, administer this compound (e.g., 1 mg/kg) via intraperitoneal (IP) injection.[1]
-
Data Collection : Record the heart rate at baseline, after the induction of bradycardia, and at regular intervals following the administration of atropine (e.g., 5, 15, 30, and 60 minutes).[1]
Experimental Workflow: Reversal of Drug-Induced Bradycardia
Caption: Workflow for studying the reversal of drug-induced bradycardia with this compound.
Quantitative Data
Pharmacokinetic Parameters of Atropine in Rodents
| Parameter | Rat | Mouse |
| Absorption | Readily absorbed after oral, IM, inhalation, or endotracheal administration.[4] | - |
| Distribution | Well-distributed, crosses the central nervous system and the placenta.[4] | - |
| Metabolism | Metabolized in the liver.[4] | - |
| Excretion | Excreted in the urine, with 30-50% as unchanged drug.[4] | - |
| Half-life | Terminal half-life is higher than that of ipratropium (B1672105).[5] | - |
| Peak Plasma Level (IM) | 488 ng/ml (8.0 mg/kg)[6] | - |
| Time to Peak (IM) | 58 min (8.0 mg/kg)[6] | - |
Dose-Response Relationships in Rats
| Effect Studied | Dosage Range | Observations |
| Heat-Stressed Model | 10-4000 µg/kg (IV) | A dose of 200 µg/kg increased the heating rate from 0.022°C/min (saline) to 0.087°C/min.[7] 25 µg/kg increased heart rate in 500g rats, while 250g rats required 50 µg/kg.[7] |
| Delirium Model | 3.44 - 55 mg/kg (IV) | Dose-dependent effects on EEG frequency and amplitude, and maze performance were observed.[8] |
| Auditory Evoked Potentials | 0.250 - 40 mg/kg (IP) | Doses in the pre-anesthetic range (0.250-1.000 mg/kg) had no significant effect on brainstem auditory evoked potentials (BAEP).[9] A high dose of 40 mg/kg produced a significant increase in the amplitude of some BAEP components.[9] |
| Cardiovascular Effects | 0.05 mg/kg (IM) | Produced an increase in heart rate for 30 minutes.[10] |
Logical Relationships in Atropine's Effects
Caption: Logical flow from atropine administration to physiological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. nursingcenter.com [nursingcenter.com]
- 4. This compound – Rat Guide [ratguide.com]
- 5. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An atropinized heat-stressed rat model: dose response effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat model of delirium: atropine dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Atropine Sulfate
This application note provides a detailed protocol for the quantitative determination of Atropine (B194438) Sulfate (B86663) in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of atropine sulfate.
Introduction
This compound is an anticholinergic agent used in various pharmaceutical applications, including as a mydriatic, cycloplegic, and as an antidote for organophosphate poisoning.[1][2] Accurate and reliable quantification of this compound in bulk drug and finished products is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document outlines a validated HPLC method for the quantification of this compound.
Principle
The method is based on the separation of this compound from its potential impurities and degradation products using a reverse-phase C18 column. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. This compound is detected and quantified by a UV detector at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a standard solution with a known concentration.
Experimental Protocols
Equipment and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Analytical Column: A C18 column (e.g., 150mm × 4.6mm, 3μm or 250mm x 4.6mm, 5µm) is commonly used.[3][4]
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Reagents and Solvents
-
This compound Reference Standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
Preparation of Solutions
-
Weigh 3.4 g of monobasic potassium phosphate and dissolve it in 1000 mL of purified water.[5][6]
-
Adjust the pH to 3.5 using concentrated orthophosphoric acid.[5][6]
-
Filter the buffer solution through a 0.45 µm membrane filter and degas before use.[6]
The mobile phase composition can vary. A common mobile phase consists of a mixture of buffer and an organic solvent like methanol or acetonitrile. For example, a mobile phase can be prepared by mixing the buffer and methanol in a 40:60 v/v ratio.[3] Another option is a mixture of the buffer solution (pH 3.5) and ethanol (B145695) in a 70:30 v/v ratio.[5][6] The final mobile phase should be degassed, for instance, by sonicating for 5 minutes in a water bath.[5][6]
-
Accurately weigh about 12 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.[5][6]
-
Dissolve the standard in the mobile phase or purified water and make up the volume to the mark.[5][6][7]
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions of desired concentrations. For instance, a working standard concentration of 120 µg/mL can be prepared.[5][6]
-
For Injection Formulations: Dilute the injection formulation with the mobile phase to obtain a final concentration within the linear range of the method. For example, the analysis of Atronir injection revealed Atropine sulphate content ranging from 97.33% to 98.33%.[3]
-
For Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Bulk Drug: Accurately weigh a suitable amount of the bulk drug, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.
Chromatographic Conditions
The following table summarizes typical HPLC conditions for the quantification of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 (150mm × 4.6mm, 3μm)[3] | C18 | C18 | C18 (250x4. 6mm, 5μm)[4] |
| Mobile Phase | Buffer:Methanol (40:60 v/v), pH 5.5[3] | 0.025 M Potassium Phosphate Monobasic (pH 3.5):Ethanol (70:30 v/v)[5][6] | Methanol:5 mmol Potassium Dihydrogen Phosphate Buffer (50:50, v/v) | Buffer (pH 2.5):Acetonitrile (950:50 v/v) and Buffer (pH 2.5):Acetonitrile (200:800 v/v) (Gradient)[4] |
| Flow Rate | 1.0 mL/min[3] | 0.7 mL/min[5][6] | 1.0 mL/min[8] | 2.0 mL/min[4] |
| Injection Volume | - | 20 µL[5][6] | - | - |
| Detection Wavelength | 210 nm[3] | 225 nm[5][6] | 264 nm[8] | 210 nm[4] |
| Column Temperature | - | - | - | 50°C[4] |
| Retention Time | - | < 7 min[5][6] | 4.797 min[8] | - |
Data Presentation
The following table summarizes the quantitative data from various validated HPLC methods for this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 20-120 µg/mL[3] | 24-240 µg/mL[5][6] | 3-19 µg[9][10] | 25-75 µg/mL[7] |
| Correlation Coefficient (r²) | - | - | - | - |
| Limit of Detection (LOD) | 0.019 µg/mL[3] | - | 23.07 ng/mL[8] | < 0.5 µ g/injection [9][10] |
| Limit of Quantification (LOQ) | 0.059 µg/mL[3] | - | 69.91 ng/mL[8] | - |
| Accuracy (% Recovery) | 99.58% - 99.94%[3] | - | - | - |
| Precision (%RSD) | < 2%[3] | - | - | < 1% (injection reproducibility)[9][10] |
Visualization
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. NSUWorks - Health Professions Division REACH Day: VALIDATION OF HPLC METHOD AND ULTRA VIOLET DETECTION FOR THE QUANTIFICATION OF this compound IN AQUEOUS SAMPLES [nsuworks.nova.edu]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. HPLC method validation for this compound in injection form [wisdomlib.org]
- 4. abap.co.in [abap.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nnpub.org [nnpub.org]
- 8. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 9. academic.oup.com [academic.oup.com]
- 10. High pressure liquid chromatographic determination of this compound and scopolamine hydrobromide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate: A Tool for Investigating the Cholinergic System in Learning and Memory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Atropine (B194438) sulfate (B86663), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a critical pharmacological tool for elucidating the role of the cholinergic system in cognitive processes, particularly learning and memory. By competitively blocking muscarinic receptors, atropine sulfate inhibits the action of the neurotransmitter acetylcholine (ACh), allowing researchers to probe the downstream effects on memory formation, consolidation, and retrieval.[1][2][3] These application notes provide an overview of the use of this compound in this research area, including its mechanism of action, key experimental protocols, and representative data.
Mechanism of Action in the Context of Learning and Memory
Acetylcholine is a key neurotransmitter in brain regions critical for memory, such as the hippocampus and cortex.[4][5] It is involved in modulating synaptic plasticity, the cellular basis of learning and memory.[6] this compound, by blocking muscarinic ACh receptors, interferes with these cholinergic-mediated processes.[1][2] This blockade can impair the encoding of new memories and affect memory retrieval, providing strong evidence for the essential role of the cholinergic system in these cognitive functions.[7][8][9]
Cholinergic Signaling Pathway in Learning and Memory
The binding of acetylcholine to postsynaptic muscarinic receptors initiates a signaling cascade that is crucial for synaptic plasticity. Atropine acts as an antagonist at these receptors, preventing this cascade from occurring.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Applications
This compound is widely used in various behavioral paradigms to induce a state of cholinergic deficit and study its impact on learning and memory.
Data Presentation: Effects of this compound on Learning and Memory Tasks
The following tables summarize quantitative data from studies using this compound in common behavioral tasks.
Table 1: Morris Water Maze
| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rats | 5, 25, 50, 75, 100 | Intraperitoneal (i.p.) | Dose-dependent increase in escape latency and swim distance.[10][11][12] | [10][11][12] |
| Rats | 10, 50 | Intraperitoneal (i.p.) | Severe impairment in learning of spatial discrimination tasks.[8] | [8] |
| Rats | 50 | Intraperitoneal (i.p.) | Impaired spatial discrimination accuracy in previously trained rats.[8] | [8] |
| Rats | 5-50 | Not specified | Dose-dependent deficits in place navigation.[13] | [13] |
Table 2: Passive Avoidance Task
| Animal Model | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rats (developing) | 5 | Not specified | Impaired acquisition of passive avoidance at all tested ages.[14] | [14] |
| Mice | 1.0 | Intraperitoneal (i.p.) | Impaired memory retrieval of a highly consolidated avoidance response.[9] | [9] |
| Rats | 6.0 | Intraperitoneal (i.p.) | Adversely affected retention at 24 hours.[15][16] | [15][16] |
| Mice | 0.01 | Subcutaneous (s.c.) | Paradoxical antiamnesic activity in mice with memory deficiencies.[17] | [17] |
Table 3: Other Behavioral and Electrophysiological Studies
| Animal Model/Subject | This compound Dose | Administration Route | Key Findings | Reference |
| Humans (with dementia) | 1 mg | Intravenous (i.v.) | Selectively impaired digit span and logical memory in Alzheimer's disease patients.[18] | [18] |
| Cats | 1.0, 2.0 mg/kg | Intraperitoneal (i.p.) | Abolished hippocampal rhythmic slow activity (RSA) during an active avoidance response.[19] | [19] |
| Rats | 0.250 - 40 mg/kg | Intraperitoneal (i.p.) | High doses (40 mg/kg) increased the amplitude of brainstem auditory evoked potentials.[20] | [20] |
| Humans | 0.02 mg/kg | Intravenous (i.v.) | Decreased amplitude of gastric electrical activity.[21] | [21] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Morris Water Maze Protocol
The Morris water maze is a widely used task to assess spatial learning and memory.
Objective: To evaluate the effect of this compound on the acquisition and retention of spatial memory.
Materials:
-
Circular water tank (e.g., 1.5 m diameter) filled with opaque water.
-
Submerged escape platform.
-
Video tracking system.
-
This compound solution.
-
Saline solution (control).
-
Experimental animals (e.g., rats).
Procedure:
-
Habituation: Allow animals to swim freely in the maze without the platform for 60 seconds, one day before training.
-
Drug Administration: Administer this compound (e.g., 10-50 mg/kg, i.p.) or saline to the respective groups 30 minutes prior to the training session.[8]
-
Acquisition Training:
-
Place the animal into the water facing the wall of the tank from one of four predetermined start locations.
-
Allow the animal to search for the hidden platform for a set time (e.g., 60 or 90 seconds).
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
-
Probe Trial (Retention Test):
-
24 hours after the final training session, remove the platform from the maze.
-
Place the animal in the maze and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, swim speed, and path length.
-
-
Data Analysis: Analyze parameters such as escape latency, swim distance, and time spent in the target quadrant using appropriate statistical methods (e.g., ANOVA).
Caption: Experimental workflow for the Morris water maze task.
Passive Avoidance Task Protocol
The passive avoidance task assesses fear-motivated long-term memory.[22]
Objective: To determine the effect of this compound on the acquisition and retention of fear memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a door, with an electrified grid floor in the dark compartment).[22]
-
This compound solution.
-
Saline solution (control).
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Acquisition Trial:
-
Place the animal in the brightly lit compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment opens.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Measure the latency to enter the dark compartment.
-
-
Drug Administration: Administer this compound (e.g., 1.0 mg/kg, i.p. for mice; 6.0 mg/kg, i.p. for rats) or saline immediately after the acquisition trial or before the retention test, depending on the experimental question (consolidation vs. retrieval).[9][15][16]
-
Retention Trial:
-
24 hours after the acquisition trial, place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Measure the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus. The maximum latency is typically set (e.g., 300 seconds).
-
-
Data Analysis: Compare the step-through latencies between the atropine-treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Caption: Experimental workflow for the passive avoidance task.
Logical Relationship of Atropine as a Research Tool
The use of this compound in learning and memory research is based on a clear logical framework.
Caption: Logical framework for using atropine to study the cholinergic system.
Conclusion
This compound remains an invaluable tool for investigating the fundamental role of the cholinergic system in learning and memory. By inducing a reversible and dose-dependent impairment of cholinergic function, researchers can effectively study the neurobiological mechanisms underlying these critical cognitive processes. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at furthering our understanding of cholinergic modulation of memory and for the development of novel therapeutics for cognitive disorders.
References
- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease [mdpi.com]
- 5. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 6. The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of task specificity and absence of posttraining effects of atropine on learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atropine, an anticholinergic drug, impairs memory retrieval of a high consolidated avoidance response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound impairs selective parameters of performance in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Aging and atropine effects on spatial navigation in the Morris water task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deficits in passive-avoidance learning following atropine in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of physostigmine and atropine on the single-trial passive avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpp.com [ijpp.com]
- 17. flore.unifi.it [flore.unifi.it]
- 18. Effects of atropine on learning and memory functions in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of atropine sulphate on hippocampal rhythmic slow activity during a conditioned locomotor response in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of this compound and neostigmine on gastric electrical activity in human subjects--electrogastrographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scantox.com [scantox.com]
Application Notes and Protocols: Atropine Sulfate in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine (B194438) sulfate (B86663) is a potent, non-selective, and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs M1-M5).[1] Its ability to block the action of acetylcholine in the central and peripheral nervous systems makes it a critical tool for investigating the role of the cholinergic system in various physiological and pathological states. In the context of neurodegenerative diseases, the cholinergic system is of paramount importance. The "cholinergic hypothesis" of Alzheimer's disease (AD), for instance, posits that the decline in cognitive function is linked to the degeneration of cholinergic neurons in the basal forebrain.[2][3] Similarly, in Parkinson's disease (PD), an imbalance between the cholinergic and dopaminergic systems contributes to motor symptoms.
These application notes provide detailed protocols for utilizing atropine sulfate in preclinical animal models relevant to AD and PD. The focus is on using atropine as an investigational tool to probe cholinergic system dysfunction and to model disease-related deficits.
General Preparation of this compound for In Vivo Administration
A sterile and precise preparation of this compound is crucial for experimental reproducibility.
Protocol 1: Solubilization of this compound
-
Materials:
-
This compound powder (USP grade)
-
Sterile 0.9% saline
-
Analytical balance
-
Sterile, conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Using an analytical balance, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile 0.9% saline to achieve the target concentration (e.g., 1 mg/mL).[1]
-
Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
For parenteral administration (e.g., intraperitoneal injection), sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the prepared solution at 4°C, protected from light. Prepare fresh solutions regularly for optimal stability.
-
Application I: Modeling Cholinergic Deficits in Alzheimer's Disease
Atropine and other muscarinic antagonists like scopolamine (B1681570) are widely used to induce a transient, reversible cognitive deficit in rodents. This model is instrumental for screening pro-cognitive compounds and investigating the mechanisms underlying the cholinergic hypothesis of AD.[4][5]
Experimental Protocol 2: Induction of Cognitive Impairment in Mice
This protocol uses a muscarinic antagonist to induce memory deficits, which are then assessed using behavioral paradigms like the Y-maze or Morris water maze.
-
Animal Model: Adult C57BL/6 or Swiss albino mice are commonly used.[6]
-
Agent Administration:
-
Behavioral Assessment (Y-Maze):
-
The Y-maze is used to assess spatial working memory.
-
Place the mouse at the end of one arm and allow it to explore the maze freely for a set duration (e.g., 5 minutes).[7]
-
Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms (e.g., A, then B, then C).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total arm entries - 2)] x 100.
-
A significant reduction in alternation percentage in the antagonist-treated group compared to the vehicle control group indicates cognitive impairment.[7]
-
-
Behavioral Assessment (Elevated Plus Maze - Transfer Latency):
-
The elevated plus maze can be used to assess learning and memory.
-
On the first day (acquisition trial), place the mouse at the end of an open arm, facing away from the center.
-
Record the time it takes for the mouse to move from the open arm to one of the closed arms (transfer latency time, TLT).
-
On the second day (retention trial), 24 hours after the first exposure and following drug administration, repeat the test.
-
An increase in TLT in the antagonist-treated group indicates memory impairment.[7]
-
Quantitative Data Summary
The following table summarizes representative data from a scopolamine-induced amnesia model, demonstrating the typical effects on behavioral tests that would be expected when using a muscarinic antagonist like atropine.
| Treatment Group | Dose (mg/kg, i.p.) | Spontaneous Alternation (%) in Y-Maze | Transfer Latency (s) in EPM |
| Vehicle Control | - | 70.16 ± 4.58 | 35.00 ± 2.00 |
| Scopolamine | 1 | 37.66 ± 3.94 | 75.50 ± 3.50 |
| Scopolamine + Donepezil | 1 + 2 (p.o) | 68.50 ± 1.95### | 34.57 ± 1.93### |
| *Data are representative, expressed as mean ± SEM. **p<0.001 vs. Vehicle Control; ###p<0.001 vs. Scopolamine group. Data adapted from studies using scopolamine models.[7] |
Signaling Pathways and Workflows
Application II: Probing Cholinergic-Dopaminergic Imbalance in Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a cornerstone of PD research, creating a robust and specific lesion of dopaminergic neurons in the nigrostriatal pathway.[5][8][9] This unilateral lesion leads to a motor imbalance that can be quantified by observing rotational behavior after a pharmacological challenge. Anticholinergic drugs were historically used to treat tremor in PD, and atropine can be used in this model to investigate the functional consequences of blocking cholinergic input in a dopamine-depleted state.
Experimental Protocol 3: 6-OHDA Unilateral Lesion and Behavioral Testing in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250g).[3]
-
Pre-medication: To protect noradrenergic neurons from 6-OHDA toxicity, administer desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before stereotaxic surgery.
-
Stereotaxic Surgery for 6-OHDA Lesion:
-
Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.[3]
-
Perform a midline incision on the scalp to expose the skull. Identify and clean the bregma.[3]
-
Drill a small burr hole over the injection site. The target is the Medial Forebrain Bundle (MFB). A common coordinate relative to bregma is: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm.[3]
-
Slowly lower a Hamilton syringe needle to the ventral coordinate (DV): -8.0 mm from the dura.[3]
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid).
-
Inject the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.[3]
-
Suture the scalp and allow the animal to recover. Provide post-operative care, including placing food on the cage floor.[3]
-
-
Confirmation of Lesion and Atropine Challenge:
-
Allow 2-3 weeks for the lesion to develop fully.
-
To confirm the lesion and test the effect of atropine, administer a dopamine (B1211576) agonist like apomorphine (B128758) (0.2-0.5 mg/kg, i.p.) or the dopamine-releasing agent amphetamine (2.5-5.0 mg/kg, i.p.).[3]
-
Successful lesioning is confirmed by robust contralateral (away from the lesion) rotations in response to apomorphine or ipsilateral (towards the lesion) rotations with amphetamine. A common threshold is >7 full rotations per minute.
-
On a separate day, administer this compound (e.g., 1-5 mg/kg, i.p.) 30 minutes before the apomorphine challenge.
-
Record and compare the number of rotations with and without atropine pre-treatment to determine how cholinergic blockade modulates the motor response to dopaminergic stimulation.
-
Quantitative Data Summary
This table illustrates the expected outcomes for a 6-OHDA lesion confirmation and a subsequent atropine challenge experiment.
| Treatment Group | Challenge Agent | Net Rotations (per 90 min) |
| Sham (Vehicle Lesion) | Amphetamine (5 mg/kg) | < 50 (ipsilateral) |
| 6-OHDA Lesion | Amphetamine (5 mg/kg) | > 600 (ipsilateral) |
| 6-OHDA Lesion | Apomorphine (0.2 mg/kg) | > 500 (contralateral) |
| Atropine + 6-OHDA Lesion | Apomorphine (0.2 mg/kg) | Hypothesized to modulate rotations |
| Data are representative of typical outcomes in the 6-OHDA model.[3] The effect of atropine would need to be determined experimentally. |
Conceptual Diagrams
Conclusion
This compound serves as a powerful pharmacological tool for the in vivo study of neurodegenerative diseases. In Alzheimer's research, it is fundamental to models of cholinergic deficit, allowing for the rapid screening of compounds aimed at improving cognitive function. In Parkinson's research, it can be applied to well-established neurotoxin models like the 6-OHDA model to dissect the complex interplay between the cholinergic and dopaminergic systems that underlies motor control. The protocols and conceptual frameworks provided here offer a basis for the rigorous application of this compound in neurodegenerative disease modeling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Frontiers | Therapeutic targeting of obesity-induced neuroinflammation and neurodegeneration [frontiersin.org]
- 5. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of atropine on learning and memory functions in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular models of alpha–synuclein toxicity and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 9. conductscience.com [conductscience.com]
Application Notes and Protocols for Atropine Sulfate in Animal Models of Myopia Progression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Myopia, or nearsightedness, is a growing global health concern, with its prevalence increasing at an alarming rate.[1] It is characterized by excessive axial elongation of the eye, leading to blurred distance vision.[2] High myopia significantly increases the risk of sight-threatening conditions such as myopic maculopathy, retinal detachment, and glaucoma.[2] Atropine (B194438) sulfate (B86663), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, has emerged as the most effective pharmacological agent for controlling myopia progression in children.[3][4] While its clinical efficacy is well-documented, the precise biological mechanisms of action are still under investigation.[3] Animal models, such as form-deprivation myopia (FDM) and lens-induced myopia (LIM) in species like chicks, mice, and monkeys, are crucial for elucidating these mechanisms and developing more targeted therapies.[5][6][7][8] These models allow for controlled studies of the signaling pathways in the retina, choroid, and sclera that are modulated by atropine to inhibit excessive eye growth.[3]
Signaling Pathways in Atropine's Anti-Myopia Effect
Atropine's effect on myopia is believed to be non-accommodative, targeting signaling cascades directly within the retina and sclera.[3][7] The primary mechanism involves antagonizing muscarinic receptors, which are widely distributed in ocular tissues, including the retina, retinal pigment epithelium (RPE), choroid, and scleral fibroblasts.[3]
Key Pathways:
-
Scleral Hypoxia and ECM Remodeling: Myopic eye growth involves significant remodeling of the scleral extracellular matrix (ECM), leading to scleral thinning and weakening.[5][6] Studies in form-deprivation myopia (FDM) mouse models suggest that atropine may inhibit this process by improving choroidal microcirculation and mitigating scleral hypoxia.[5][6] This involves the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular responses to hypoxia.[5][6] By inhibiting the HIF-1α pathway, atropine is proposed to reduce the expression of genes that lead to ECM degradation and promote the expression of structural proteins like fibronectin (Fn), thereby strengthening the sclera.[5]
-
Retinal Signaling: The retina is the initial site of visual signal processing that controls eye growth. Atropine has been shown to influence retinal signaling. For instance, intravitreal injection of atropine can increase the release of dopamine, a neurotransmitter known to inhibit eye growth, in the chick retina.[3][4] Studies in mice have explored atropine's dose-dependent effects on retinal ganglion cells (RGCs), the output neurons of the retina.[9][10] While high concentrations can inhibit RGC firing, clinically relevant low doses appear to have more subtle effects, suggesting a complex modulation of retinal information processing.[9]
Caption: Standard workflow for myopia research in animal models.
Protocol: Form-Deprivation Myopia (FDM) Induction in Mice
This protocol is adapted from methodologies used in FDM mouse model studies. [5][6]
-
Animal Selection: Use 3-week-old C57BL/6J mice. Acclimatize animals for one week before the experiment.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
-
Occluder Preparation: Use a translucent goggle or a head-mounted plastic cone that covers one eye, secured with an adhesive. The occluder should be designed to degrade the retinal image without completely blocking light.
-
Occluder Placement: Carefully place the occluder over one eye (e.g., the right eye) of the anesthetized mouse. The contralateral eye serves as an internal control.
-
Monitoring: House mice individually to prevent removal of the occluder. Check the occluder's position and the animal's well-being daily.
-
Duration: Maintain the form deprivation for a period of 2 to 4 weeks to induce a significant myopic shift.
Protocol: Topical Atropine Sulfate Administration
-
Preparation: Prepare sterile solutions of this compound in a balanced salt solution (BSS) or phosphate-buffered saline (PBS) at desired concentrations (e.g., 0.01%, 0.05%, 1%). A vehicle-only solution serves as the placebo control.
-
Administration: Once daily (e.g., in the morning), instill one 5 µL drop of the designated solution onto the cornea of the treated eye.
-
Procedure: Gently restrain the mouse, pull down the lower eyelid, and apply the drop into the conjunctival sac, avoiding contact between the pipette tip and the cornea.
-
Treatment Schedule: Continue daily administration for the entire duration of the myopia induction period.
Protocol: Outcome Measurement
-
Measurement of Refractive Error:
-
Anesthetize the mouse and place it on a custom stage.
-
Apply a topical cycloplegic agent (e.g., 1% cyclopentolate) to paralyze accommodation.
-
Use an automated infrared photorefractor or a streak retinoscope to measure the spherical equivalent refraction in diopters (D).
-
Obtain at least three stable readings per eye and average them.
-
-
Measurement of Axial Length:
-
Under anesthesia, position the mouse for imaging.
-
Use a high-resolution Spectral-Domain Optical Coherence Tomography (SD-OCT) system with a specialized lens for small animal eyes.
-
Capture B-scans along the optical axis of the eye.
-
Use the system's software to measure the axial length, defined as the distance from the anterior surface of the cornea to the retinal pigment epithelium (RPE).
-
-
Gene Expression Analysis (qPCR):
-
At the end of the experiment, euthanize the animals and carefully dissect the sclera.
-
Immediately place the tissue in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., Hif-1α, Fn1) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Calculate relative gene expression using the ΔΔCt method.
-
Quantitative Data from Animal Studies
The following tables summarize representative quantitative findings from animal model research on atropine for myopia.
Table 1: Effect of Atropine on Refractive Error and Axial Elongation
| Animal Model | Myopia Induction | Atropine Treatment | Change in Refractive Error (Diopters) | Change in Axial Length (mm) | Citation(s) |
|---|---|---|---|---|---|
| Chick | Form Deprivation (8 days) | Sham-injected MD | -18.5 D | +1.00 mm | [7] |
| Chick | Form Deprivation (8 days) | Saline-injected MD | -20.9 D | +1.04 mm | [7] |
| Chick | Form Deprivation (8 days) | Atropine-injected MD | -2.8 D | +0.21 mm | [7] |
| Mouse (FDM) | Form Deprivation | Atropine (Concentration not specified) | Significantly reduced myopic shift | Significantly reduced elongation | [5][6] |
| Human (LAMP Study) | N/A (Clinical Trial) | 0.05% Atropine (1 year) | -0.27 D | +0.20 mm | [1] |
| Human (LAMP Study) | N/A (Clinical Trial) | 0.01% Atropine (1 year) | -0.59 D | +0.36 mm | [1] |
| Human (LAMP Study) | N/A (Clinical Trial) | Placebo (1 year) | -0.81 D | +0.41 mm | [1]|
MD: Monocularly Deprived. Data from human clinical trials are included for comparison of effective concentrations.
Table 2: Molecular and Cellular Effects of Atropine in Animal Models
| Animal Model | Tissue | Parameter | Effect of Atropine | Citation(s) |
|---|---|---|---|---|
| Mouse (FDM) | Sclera | Hif-1α mRNA levels | Decreased | [5] |
| Mouse (FDM) | Sclera | Fibronectin (Fn) mRNA levels | Increased | [5] |
| Mouse | Retina | αRGCs Firing (High Conc.) | Inhibited light-evoked responses | [9] |
| Mouse | Retina | αRGCs Firing (Low Conc.) | No significant interference | [9] |
| Rabbit | Retina | Atropine Concentration (after 0.05% topical application) | ~2 µM | [10] |
| Chick | Retina | Dopamine Release | Increased | [3]|
Application Notes
-
Dose-Response Relationship: Animal and clinical studies consistently show a dose-dependent effect of atropine. [1][3]While higher concentrations (e.g., 1%) are most effective at inhibiting axial elongation, they come with significant side effects. [3]Low-dose concentrations (0.01% - 0.05%) offer a better balance of efficacy and safety. [1]Researchers should consider testing a range of concentrations to identify the optimal therapeutic window for their specific model and research question.
-
Non-Accommodative Mechanism: Evidence from the chick model, which has striated ciliary muscle not controlled by muscarinic receptors, strongly supports a non-accommodative mechanism for atropine's anti-myopia effect. [3][4][7]This indicates that atropine acts directly on retinal and/or scleral tissues to modulate eye growth.
-
Target Tissue: While the retina is the origin of the growth signals, the sclera is the ultimate effector tissue that determines eye size. Atropine appears to have direct effects on scleral fibroblasts and can modulate scleral ECM remodeling. [3][8]Therefore, studies should aim to analyze molecular changes in both the retina and the sclera to build a complete picture of the drug's mechanism.
-
Model Selection: The choice of animal model is critical. Chicks offer a rapid and robust model for inducing large refractive errors. [7]Mice, as mammals, have ocular structures more similar to humans and allow for the use of genetic models. [5][6]The specific research question should guide the selection of the most appropriate model.
References
- 1. Role of Atropine in the control of Myopia Progression- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Atropine in Preventing Myopia Progression: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The role of atropine in myopia control: insights into choroidal and scleral mechanisms [frontiersin.org]
- 6. The role of atropine in myopia control: insights into choroidal and scleral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atropine reduces experimental myopia and eye enlargement via a nonaccommodative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eye-tuebingen.de [eye-tuebingen.de]
- 9. Influence of atropine on retinal signaling in a mouse model | Myopia Profile [myopiaprofile.com]
- 10. Frontiers | The Effect of Low-Dose Atropine on Alpha Ganglion Cell Signaling in the Mouse Retina [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Atropine Sulfate Dosage for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing atropine (B194438) sulfate (B86663) dosage for their preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical studies involving atropine sulfate.
Issue 1: Suboptimal or Unexpected Efficacy
Q: Why is the expected therapeutic effect of this compound not being observed?
A: Several factors can contribute to a lack of efficacy. Consider the following:
-
Dosage: The administered dose may be too low. Atropine's effects are dose-dependent. For instance, low doses might cause a paradoxical slowing of the heart rate before the characteristic tachycardia is observed.[1][2]
-
Route of Administration: The route of administration significantly impacts the onset and duration of action. Intravenous (IV) administration provides the most rapid effect, while subcutaneous (SC) and intramuscular (IM) routes have a slower onset.[2][3] Endotracheal administration is possible but can lead to lower and less reliable blood concentrations.[4]
-
Species-Specific Differences: There are interspecies variations in the metabolism and sensitivity to atropine.[5] Dosages that are effective in one species may not be in another. For example, certain rabbit strains are resistant to atropine.[5]
-
Preparation of Atropine Solution: Ensure the this compound is properly dissolved in a suitable vehicle, typically sterile 0.9% saline, and that the solution is clear and free of particulates.[6] Stock solutions should be stored correctly (2-8°C, protected from light) and fresh dilutions prepared for each experiment.[6]
Troubleshooting Workflow for Suboptimal Efficacy
Caption: Troubleshooting workflow for suboptimal this compound efficacy.
Issue 2: Adverse Effects Observed
Q: The animal model is exhibiting adverse effects. What should I do?
A: Atropine can cause a range of adverse effects, particularly at higher doses. Common side effects include tachycardia, dry mouth, blurred vision, urinary retention, and constipation.[7][8] In cases of overdose, more severe symptoms like delirium, hallucinations, and circulatory collapse can occur.[3][7]
-
Tachycardia: This is the most common adverse effect.[3] If it is excessive or accompanied by arrhythmias, the dose may be too high.
-
Central Nervous System (CNS) Effects: Atropine can cross the blood-brain barrier and cause CNS effects.[2]
-
Paradoxical Bradycardia: At very low doses (e.g., <0.5 mg in humans), atropine can cause a temporary decrease in heart rate.[7][9]
Mitigation Strategies:
-
Dose Titration: Start with a lower dose and titrate upwards to achieve the desired therapeutic effect with minimal side effects.
-
Monitoring: Closely monitor physiological parameters such as heart rate, blood pressure, and respiratory rate.
-
Route of Administration: Slower administration routes like SC or IM may result in fewer acute side effects compared to a rapid IV bolus.
Frequently Asked Questions (FAQs)
General Questions
Q: What is the mechanism of action of this compound?
A: Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][6] It works by blocking the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting the effects of the parasympathetic nervous system.[5][7]
Mechanism of Action of this compound
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
Q: How should this compound solutions be prepared and stored?
A: this compound is typically dissolved in sterile 0.9% saline.[6] The solution should be clear and free of particulates. For parenteral administration, it can be sterile-filtered through a 0.22 µm filter.[6] Stock solutions should be stored at 2-8°C and protected from light. It is recommended to prepare fresh dilutions for each experiment.[6]
Dosage and Administration
Q: What are the typical dosage ranges for this compound in common preclinical models?
A: Dosages vary depending on the animal model, the intended effect, and the route of administration. The following table summarizes some common dosage ranges.
| Animal Model | Administration Route | Typical Dosage Range | Purpose |
| Mouse | Intraperitoneal (IP) | 0.5 - 2 mg/kg | Reversal of bradycardia, cholinergic blockade |
| Mouse | Subcutaneous (SC) | 1 - 5 mg/kg | Pre-anesthetic, antisecretory |
| Dog | Intravenous (IV) | 0.01 - 0.04 mg/kg | To counter bradycardia and AV block |
| Dog | Intramuscular (IM)/SC | 0.02 - 0.04 mg/kg | Pre-anesthetic |
| Canine (PEA Model) | IV | 0.04 mg/kg | Standard dose for pulseless electrical activity (note: did not improve ROSC rates in one study) |
| Guinea Pig | IM | 0.4 mg/kg | Human-equivalent dose for organophosphate poisoning |
Data compiled from multiple sources.[2][6][10][11]
Q: What are the different routes of administration for this compound and how do they differ?
A: Atropine can be administered via several routes:
-
Intravenous (IV): Preferred for emergencies due to its rapid onset of action (typically within a minute).[2][3]
-
Intramuscular (IM): Slower onset than IV.[3]
-
Subcutaneous (SC): Slower onset than IV.[3]
-
Endotracheal (ET): Can be used in emergencies when IV access is not available, but absorption can be unreliable.[4]
Experimental Protocols
Q: Can you provide a detailed protocol for a dose-response study of this compound for reversing bradycardia?
A: Protocol: Reversal of Drug-Induced Bradycardia in Mice
-
Animal Model: Adult C57BL/6 mice.
-
Bradycardia Induction: Administer a bradycardic agent (e.g., a high dose of a beta-blocker like propranolol (B1214883) or a cholinergic agonist like carbachol).
-
Monitoring: Continuously monitor the heart rate using electrocardiography (ECG) or a tail-cuff system to establish a stable bradycardic baseline.[6]
-
Atropine Administration:
-
Divide mice into several groups.
-
Administer different doses of this compound (e.g., 0.1, 0.5, 1, and 2 mg/kg) or a vehicle control (sterile saline) via intraperitoneal (IP) injection.[6]
-
-
Data Collection: Record the heart rate at baseline, after induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes).[6]
-
Data Analysis: Plot the change in heart rate against the this compound dose to determine the dose-response relationship.
Dose-Response Experimental Workflow
Caption: General workflow for an atropine dose-response study.
Pharmacokinetics and Pharmacodynamics
Q: What is known about the pharmacokinetics of this compound?
A: Atropine is rapidly absorbed and distributed throughout the body following injection.[12] Its pharmacokinetics are non-linear after IV administration.[12][13] The plasma half-life is approximately 2 to 4 hours.[3] A significant portion of the drug is excreted unchanged in the urine.[3]
Q: How does the pharmacodynamic effect (e.g., heart rate change) relate to the pharmacokinetic profile?
A: For changes in heart rate, the pharmacodynamic effect closely follows the plasma concentration of atropine.[14] However, for CNS effects, the relationship is more complex, suggesting that plasma concentration is not the sole determinant of the onset and duration of these effects.[14]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdr.net [pdr.net]
- 5. ams.usda.gov [ams.usda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Atropine - Wikipedia [en.wikipedia.org]
- 10. Standard and higher doses of atropine in a canine model of pulseless electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Atropine Sulfate Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine (B194438) sulfate (B86663). It focuses on the identification of degradation products and the analytical methods used for their detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of atropine sulfate?
A1: The main degradation products of this compound arise from hydrolysis and dehydration reactions. Under acidic conditions, the primary degradation pathway is ester hydrolysis, which results in the formation of tropine (B42219) and tropic acid. Tropic acid can then undergo dehydration to form atropic acid.[1][2] Under basic or neutral conditions, atropine can directly eliminate a water molecule to form apoatropine, which is often considered the main degradation product.[1][2] Apoatropine can then hydrolyze to tropine and atropic acid.[1][2]
Q2: What are the common analytical techniques used to detect this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and robust methods for the simultaneous determination of this compound and its degradation products.[1][3][4] These methods, typically using a reversed-phase C18 column, offer good separation and quantification.[3][4] Other techniques like microemulsion electrokinetic chromatography (MEEKC) have also been developed.[5]
Q3: What are typical forced degradation conditions for this compound?
A3: Forced degradation studies are performed to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6] For this compound, typical stress conditions include:
-
Acidic hydrolysis: Using an acid like 0.1 M HCl at an elevated temperature (e.g., 40°C) for a specified time.[7]
-
Alkaline hydrolysis: Using a base like 0.1 M NaOH.
-
Oxidative degradation: Using an oxidizing agent such as hydrogen peroxide.
-
Thermal degradation: Exposing the sample to high temperatures.
-
Photodegradation: Exposing the sample to UV light.[8]
Troubleshooting Guides
Issue 1: Poor peak resolution between atropine and its degradation products in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition or pH.
-
Solution: The pH of the mobile phase is a critical parameter. For atropine analysis, a slightly acidic pH (e.g., 2.5 to 3.5) is often used to ensure good peak shape and resolution.[1][8] Adjusting the buffer concentration and the ratio of the organic modifier (e.g., acetonitrile (B52724) or ethanol) can significantly improve separation.[1][8]
-
-
Possible Cause 2: Incorrect column selection.
-
Possible Cause 3: Flow rate is not optimized.
Issue 2: Inconsistent retention times during analysis.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is properly equilibrated with the mobile phase before each injection. This is particularly important when using gradient elution.
-
-
Possible Cause 2: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis. Temperature fluctuations can lead to shifts in retention times.[3]
-
-
Possible Cause 3: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation, which can affect the pump performance and lead to inconsistent flow rates.
-
Issue 3: Low sensitivity or poor peak shape.
-
Possible Cause 1: Incorrect detection wavelength.
-
Possible Cause 2: Sample degradation in the autosampler.
-
Solution: If the sample is unstable at room temperature, use a cooled autosampler to prevent degradation during the analytical run.
-
-
Possible Cause 3: Inappropriate sample solvent.
-
Solution: The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. Dissolving the sample in the mobile phase itself is often the best practice.
-
Data Presentation
Table 1: Common Degradation Products of this compound and Their Origin.
| Degradation Product | Chemical Name | Origin |
| Tropic Acid | 3-Hydroxy-2-phenylpropanoic acid | Hydrolysis under acidic conditions |
| Atropic Acid | 2-Phenylpropenoic acid | Dehydration of tropic acid |
| Apoatropine | (8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 2-phenylpropenoate | Dehydration under basic conditions |
| Tropine | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Hydrolysis of the ester bond |
| Noratropine | (8-Azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate | N-demethylation |
Table 2: Example HPLC Method Parameters for this compound and Degradation Product Analysis.
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Kinetex C18 (250x4.6mm, 5µm)[3] | Waters Acquity UHPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[4] |
| Mobile Phase | A: pH 2.5 buffer: acetonitrile (950:50 v/v)B: pH 2.5 buffer: acetonitrile (200:800 v/v) (Gradient)[3] | A: 0.1% H₃PO₄ in waterB: 0.1% H₃PO₄ in 90% acetonitrile and 10% water (Gradient)[4] |
| Flow Rate | 2.0 mL/min[3] | Not specified, typical for UHPLC would be lower (e.g., 0.2-0.5 mL/min) |
| Detection | UV at 210 nm[3] | UV detection (wavelength not specified) |
| Column Temp. | 50°C[3] | Not specified |
| Injection Vol. | Not specified | Not specified |
| Run Time | Not specified | 8 minutes[4] |
Experimental Protocols
Protocol 1: Sample Preparation for Forced Degradation Studies
This protocol is a general guideline and may need to be optimized for specific drug product formulations.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., purified water or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a specified temperature (e.g., 40°C) for a defined period (e.g., 1 hour).[7] After the incubation period, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to the final concentration with the mobile phase.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable concentration of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature for a specified time, then dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified duration. After cooling, dilute to the final concentration with the mobile phase.
-
Photodegradation: Expose a sample of the stock solution to a light source (e.g., UV lamp) for a specified duration. Dilute to the final concentration with the mobile phase.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to any stress conditions.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UHPLC method.
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. abap.co.in [abap.co.in]
- 4. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. sgs.com [sgs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of this compound in Pharmaceutical Ophthalmic Solution [scirp.org]
Navigating Atropine Sulfate Solubility in Research Buffers: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the complete dissolution and stability of active compounds in experimental buffers is paramount. Atropine (B194438) sulfate (B86663), a widely used muscarinic antagonist, can present solubility challenges that may impact experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing atropine sulfate solutions in various research buffers.
Understanding this compound Solubility: Key Factors
This compound is generally considered very soluble in water and freely soluble in ethanol.[1][2] However, its solubility in aqueous buffer solutions is significantly influenced by several factors, most notably pH and temperature. As a salt of a weak base, this compound is more soluble in acidic conditions.[3] The optimal pH for the stability of this compound in aqueous solutions is between 3.5 and 6.5.[4][5]
| Solvent | Solubility | Reference |
| Water | Very soluble (1 in 0.5) | [6] |
| Ethanol | Freely soluble (1 in 5) | [6] |
| Glycerin | Soluble (1 in 2.5) | [6] |
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after dissolving this compound in my buffer. What could be the cause?
A1: Precipitation of this compound in a buffer can be due to several reasons:
-
pH of the Buffer: If the pH of your buffer is neutral or alkaline, the solubility of this compound can decrease, leading to precipitation. Atropine is a weak base and is more soluble in its ionized form, which is favored in acidic conditions.[3]
-
Buffer Composition: Certain buffer components can interact with this compound, reducing its solubility. For instance, phosphate (B84403) buffers at higher concentrations and alkaline pH can sometimes lead to precipitation of salts.
-
Temperature: While solubility generally increases with temperature, preparing a saturated solution at a high temperature and then cooling it can cause the compound to precipitate out.[3]
-
Concentration: You might be exceeding the solubility limit of this compound in that specific buffer at the given temperature and pH.
Q2: What is the recommended pH range for preparing this compound solutions?
A2: To ensure both solubility and stability, it is recommended to prepare this compound solutions in a pH range of 3.5 to 6.5.[4][5] The minimum hydrolysis, and thus maximum stability, occurs at a pH of approximately 3.5.[4]
Q3: Can I use common biological buffers like Tris-HCl or HEPES to dissolve this compound?
A3: While this compound is highly soluble in water, its compatibility with specific biological buffers like Tris-HCl and HEPES at various pH values and concentrations should be considered.
-
Tris-HCl: The pH of Tris-HCl buffers is temperature-dependent, decreasing as the temperature rises. This pH shift could potentially affect the solubility of this compound. It is advisable to adjust the pH of the Tris-HCl buffer at the temperature you will be conducting your experiment.
-
HEPES: HEPES is a zwitterionic buffer that is less sensitive to temperature changes than Tris. However, empirical testing of this compound solubility at your desired concentration and pH in HEPES buffer is recommended.
Q4: How should I prepare a stock solution of this compound?
A4: A general protocol for preparing an this compound stock solution is as follows:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in a small amount of high-purity water or a suitable acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer at pH 4.5-5.5).
-
Gently warm and sonicate the solution if necessary to aid dissolution.
-
Once fully dissolved, the stock solution can be further diluted with your experimental buffer.
-
It is recommended to sterile-filter the final solution if it will be used in cell culture or other sensitive applications.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your research buffers.
Caption: A workflow for troubleshooting this compound precipitation.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Acetate Buffer (pH 5.5)
This protocol provides a detailed method for preparing a stable stock solution of this compound.
Materials:
-
This compound monohydrate (MW: 694.85 g/mol )
-
Sodium acetate
-
Glacial acetic acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Prepare 1 M Acetate Buffer (pH 5.5):
-
Dissolve 82.03 g of sodium acetate in 800 mL of high-purity water.
-
Adjust the pH to 5.5 by adding glacial acetic acid.
-
Bring the final volume to 1 L with high-purity water.
-
-
Prepare 10 mM this compound Stock Solution:
-
Weigh out 6.95 mg of this compound monohydrate.
-
Dissolve the this compound in 1 mL of the 1 M acetate buffer (pH 5.5).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.
-
This compound Degradation Pathway
Understanding the degradation of this compound is crucial for ensuring the quality and efficacy of your solutions. The primary degradation pathways are hydrolysis and dehydration.[7][8]
Caption: Major degradation pathways of atropine.
Key Degradation Products:
-
Tropic Acid and Tropine: Formed through the hydrolysis of the ester bond in the atropine molecule. This reaction can be catalyzed by both acids and bases.[7][8]
-
Apoatropine: Results from the dehydration of atropine.[7][9]
By understanding the factors that influence this compound solubility and stability, researchers can prepare reliable solutions and avoid common pitfalls, ultimately leading to more accurate and reproducible experimental results.
References
- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. bloomtechz.com [bloomtechz.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. DailyMed - this compound injection, solution [dailymed.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoatropine - Wikipedia [en.wikipedia.org]
intersubject variation in response to atropine sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropine (B194438) sulfate (B86663). It focuses on addressing the challenges arising from intersubject variation in response to this drug.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the heart rate response to a standardized dose of atropine sulfate in our human subjects. What are the potential causes?
A1: Intersubject variability in the chronotropic (heart rate) effects of atropine is a well-documented phenomenon influenced by multiple factors:
-
Autonomic Nervous System Tone: The baseline vagal tone of an individual is a primary determinant of the magnitude of heart rate increase following atropine administration. Individuals with higher resting vagal tone will exhibit a more pronounced tachycardic response as atropine blocks the parasympathetic input to the heart.
-
Genetic Factors: Polymorphisms in genes encoding metabolizing enzymes or drug targets can alter atropine's pharmacokinetics and pharmacodynamics. Variations in the butyrylcholinesterase (BChE) enzyme, for example, can affect the rate at which atropine is hydrolyzed.
-
Age: Cardiovascular responses to atropine can differ with age. For instance, the dose required to produce a specific increase in heart rate may vary between pediatric and adult populations.
-
Race and Pigmentation: Studies have suggested that individuals with darker irises may exhibit a less pronounced mydriatic (pupil dilation) response and may require higher doses, which could correlate with systemic differences in drug handling.
Q2: Our dose-response curves for atropine-induced mydriasis are inconsistent across different experimental groups. How can we troubleshoot this?
A2: Inconsistent mydriatic responses are often linked to differences in melanin (B1238610) binding and genetic variations:
-
Ocular Melanin Binding: Atropine binds to melanin pigment in the iris. This binding acts as a drug reservoir, leading to a slower onset and longer duration of action in individuals with darkly pigmented eyes. This can significantly alter the pharmacodynamics and shift the dose-response curve. It is crucial to account for iris color in your experimental design and data analysis.
-
Metabolic Rate: Systemic clearance of atropine, primarily via enzymes like cytochrome P450s in the liver, can vary between individuals. Faster metabolism will lead to lower systemic drug availability and potentially a reduced mydriatic effect for a given dose.
-
Receptor Sensitivity: Although less commonly documented for atropine, individual differences in the sensitivity or density of muscarinic M3 receptors in the iris sphincter muscle could theoretically contribute to response variability.
Q3: What genetic markers should we consider screening for in our pharmacogenomic study of atropine response?
A3: For a comprehensive pharmacogenomic analysis, consider screening for polymorphisms in the following genes:
-
BCHE (Butyrylcholinesterase): This gene encodes the BChE enzyme, which plays a role in hydrolyzing atropine. Variants, such as the atypical or silent alleles, can lead to decreased enzyme activity and prolonged drug effects.
-
CYP2D6 (Cytochrome P450 2D6): This is a key enzyme in the oxidative metabolism of many drugs. While its role in atropine metabolism is less defined than for other compounds, its known variability makes it a candidate for investigation in cases of unusual atropine clearance.
-
CHRM1, CHRM2, CHRM3 (Muscarinic Acetylcholine Receptors): Polymorphisms in the genes encoding the target receptors for atropine could potentially alter binding affinity or downstream signaling, thereby influencing the drug's effect.
Troubleshooting Guides
Issue: Bimodal or Multimodal Distribution of Subject Responses
If your data on atropine's effects (e.g., change in heart rate, pupil diameter) shows a distribution with two or more distinct peaks, it strongly suggests a significant monogenic trait is influencing the response.
-
Hypothesis: A common polymorphism in a key metabolic enzyme (like BCHE) is segregating the study population into distinct metabolic phenotypes (e.g., poor, intermediate, and extensive metabolizers).
-
Troubleshooting Steps:
-
Genotype Subjects: Perform genetic analysis for known functional variants in candidate genes such as BCHE.
-
Stratify Data: Re-analyze your response data by stratifying subjects based on their genotype.
-
Assess Correlation: Determine if the observed response modes correlate directly with the genetic groupings.
-
-
Expected Outcome: You should see a clear association between genotype and phenotype, explaining the initial multimodal distribution.
Issue: High Incidence of Adverse Effects at Standard Doses in a Subgroup
If a subset of your study participants experiences exaggerated effects or adverse events (e.g., severe tachycardia, delirium) at doses that are well-tolerated by others, this may indicate impaired drug clearance.
-
Hypothesis: The affected individuals are likely "poor metabolizers" due to genetic deficiencies in atropine-metabolizing enzymes.
-
Troubleshooting Steps:
-
Review Subject History: Check for co-administered medications that might inhibit CYP enzymes.
-
Measure Plasma Concentrations: If feasible, measure plasma levels of atropine and its metabolites. Poor metabolizers are expected to have a higher parent drug concentration and a lower metabolite-to-parent drug ratio.
-
Conduct Genetic Testing: Screen for loss-of-function alleles in genes like BCHE and relevant CYP enzymes.
-
-
Corrective Action: Implement genotype-guided dosing in subsequent studies or exclude subjects with known metabolic deficiencies if appropriate for the study design.
Quantitative Data Summary
Table 1: Factors Influencing Intersubject Variation in Atropine Response
| Factor | Parameter Affected | Magnitude of Effect | Clinical/Research Implication |
| Baseline Vagal Tone | Heart Rate (Chronotropic Response) | High | Subjects with high resting vagal tone show a greater increase in heart rate. |
| Iris Pigmentation | Mydriasis (Pupil Dilation) | Moderate to High | Darkly pigmented irides are associated with slower onset and longer duration of mydriasis due to melanin binding. |
| BCHE Genotype | Drug Half-life / Duration of Action | High | Atypical variants can significantly prolong the effects of atropine due to reduced hydrolysis. |
| Age | Systemic Clearance & Sensitivity | Moderate | Children may metabolize atropine differently than adults, requiring dose adjustments. |
| Renal Function | Drug Elimination | Moderate | Impaired renal function can decrease the clearance of atropine and its metabolites, potentially prolonging its effects. |
Experimental Protocols
Protocol: Phenotyping for Atropine-Induced Mydriasis
-
Subject Preparation: Acclimate the subject in a room with controlled, constant lighting for at least 15 minutes. Ensure subjects have not consumed caffeine (B1668208) or other stimulants.
-
Baseline Measurement: Using a pupillometer, measure the baseline pupil diameter of both eyes. Take at least three stable readings and average them.
-
Drug Administration: Administer a standardized dose of ophthalmic this compound solution (e.g., 1% solution) to one eye. The contralateral eye can serve as a control.
-
Time-Course Measurement: Measure the pupil diameter of both eyes at fixed intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-administration.
-
Data Analysis: Calculate the change in pupil diameter from baseline (Δ mm) at each time point. The key parameters to assess are:
-
Maximal Mydriasis: The largest change in pupil diameter observed.
-
Time to Maximal Mydriasis: The time at which the peak effect occurs.
-
Duration of Action: The time it takes for the pupil to return to within 10% of its baseline diameter.
-
Protocol: Quantification of Atropine in Plasma via HPLC-MS/MS
-
Sample Collection: Collect whole blood samples in heparinized tubes at predetermined time points following atropine administration.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., scopolamine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the clear supernatant to an HPLC vial.
-
Inject the sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).
-
Mobile Phase: Use a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reverse-phase column.
-
Detection: Monitor the specific mass-to-charge ratio (m/z) transitions for atropine and the internal standard using multiple reaction monitoring (MRM) for quantification.
-
Visualizations
Caption: Atropine's mechanism of action at a cardiac M2 muscarinic receptor.
Caption: Workflow for a pharmacogenomic study of atropine response.
Technical Support Center: Atropine Sulfate for Research Use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life, storage, handling, and troubleshooting of atropine (B194438) sulfate (B86663) for research applications.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition and shelf life for solid atropine sulfate powder?
For research purposes, solid this compound salt monohydrate should be stored in a tightly sealed container in a dry, well-ventilated place.[1] It is also recommended to store it under inert gas as it is hygroscopic and light-sensitive.[1] When stored under these conditions, the product is chemically stable at room temperature.[1] While a specific shelf life for the solid powder is not consistently provided across all sources, it is best practice to refer to the manufacturer's certificate of analysis for a recommended retest date or expiration date. One source indicates a proposed retest date of several months for the active pharmaceutical ingredient (API) when stored in a warehouse.[2]
2. What are the recommended storage conditions and shelf life for this compound solutions?
The stability of this compound solutions is dependent on the concentration, solvent, storage temperature, and container type.
-
Refrigerated (2-8°C): Diluted this compound solutions (e.g., 0.01% to 0.5%) are generally stable for extended periods when refrigerated. Studies have shown that solutions in polyethylene (B3416737) eyedroppers or polypropylene (B1209903) syringes can maintain over 90% of their initial concentration for up to 6 months.[3][4] One study found a 0.1% solution in 0.9% sodium chloride to be stable for 364 days at 5°C when protected from light.[3]
-
Room Temperature (20-25°C): At room temperature, the stability of this compound solutions is more limited. A 0.01% solution was found to be stable for 60-90 days, after which the concentration dropped below 90% of the initial value.[4] However, another study on more concentrated solutions (0.1 to 5.0 mg/mL) showed stability for up to six months at 25°C.[3][5][6] A concentrated solution of 2 mg/mL was stable for 364 days at 23°C when exposed to light.[7] Commercially prepared this compound injections are typically stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[8][9]
3. What are the primary degradation products of this compound?
The main degradation of atropine in aqueous solution occurs through hydrolysis, dehydration, and dimerization.[10] The primary degradation products that should be monitored in stability studies are:[2][11]
-
Tropic acid
-
Atropic acid
-
Apoatropine
Nonenzymatic hydrolysis of aqueous atropine yields tropine (B42219) and tropic acid, which are biologically inactive in ophthalmic applications.[12]
4. How should I handle and dispose of this compound?
This compound is fatal if swallowed or inhaled, so appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection, should be worn when handling the solid powder.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1][13] In case of a spill, avoid generating dust, collect the material carefully, and dispose of it as hazardous waste according to local regulations.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in solution | - Temperature fluctuations- pH shift- High concentration | - Gently warm the solution to see if the precipitate redissolves.- Verify the pH of the solution; unbuffered solutions tend to be more stable.[10]- If preparing a high concentration solution, consider the solubility limits and the solvent used. |
| Discoloration of solution | - Degradation of this compound- Contamination | - Discard the solution.[3][5][6]- Prepare fresh solution using high-purity solvent and sterile techniques.- Store the solution protected from light.[1] |
| Inconsistent experimental results | - Inaccurate solution concentration due to degradation- Improper storage | - Prepare a fresh solution of this compound.- Verify the concentration of your stock solution using a validated analytical method like HPLC.- Ensure the solution has been stored under the recommended conditions (temperature, light protection). |
| Microbial growth in solution | - Contamination during preparation or handling | - Discard the solution.- Prepare new solutions using sterile filtration and aseptic techniques, especially for long-term experiments.[3][5][6] |
Data Presentation
Table 1: Stability of Diluted this compound Ophthalmic Solutions
| Concentration | Storage Temperature | Vehicle | Container | Duration of Stability (>90% initial concentration) |
| 0.1, 1.0, 2.5, 5.0 mg/mL | 5°C and 25°C | 0.9% NaCl | Polyethylene eyedroppers | 6 months[3][5][6] |
| 0.01% | Refrigerated (2-8°C) | Artificial Tears (HPMC) / Balanced Salt Solution (BSS) | Not specified | Up to 6 months (unopened)[4] |
| 0.01% | Room Temperature (25±2°C) | Artificial Tears (HPMC) / Balanced Salt Solution (BSS) | Not specified | 60-90 days (unopened)[4] |
| 2 mg/mL | 5°C | Isotonic Saline | Polypropylene syringes | 364 days (protected from light)[7] |
| 2 mg/mL | 23°C | Isotonic Saline | Polypropylene syringes | 364 days (exposed to light)[7] |
| 2 mg/mL | 35°C | Isotonic Saline | Polypropylene syringes | 28 days (exposed to light)[7] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 1 mg/mL this compound Stock Solution
-
Materials:
-
This compound monohydrate powder
-
Sterile 0.9% sodium chloride solution (or other desired sterile solvent)
-
Sterile 0.22 µm syringe filter
-
Sterile vials for storage
-
Calibrated analytical balance
-
Laminar flow hood or biosafety cabinet
-
-
Procedure:
-
In a laminar flow hood, weigh the required amount of this compound powder using aseptic technique.
-
Dissolve the powder in the desired volume of sterile 0.9% NaCl to achieve a final concentration of 1 mg/mL.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage vial.
-
Label the vial with the compound name, concentration, date of preparation, and storage conditions.
-
Store the solution at the appropriate temperature (e.g., 2-8°C).
-
Protocol 2: Stability Assessment of this compound Solution by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline. The specific parameters should be optimized for the available instrumentation and column.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column
-
Mobile Phase: A common mobile phase is a mixture of phosphate (B84403) buffer and acetonitrile.[11] An example could be an isocratic elution with 80% 20mM phosphate buffer (pH 2.5) and 20% acetonitrile.[11]
-
Flow Rate: Typically 1.0-1.5 mL/min
-
Detection Wavelength: 225 nm[14]
-
-
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the stored this compound solution to a concentration that falls within the range of the calibration curve.
-
Analysis:
-
Inject the standards to establish the calibration curve.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of atropine and its primary degradation products (tropic acid, atropic acid, apoatropine).
-
-
Data Interpretation:
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining.
-
Monitor for the appearance and increase in the peak areas of the degradation products over time.
-
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pfizermedical.com [pfizermedical.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. [Analysis and stability of this compound and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 13. merck.com [merck.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Atropine Sulfate Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical pH considerations for the formulation and handling of atropine (B194438) sulfate (B86663) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for atropine sulfate solutions to ensure chemical stability?
A1: this compound is most stable in an acidic pH range. The minimum rate of hydrolysis, its primary degradation pathway, occurs at a pH of approximately 3.5 to 4.1.[1][2][3] For ophthalmic solutions, a compromise is often made to balance stability with patient comfort, with formulations typically buffered between pH 3.5 and 6.0.[4][5][6] Injectable solutions of this compound are also formulated in an acidic pH range, generally between 3.0 and 6.5.[7][8][9]
Q2: How does pH affect the solubility of this compound?
A2: Atropine, being a weak base, is more soluble in acidic conditions where it exists in its ionized form.[10] This increased solubility in acidic solutions is a key consideration for formulating aqueous preparations.[10]
Q3: What are the main degradation products of this compound, and how does pH influence their formation?
A3: The primary degradation of this compound in aqueous solutions is through hydrolysis, which breaks the ester linkage to form tropic acid and tropine.[3][4] This hydrolysis is catalyzed by both hydrogen (acid-catalyzed) and hydroxyl (base-catalyzed) ions.[1][3] Therefore, the rate of degradation is significantly higher at neutral to alkaline pH. Under basic conditions, atropine can also undergo dehydration to form apoatropine.[4]
Q4: Can this compound solutions be autoclaved?
A4: Aqueous solutions of this compound can be sterilized by autoclaving at 120°C if the pH is maintained below 6.[11][12] However, due to the risk of hydrolysis at elevated temperatures, aseptic filtration is often the preferred method of sterilization.[11][12]
Q5: What are common buffering agents used in this compound formulations?
A5: For ophthalmic preparations, buffering systems such as boric acid are used.[5] Injections may use citric acid and sodium citrate (B86180) as buffers, or the pH may be adjusted with sulfuric acid or sodium hydroxide (B78521).[2][8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in the solution. | The pH of the solution may have shifted to a more neutral or alkaline range, reducing the solubility of this compound. | Verify the pH of the solution. If necessary, adjust to a more acidic pH (within the recommended range for the specific formulation) using a suitable acidic buffer or diluted acid (e.g., sulfuric acid). Ensure proper storage to prevent pH changes. |
| Loss of potency or efficacy in the this compound solution. | The solution may have degraded due to an inappropriate pH (too high), exposure to high temperatures, or prolonged storage. | Confirm the pH of the solution is within the optimal stability range (pH 3.5-4.1). Store the solution at the recommended temperature, protected from light.[7] Perform a stability analysis (e.g., using HPLC) to quantify the remaining this compound and its degradation products. |
| The solution appears discolored or contains visible particles. | This could indicate chemical degradation or microbial contamination. | Do not use the solution. Prepare a fresh solution, ensuring the pH is correctly adjusted and that sterile techniques are employed. Consider sterile filtration for microbial control. |
| Patient complains of stinging or discomfort upon administration of ophthalmic solution. | The pH of the ophthalmic solution may be too low (highly acidic) for ocular tolerance, even if it is optimal for stability. | While a lower pH enhances stability, a compromise must be reached for patient comfort. Ophthalmic solutions are often formulated between pH 3.5 and 6.0.[4][5][6] Consider reformulating with a buffer system that maintains a pH closer to the physiological pH of tears (around 7.4) while still providing acceptable stability for the intended shelf-life. |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the recommended pH ranges for various formulations and the impact of pH on stability.
| Parameter | pH Range | Comments | References |
| Optimal Chemical Stability | 3.5 - 4.1 | pH of minimum hydrolysis. | [1][2][3] |
| This compound Injection, USP | 3.0 - 6.5 | Official specification range. | [7][8][9] |
| This compound Ophthalmic Solution, 1% | 3.5 - 6.0 | Balances stability with ocular tolerance. | [4][5][6] |
| General Aqueous Solutions | < 6.0 | Recommended for stability during autoclaving. | [11][12] |
| A 2% Aqueous Solution | 4.5 - 6.2 | Typical pH range for a simple aqueous solution. | [7] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a 0.1% this compound Ophthalmic Solution
1. Materials:
- This compound, USP grade
- Sodium Chloride, USP grade
- Boric Acid, NF grade
- Sterile Water for Injection (WFI)
- 0.1 N Sodium Hydroxide and/or 0.1 N Hydrochloric Acid for pH adjustment
- Sterile 0.22 µm membrane filter
- Aseptic filling apparatus
2. Procedure:
- In a sterile vessel, dissolve 0.9 g of sodium chloride and 1.9 g of boric acid in approximately 80 mL of WFI with stirring.
- Accurately weigh 0.1 g of this compound and dissolve it in the buffer solution.
- Add WFI to bring the total volume to 100 mL and mix until the solution is uniform.
- Measure the pH of the solution using a calibrated pH meter.
- Adjust the pH to between 3.5 and 6.0 by dropwise addition of 0.1 N sodium hydroxide or 0.1 N hydrochloric acid, as needed, while continuously stirring.[5]
- Once the target pH is achieved and stable, sterile-filter the solution through a 0.22 µm membrane filter into a sterile receiving vessel.
- Aseptically fill the solution into sterile ophthalmic dropper bottles.
Protocol 2: HPLC Method for Stability Testing of this compound Solutions
This method is designed to separate and quantify this compound from its primary degradation products.
1. Chromatographic Conditions:
- Column: C18, 150 mm x 4.6 mm, 3 µm particle size
- Mobile Phase: A mixture of a suitable buffer (e.g., potassium phosphate (B84403) monobasic, pH adjusted to 3.5 with phosphoric acid) and methanol (B129727) in a 70:30 v/v ratio.
- Flow Rate: 0.7 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 20 µL
- Column Temperature: 25°C
2. Preparation of Solutions:
- Standard Solution: Prepare a stock solution of USP this compound Reference Standard in the mobile phase at a known concentration (e.g., 100 µg/mL). Create a series of dilutions for a calibration curve.
- Sample Solution: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.
3. Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Identify and quantify the this compound peak based on its retention time and the calibration curve. Degradation products like tropic acid will have different retention times.
Protocol 3: Accelerated Stability Study Protocol (Adapted from ICH Guidelines)
This protocol outlines a typical accelerated stability study to predict the shelf-life of an this compound solution.
1. Study Design:
- Product: this compound solution in its final container-closure system.
- Batch Size: At least three primary batches should be tested.
- Storage Conditions:
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Long-term (for reference): 25°C ± 2°C / 60% RH ± 5% RH
- Testing Intervals:
- Accelerated: 0, 3, and 6 months.
- Long-term: 0, 3, 6, 9, 12, 18, and 24 months.
2. Testing Parameters:
- Physical: Appearance (color, clarity, particulate matter).
- Chemical: pH, Assay of this compound (using a validated stability-indicating HPLC method), and quantification of degradation products (e.g., tropic acid, apoatropine).
- Microbiological (for sterile products): Sterility testing at the beginning and end of the study.
3. Procedure:
- Place a sufficient number of samples from each batch into stability chambers maintained at the specified conditions.
- At each testing interval, remove samples and allow them to equilibrate to room temperature before analysis.
- Perform the tests listed under "Testing Parameters."
- Record all data and analyze for trends in degradation and changes in physical characteristics. The shelf-life is predicted based on the time it takes for the this compound concentration to decrease to 90% of its initial value or for degradation products to exceed acceptable limits.
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for pH issues in this compound solutions.
References
- 1. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Injection [drugfuture.com]
- 3. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 4. gerpac.eu [gerpac.eu]
- 5. database.ich.org [database.ich.org]
- 6. brieflands.com [brieflands.com]
- 7. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medisca.net [medisca.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
- 11. insider.thefdagroup.com [insider.thefdagroup.com]
- 12. pharmaacademias.com [pharmaacademias.com]
Atropine Sulfate HPLC Analysis: Technical Support Center
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of atropine (B194438) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for atropine sulfate analysis by HPLC?
A1: A common starting point for this compound analysis involves a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. For example, a mobile phase of methanol (B129727) and a phosphate (B84403) buffer (e.g., 50:50, v/v) at a pH around 5.5 is often effective.[1][2] Detection is typically carried out using a UV detector at a wavelength of approximately 210 nm or 220 nm.[2][3][4]
Q2: My this compound peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing for basic compounds like atropine is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[5] To mitigate this, you can try several approaches:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of silanol groups, but care must be taken to stay within the column's stable pH range.
-
Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer accessible silanol groups, which can significantly reduce tailing.[5]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can help to block the active silanol sites.[5]
-
Use an End-Capped Column: Ensure you are using an end-capped C18 column, which is designed to minimize silanol interactions.
Q3: I am observing a shift in the retention time of my this compound peak. What should I investigate?
A3: Retention time shifts can be caused by several factors. A systematic check of the following is recommended:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause. Ensure accurate and consistent preparation of the buffer and organic modifier ratios.
-
Column Temperature: Fluctuations in column temperature can lead to retention time drift. Using a column oven is crucial for maintaining a stable temperature.[6]
-
Flow Rate: Check for any fluctuations in the pump's flow rate. A change in flow rate will directly impact the retention time.[3]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phases.
Q4: I see "ghost peaks" in my chromatogram. Where are they coming from?
A4: Ghost peaks are extraneous peaks that can originate from several sources.[7][8][9] To identify the source, a systematic approach is necessary:
-
Blank Injection: Inject a blank solvent (typically your mobile phase). If the ghost peak is present, it may be coming from the mobile phase, the HPLC system itself, or carryover from a previous injection.[8]
-
Mobile Phase Contamination: Impurities in the solvents or buffer salts can concentrate on the column and elute as ghost peaks, especially in gradient elution.[7][10] Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
Sample Carryover: Residual sample from a previous injection can be introduced in the current run. Implement a robust needle wash protocol.[7]
-
System Contamination: Contaminants can accumulate in various parts of the HPLC system, such as the injector, seals, or tubing.[9]
Q5: My baseline is noisy. What are the common causes and solutions?
A5: A noisy baseline can interfere with peak integration and reduce the sensitivity of your analysis.[11] Common causes include:
-
Air Bubbles: Air bubbles in the pump or detector cell are a frequent cause of baseline noise.[6][12] Degas the mobile phase thoroughly and prime the pump to remove any trapped air.
-
Detector Lamp Issues: An aging or unstable detector lamp can lead to increased noise.[6][12]
-
Mobile Phase Mixing: Inadequate mixing of the mobile phase components can result in a noisy baseline, particularly with gradient elution.[11]
-
Contamination: Contamination in the mobile phase, column, or flow path can contribute to baseline noise.[10]
Troubleshooting Guides
Peak Shape Problems
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Interaction with active silanol groups on the column. | Adjust mobile phase pH, use a high-purity silica or end-capped column, or add a competing base to the mobile phase.[5] |
| Peak Fronting | Column overload. | Reduce the sample concentration or injection volume. |
| Split Peaks | Column inlet blockage or void. | Reverse flush the column. If the problem persists, replace the column.[13] |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
Baseline Issues
| Symptom | Possible Cause | Suggested Solution |
| Noisy Baseline | Air bubbles in the system. | Degas the mobile phase and prime the pump.[6][12] |
| Detector lamp failure. | Replace the detector lamp.[6] | |
| Contaminated mobile phase or column. | Use fresh, high-purity solvents and flush the column.[10] | |
| Drifting Baseline | Column temperature fluctuation. | Use a column oven to maintain a constant temperature.[6] |
| Incomplete column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase. | |
| Mobile phase composition changing. | Prepare fresh mobile phase and ensure proper mixing. |
Experimental Protocols
Standard HPLC Method for this compound
This protocol is a general guideline based on published methods.[1][2][3] Optimization may be required for specific applications.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02 M Potassium dihydrogen orthophosphate, pH adjusted to 4.0) and methanol in a ratio of 75:25 (v/v).[3]
-
Column Temperature: 25 - 30 °C.
-
Injection Volume: 10 - 20 µL.
-
Sample Preparation: Accurately weigh and dissolve this compound standard or sample in the mobile phase to a known concentration (e.g., 50 µg/mL).[3] Filter the solution through a 0.45 µm syringe filter before injection.[3]
System Suitability
Before sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.[3][4]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0.[4] |
| Theoretical Plates (N) | > 2000.[4] |
| Relative Standard Deviation (RSD) for replicate injections | < 2% for peak area and retention time.[2][4] |
Visual Troubleshooting Workflows
Caption: General troubleshooting workflow for HPLC analysis.
Caption: Logical workflow for investigating ghost peaks.
References
- 1. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 2. HPLC method validation for this compound in injection form [wisdomlib.org]
- 3. nnpub.org [nnpub.org]
- 4. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 5. hplc.eu [hplc.eu]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. biorelevant.com [biorelevant.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Shimadzu Baseline Disturbance [shimadzu.nl]
- 13. lcms.cz [lcms.cz]
minimizing side effects of atropine sulfate in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the side effects of atropine (B194438) sulfate (B86663) in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for atropine sulfate? A1: this compound is a competitive, non-selective antagonist of the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1][2] It works by blocking the neurotransmitter acetylcholine from binding to these receptors, thereby inhibiting the effects of the parasympathetic nervous system.[3][4][5] This action leads to increased heart rate, reduced bodily secretions (salivary, bronchial), and relaxation of smooth muscle.[3][6]
Q2: Why does atropine sometimes cause a paradoxical slowing of the heart rate at low doses? A2: When administered at very low doses (e.g., <0.5 mg in humans, dose-dependent in animals), atropine can cause a temporary, paradoxical bradycardia (slowing of the heart rate).[4][7] This is thought to result from a central action in the CNS or the blockade of inhibitory presynaptic muscarinic autoreceptors, which can briefly enhance the parasympathetic response before the full peripheral blockade takes effect.[4] Administering an appropriate, higher dose will typically counter this initial effect and raise the heart rate.[7]
Q3: Can atropine be used long-term in animal studies? A3: Chronic administration of atropine can lead to significant side effects and physiological adaptations. For example, a 10-day study in rats (10 mg/kg/day) showed that chronic administration affects vasoactive intestinal polypeptide (VIP) synthesis in the heart atria, which modifies heart rate regulation.[8] Subchronic (21-day) toxicity studies in rats and dogs showed expected pharmacological effects like mydriasis and reduced salivation, but also adrenal gland hypertrophy in rats at doses of 1.4-3.2 mg/kg/day.[9][10] Researchers should carefully consider the duration and dosage, and monitor animals closely for adverse effects.
Q4: What are the main differences between atropine and glycopyrrolate (B1671915) for use in animal research? A4: Atropine is a tertiary amine that crosses the blood-brain barrier, leading to potential central nervous system (CNS) effects.[7] Glycopyrrolate is a quaternary ammonium (B1175870) compound that does not readily cross the blood-brain barrier, so it has minimal CNS effects.[11] Glycopyrrolate is more potent in its antisialogogue (saliva-reducing) effect and has a more prolonged action on salivary and sweat glands with fewer cardiovascular and ocular side effects compared to atropine.[11] For procedures where only peripheral anticholinergic effects are desired without CNS involvement, glycopyrrolate is often a more suitable choice.[12][13]
Troubleshooting Common Side Effects
Problem: Excessive Tachycardia
-
Symptoms: A heart rate that exceeds the normal physiological range for the species under anesthesia or at rest, potentially leading to arrhythmias.
-
Cause: Tachycardia is an expected pharmacological effect of atropine due to its blockade of M2 muscarinic receptors on the heart's sinoatrial (SA) node, which removes the "braking" effect of the vagus nerve.[4][5][14]
-
Solutions:
-
Dose Titration: Ensure you are using the lowest effective dose for your experimental purpose. For non-emergent applications in small animals, doses of 0.01–0.02 mg/kg are often sufficient.[7]
-
Consider Alternatives: For studies where tachycardia is a significant concern, consider using glycopyrrolate. In rats, glycopyrrolate was found to be more effective than atropine at maintaining a normal heart rate range when used as a preanesthetic with ketamine/xylazine.[12][13]
-
Monitoring: Continuously monitor heart rate with ECG. While tachycardia is expected, watch for dangerous arrhythmias, which may indicate an interaction with other agents (e.g., alpha-2 agonists) or an excessively deep plane of anesthesia.[15]
-
Problem: Gastrointestinal (GI) Stasis, particularly in Rabbits
-
Symptoms: Reduced or absent fecal output, anorexia, lethargy, bloating, and signs of pain such as a hunched posture or teeth grinding (bruxism).[16]
-
Cause: Atropine reduces GI smooth muscle motility and secretions by blocking M3 receptors, which can lead to ileus (stasis).[3][14] This is a particularly high risk in species like rabbits, which rely on continuous GI motility.[17][18]
-
Solutions:
-
Prophylactic Care: If atropine use is unavoidable in rabbits, ensure the animal is well-hydrated and on a high-fiber diet. Prophylactic supportive care is critical.
-
Aggressive Treatment: At the first sign of stasis, initiate aggressive multimodal therapy. This condition is a life-threatening emergency in rabbits.[18][19]
-
Follow a Stasis Protocol: A detailed protocol for managing GI stasis is provided in the "Experimental Protocols" section below. Key interventions include fluid therapy, analgesia, nutritional support, and prokinetic drugs.[16][18][20] Prokinetics are contraindicated if a physical obstruction is suspected.[16]
-
Quantitative Data Summary
Table 1: Comparative Effects of Atropine vs. Glycopyrrolate on Heart Rate in Rats and Rabbits
| Drug | Species | Dose (IM) | Effect on Heart Rate | Duration of Effect | Citation |
| This compound | Rat | 0.05 mg/kg | Increase | 30 minutes | [12][13] |
| Glycopyrrolate | Rat | 0.5 mg/kg | Increase | 240 minutes | [12][13] |
| This compound | Rabbit | 0.2 or 2.0 mg/kg | No significant increase | N/A | [12][13] |
| Glycopyrrolate | Rabbit | 0.1 mg/kg | Significant increase | >50 minutes | [12][13] |
Table 2: Recommended Atropine Dosages for Small Animals
| Application | Species | Route | Recommended Dose | Key Notes | Citation |
| Preanesthetic | General Small Animal | IV/IM/SC | 0.01 - 0.02 mg/kg | Use lower end of dose range for non-emergent conditions. | [7] |
| Bradycardia (Emergency) | General Small Animal | IV | 0.04 mg/kg | Higher dose for emergency situations. | [7] |
| Bradycardia (Pediatric) | General Small Animal | IV/IO | 0.02 mg/kg | Minimum single dose 0.1 mg; max 0.5 mg (child), 1.0 mg (adolescent). | [21] |
| CPR (No IV Access) | Dog | Intratracheal | 0.08 mg/kg | Dilute in sterile water or saline. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound for parenteral administration in animal studies.
Materials:
-
This compound powder (USP grade)
-
Sterile 0.9% saline for injection
-
Analytical balance
-
Sterile vials
-
0.22 µm sterile syringe filter
Methodology:
-
Calculate Required Mass: Determine the total volume and final concentration of the atropine solution needed for the experiment. Calculate the mass of this compound powder required.
-
Weighing: Using an analytical balance, carefully weigh the precise amount of this compound powder.
-
Dissolution: Dissolve the weighed powder in the calculated volume of sterile 0.9% saline.[1] The most common vehicle is sterile saline.[1]
-
Ensure Complete Dissolution: Gently agitate the vial until the solution is clear and all particulates are dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Transfer: Carefully push the solution through the filter into a final sterile vial for storage.[1] This step is critical for ensuring the sterility of the final product for injection.[1]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions. Prepare fresh dilutions for each experiment.
Protocol 2: Management of Gastrointestinal Stasis in Rabbits
Objective: To provide a multi-faceted treatment plan for rabbits exhibiting signs of GI stasis secondary to atropine administration or other causes.
Materials:
-
Lactated Ringer's solution (LRS) for fluid therapy
-
Syringes and IV/SC administration sets
-
Analgesics: Meloxicam (B1676189) (e.g., 0.5-1.0 mg/kg SC q24h), Buprenorphine (e.g., 0.03-0.05 mg/kg SC q6-12h)[18]
-
Prokinetic agent: Metoclopramide (B1676508) (e.g., 0.2-1.0 mg/kg PO/SC q8-12h)[18]
-
High-fiber critical care formula for syringe feeding
-
Simethicone (B1680972) (65-130 mg/animal PO q1h) for gas relief[20]
Methodology:
-
Immediate Fluid Therapy: Rehydration is the most critical first step.[20] Administer warmed subcutaneous or intravenous fluids (LRS) to hydrate (B1144303) the animal and the GI contents.
-
Provide Analgesia: GI stasis is painful, and pain itself worsens stasis.[16][18] Administer multimodal analgesia. An NSAID like meloxicam combined with an opioid like buprenorphine is recommended.[16] Many rabbits will not eat until their pain is managed.[18]
-
Nutritional Support: Provide nutritional support with a high-fiber critical care formula via syringe feeding.[20] This is crucial to stimulate GI motility and prevent hepatic lipidosis.[20]
-
Administer Prokinetics: Once the animal is rehydrated and a physical obstruction has been ruled out, administer a prokinetic agent like metoclopramide to help stimulate gut motility.[18]
-
Gas Reduction: If bloating is present, administer simethicone to help break down gas and reduce discomfort.[20]
-
Monitor Closely: Continuously monitor fecal output, appetite, signs of pain, and hydration status. Adjust treatment as needed. Aggressive treatment is necessary for a positive outcome.[16]
Visualizations
Atropine's Mechanism of Action
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
Experimental Workflow: Managing Side Effects
Caption: Decision workflow for monitoring and managing atropine side effects.
Logical Relationship: Atropine vs. Glycopyrrolate
Caption: Key structural and functional differences between atropine and glycopyrrolate.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Atropine - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 6. nursingcenter.com [nursingcenter.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. Chronic atropine administration diminishes the contribution of vasoactive intestinal polypeptide to heart rate regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A subchronic toxicity study of two inhaled aerosolized this compound formulations in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.unsw.edu.au [research.unsw.edu.au]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Gastrointestinal Diseases of Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gastrointestinal Stasis in Rabbits and Rodents - WSAVA2010 - VIN [vin.com]
- 21. reference.medscape.com [reference.medscape.com]
Technical Support Center: Atropine Sulfate's Paradoxical Effects at Low Doses
Welcome to the Technical Support Center for researchers investigating the effects of atropine (B194438) sulfate (B86663). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the paradoxical bradycardia observed at low doses.
Frequently Asked Questions (FAQs)
Q1: What is the paradoxical effect of low-dose atropine sulfate?
A1: Typically, this compound, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is known to cause tachycardia (an increased heart rate) by blocking the parasympathetic influence on the heart.[1][2] However, at low doses (generally less than 0.5 mg in humans), it can paradoxically induce a transient bradycardia (a decreased heart rate) before the expected tachycardia manifests at higher doses.[1][3]
Q2: What are the proposed mechanisms for this paradoxical bradycardia?
A2: The leading hypothesis for the paradoxical effect of low-dose atropine involves a bimodal action. The primary proposed mechanisms are:
-
Central Vagal Stimulation: Low concentrations of atropine that cross the blood-brain barrier may initially stimulate the vagus nerve centrally, leading to an increase in parasympathetic outflow to the heart and a subsequent decrease in heart rate.[4]
-
Presynaptic M1 Autoreceptor Blockade: Atropine, at low doses, may preferentially block presynaptic M1 muscarinic autoreceptors on vagal nerve endings.[4][5] These autoreceptors normally function to inhibit acetylcholine (ACh) release. By blocking this inhibitory feedback loop, more ACh is released into the synaptic cleft, transiently enhancing the parasympathetic effect on the heart and causing bradycardia.[5] At higher doses, the postsynaptic M2 receptor blockade at the sinoatrial node dominates, leading to tachycardia.
Q3: What is the typical dose-response relationship for this compound and heart rate?
A3: Atropine exhibits a bimodal, or biphasic, dose-response curve with respect to heart rate.[3] Initial low doses can cause a decrease in heart rate, while subsequent increases in dosage lead to a dose-dependent increase in heart rate.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Heart Rate
| Dose Range (Human Equivalent) | Primary Receptor Interaction | Expected Heart Rate Response |
| < 0.5 mg | Central Vagal Stimulation & Presynaptic M1 Autoreceptor Blockade | Paradoxical Bradycardia (transient decrease)[1][3] |
| 0.5 mg - 3 mg | Postsynaptic M2 Receptor Blockade at the SA Node | Tachycardia (dose-dependent increase)[1][3] |
Note: These values are approximate and can vary based on individual physiological differences and experimental models.
Experimental Protocols
Protocol 1: In Vivo Assessment of Atropine's Dose-Response Effect on Heart Rate in a Rodent Model
Objective: To characterize the biphasic effect of this compound on heart rate.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Animal model (e.g., Sprague-Dawley rat)
-
ECG monitoring system with needle electrodes
-
Intravenous (IV) or intraperitoneal (IP) injection supplies
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Insert ECG electrodes subcutaneously to monitor heart rate continuously.
-
Baseline Recording: Record a stable baseline heart rate for at least 15-30 minutes before any drug administration.
-
Atropine Administration (Low Dose): Administer a low dose of this compound (e.g., 0.01 mg/kg, IV or IP).
-
Data Acquisition: Continuously record the heart rate for at least 30 minutes post-injection, observing for any initial decrease.
-
Atropine Administration (High Dose): Subsequently, administer a higher dose of this compound (e.g., 1 mg/kg, IV or IP).
-
Data Acquisition: Continue to record the heart rate for at least 30-60 minutes to observe the tachycardic response.
-
Data Analysis: Analyze the percentage change in heart rate from baseline at both low and high doses.
Protocol 2: Investigating Presynaptic Effects of Atropine on Vagal Nerve Activity
Objective: To determine if low-dose atropine enhances vagal nerve output.
Materials:
-
This compound
-
Anesthetized animal model (e.g., rabbit or rat)
-
Electrophysiology recording setup (amplifier, data acquisition system)
-
Microelectrodes for nerve recording
-
Surgical instruments for nerve isolation
Methodology:
-
Surgical Preparation: Anesthetize the animal and perform a midline cervical incision to expose the vagus nerve.
-
Nerve Isolation: Carefully isolate a section of the cervical vagus nerve from the surrounding tissue.
-
Electrode Placement: Place recording microelectrodes onto the isolated vagus nerve to record efferent nerve activity.
-
Baseline Recording: Record baseline vagal nerve firing rate for a stable period.
-
Atropine Administration: Administer a low dose of this compound intravenously.
-
Data Recording: Continuously record the vagal nerve activity post-injection and observe for any changes in firing frequency or amplitude.
-
Data Analysis: Compare the integrated vagal nerve activity before and after atropine administration.
Troubleshooting Guides
Issue 1: Inconsistent or Absent Paradoxical Bradycardia at Low Doses
-
Possible Cause 1: Atropine Dose Too High or Too Low. The dose range for paradoxical bradycardia is narrow.
-
Troubleshooting: Perform a detailed dose-response curve with smaller dose increments to identify the optimal range for the paradoxical effect in your specific animal model and experimental conditions.
-
-
Possible Cause 2: Rapid Administration. A rapid bolus injection might lead to a quick saturation of postsynaptic M2 receptors, masking the initial presynaptic effect.
-
Troubleshooting: Administer the low dose as a slow intravenous infusion to allow for the presynaptic effects to manifest before postsynaptic blockade dominates.
-
-
Possible Cause 3: Anesthetic Interference. Some anesthetics can alter autonomic tone and may mask the subtle changes in heart rate induced by low-dose atropine.
-
Troubleshooting: If possible, use an anesthetic with minimal cardiovascular side effects. If the anesthetic cannot be changed, ensure a stable and consistent level of anesthesia throughout the experiment.
-
Issue 2: High Variability in Heart Rate Response Between Subjects
-
Possible Cause 1: Differences in Baseline Vagal Tone. The magnitude of the paradoxical bradycardia is dependent on the initial level of parasympathetic activity.
-
Troubleshooting: Ensure all animals are properly acclimatized to the experimental setup to minimize stress-induced variations in autonomic tone. Record a stable baseline heart rate for an extended period before drug administration to confirm a consistent starting point.
-
-
Possible Cause 2: Inaccurate Drug Concentration. Improperly prepared or stored atropine solutions can lead to inconsistent dosing.
Issue 3: Unexpected Tachycardia at a Supposedly Low Dose
-
Possible Cause 1: Dose Calculation Error. A simple miscalculation can result in a much higher dose than intended.
-
Troubleshooting: Double-check all dose calculations, including animal weight and solution concentration. Have a second researcher verify the calculations.
-
-
Possible Cause 2: "Low Dose" is Relative to the Subject. The definition of a "low dose" can vary between species and even strains. A dose that causes bradycardia in one model might be tachycardic in another.
-
Troubleshooting: Conduct a pilot study to establish the dose-response curve in your specific animal model.
-
Mandatory Visualizations
Caption: Signaling pathway of atropine's paradoxical effect.
Caption: Troubleshooting inconsistent paradoxical bradycardia.
Caption: Workflow for in vivo dose-response study.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. Possible mechanisms of anti-cholinergic drug-induced bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 6. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
Validation & Comparative
A Comparative Analysis of the Central Nervous System Effects of Atropine Sulfate and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the central nervous system (CNS) effects of two prominent anticholinergic drugs: atropine (B194438) sulfate (B86663) and scopolamine (B1681570). Both are tropane (B1204802) alkaloids and act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors, yet they exhibit distinct profiles in their central actions. This document summarizes key experimental findings, presents available quantitative data, and outlines the methodologies used in these investigations to facilitate further research and drug development.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine and scopolamine exert their effects by blocking muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous systems.[1][2] These G-protein coupled receptors are integral to the parasympathetic nervous system and various CNS functions, including cognition, memory, and motor control.[1][2] By competitively inhibiting the binding of the neurotransmitter acetylcholine, these drugs disrupt cholinergic signaling. There are five subtypes of muscarinic receptors (M1-M5), and both atropine and scopolamine are considered non-selective antagonists, binding to multiple subtypes.[1]
Scopolamine is understood to more readily cross the blood-brain barrier compared to atropine, which contributes to its more pronounced central effects at therapeutic doses.[3][4]
Comparative Central Nervous System Effects
Experimental evidence from human and animal studies indicates significant differences in the CNS effects of atropine and scopolamine. Scopolamine is generally considered to be a more potent CNS depressant, while atropine can exhibit a biphasic effect, with stimulation at lower doses and depression at higher doses.[5]
A key comparative study in 158 normal young men found that while the qualitative CNS effects of atropine and scopolamine are similar, there are notable differences in potency, onset, and duration of action.[1][6][7] Scopolamine was found to be the most potent centrally, with a quicker onset and a shorter duration of effects (6 to 8 hours) compared to atropine (10 to 12 hours).[6]
Cognitive and Psychomotor Effects
Scopolamine is widely recognized for its profound effects on memory and cognitive function, leading to its use as a pharmacological model for inducing amnesia in research.[8] A systematic review and meta-analysis of 46 studies confirmed that scopolamine negatively impacts performance on a range of memory tasks, including immediate and delayed recall, and recognition memory.[9] It also slows reaction times in attention tasks.[9]
In a direct comparison, premedication with hyoscine (scopolamine) was shown to have detrimental effects on memory and motor tasks in patients, whereas atropine did not produce similar impairments.
At higher doses, both drugs can induce a state of delirium characterized by confusion, hallucinations, and incoherence.[1][7]
Quantitative Data Summary
The following table summarizes the key differences in the central nervous system effects of atropine sulfate and scopolamine based on available data. It is important to note that direct comparative studies with comprehensive dose-response data are limited in the publicly available literature.
| Feature | This compound | Scopolamine | Source(s) |
| Primary CNS Effect | Low doses: Mild stimulation; High doses: Depression, delirium | Sedation, amnesia, hypnosis | [5] |
| Cognitive Effects | Minimal cognitive impairment at therapeutic doses | Significant impairment of memory (amnesia) and attention | |
| Psychomotor Effects | Less pronounced effects at therapeutic doses | Can cause significant impairment of motor coordination | |
| Hallucinogenic Potential | At high or toxic doses | Can occur even at therapeutic doses | [1][7] |
| Onset of CNS Effects | Slower | Faster | [6] |
| Duration of CNS Effects | Longer (10-12 hours) | Shorter (6-8 hours) | [6] |
| Central Potency | Less potent | More potent | [1][6][7] |
Experimental Protocols
The following are descriptions of experimental methodologies that have been or could be employed to assess and compare the CNS effects of atropine and scopolamine.
Neuropsychological Assessment Battery
Objective: To quantitatively measure the effects of atropine and scopolamine on various cognitive domains.
Methodology:
-
Participants: Healthy human volunteers, screened for any contraindications to anticholinergic drugs.
-
Design: A double-blind, placebo-controlled, crossover or parallel-group design is typically used.
-
Drug Administration: Intramuscular, intravenous, or oral administration of this compound, scopolamine hydrobromide, or a placebo.
-
Cognitive Tests: A battery of validated neuropsychological tests is administered at baseline and at specific time points after drug administration. This battery may include:
-
Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS), Buschke Selective Reminding Task.[9]
-
Attention and Executive Function: Trail Making Test (Parts A and B), Stroop Test, Digit Symbol Substitution Test (DSST), Choice Reaction Time (CRT) and Simple Reaction Time (SRT) tasks.[9]
-
Visuo-motor Coordination: Finger Tapping Test, Purdue Pegboard Test, tests of visuomotor adaptation using robotic interfaces.
-
-
Data Analysis: Statistical comparison of performance on each cognitive test between the drug and placebo groups.
Electroencephalography (EEG) Monitoring
Objective: To assess the electrophysiological changes in the brain induced by atropine and scopolamine.
Methodology:
-
Participants and Design: Similar to the neuropsychological assessment protocol.
-
EEG Recording: Continuous EEG is recorded from multiple scalp electrodes using a standardized system (e.g., 10-20 system).
-
Procedure: Baseline EEG is recorded before drug administration. Following drug administration, EEG is recorded at regular intervals.
-
Data Analysis: Quantitative EEG (qEEG) analysis is performed to assess changes in different frequency bands (e.g., delta, theta, alpha, beta). Spectral analysis can reveal drug-induced slowing or activation of brain activity.
Pharmacokinetic Analysis for CNS Penetration
Objective: To determine the concentration of atropine and scopolamine in the plasma as a surrogate for CNS penetration.
Methodology:
-
Sample Collection: Blood samples are collected from participants at predetermined time points after drug administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Analytical Method: A validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is used to quantify the concentrations of atropine and scopolamine in the plasma samples.[10]
-
Data Analysis: Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the curve (AUC) are calculated to compare the systemic exposure of the two drugs.
Visualizations
The following diagrams illustrate the mechanism of action and a comparative summary of the CNS effects of atropine and scopolamine.
Caption: Mechanism of action of atropine and scopolamine as muscarinic receptor antagonists.
Caption: Comparative summary of the central nervous system effects of atropine and scopolamine.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Atropine, scopolamine, and ditran: comparative pharmacology and antagonists in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central action of drugs acting on the cholinergic muscarinic receptor. III. Influence of atropine and scopolamine injected intraventricularly on behavior and levels of biogenic amines in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Models of memory dysfunction? A comparison of the effects of scopolamine and lorazepam on memory, psychomotor performance and mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
A Comparative Guide for Researchers: Atropine Sulfate vs. Glycopyrrolate
In the realm of anticholinergic agents, both atropine (B194438) sulfate (B86663) and glycopyrrolate (B1671915) are staples in clinical and research settings. While both competitively inhibit acetylcholine (B1216132) at muscarinic receptors, their distinct pharmacological profiles lead to significant differences in their clinical effects, side effect profiles, and research applications. This guide provides an objective comparison of these two agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Pharmacodynamic and Pharmacokinetic Profiles
Atropine, a naturally occurring tertiary amine, readily crosses the blood-brain barrier, leading to potential central nervous system (CNS) effects.[1][2] In contrast, glycopyrrolate, a synthetic quaternary ammonium (B1175870) compound, has limited ability to penetrate the CNS, resulting in predominantly peripheral effects.[1][2] This fundamental difference in structure underpins many of the observed variations in their clinical actions.
Glycopyrrolate is reported to be approximately twice as potent as atropine.[1][2] The elimination half-life of atropine is between 2 to 4 hours, with about 50% excreted unchanged in the urine.[1][2] Glycopyrrolate's onset of action is within one minute when administered intravenously, and it has a duration of action of 2 to 4 hours.[3]
Comparative Efficacy and Clinical Observations
Cardiovascular Effects
Both atropine and glycopyrrolate are used to manage bradycardia. However, their effects on heart rate can differ significantly. Atropine can cause a more pronounced and sometimes erratic increase in heart rate, which may lead to tachycardia.[4] Glycopyrrolate generally induces a less dramatic increase in heart rate, contributing to greater cardiovascular stability.[4][5]
In a study involving pediatric patients undergoing surgery, the combination of glycopyrrolate and neostigmine (B1678181) resulted in less fluctuation in heart rate compared to the atropine and neostigmine combination.[6][7] Another study found that while both drugs effectively increased heart rate, bradycardia occurred only with atropine in one of the study groups.[8]
| Parameter | Atropine Sulfate | Glycopyrrolate | Source |
| Initial Heart Rate Change | More pronounced increase, potential for significant tachycardia | Less dramatic increase, more stable heart rate | [4] |
| Incidence of Bradycardia (in one study group) | Observed | Not Observed | [8] |
| Heart Rate Fluctuation (with Neostigmine) | More pronounced | Less pronounced | [6][7] |
Antisialagogue Effect
Both drugs are effective in reducing salivary secretions. Research suggests that glycopyrrolate is a more potent and longer-acting antisialagogue than atropine.[6][9] One study indicated that glycopyrrolate appears to be five to six times more potent than atropine in its antisialogogue effect.[9] A study on patients undergoing minor oral surgical procedures found that while both drugs significantly reduced salivary secretion, there was no significant difference in their potency as antisialogogues in that specific context.[10]
| Parameter | This compound | Glycopyrrolate | Source |
| Antisialagogue Potency | Effective | 5-6 times more potent | [9] |
| Duration of Salivary Inhibition | Shorter | Longer (up to 7 hours) | [6] |
Side Effect Profiles
The differing abilities of atropine and glycopyrrolate to cross the blood-brain barrier significantly influence their side effect profiles.
Atropine's central effects can include delirium, confusion, and agitation.[1] Other common side effects are dry mouth, blurred vision, mydriasis, tachycardia, and urinary retention.[1][11]
Glycopyrrolate's side effects are primarily peripheral and include dry mouth, urinary hesitancy, blurred vision, and tachycardia.[12][13] Due to its poor CNS penetration, it is less likely to cause central anticholinergic syndrome.[2][3] A study in pediatric patients found a higher incidence of dry mouth with glycopyrrolate compared to atropine.[7][14]
| Side Effect Category | This compound | Glycopyrrolate | Source |
| Central Nervous System | Can cause delirium, confusion, agitation | Unlikely to cause CNS effects | [1][2] |
| Cardiovascular | More likely to cause significant tachycardia and arrhythmias | More stable cardiovascular profile | [4][5] |
| Gastrointestinal | Dry mouth, constipation | Dry mouth, constipation | [11][13] |
| Ocular | Blurred vision, mydriasis | Blurred vision | [1][12] |
| Genitourinary | Urinary retention | Urinary hesitancy and retention | [1][12] |
Experimental Methodologies
Study on Heart Rate and Salivary Secretion in Minor Oral Surgery[10]
-
Study Design: A randomized controlled trial involving 30 patients.
-
Intervention: Patients were randomly assigned to receive either 0.6 mg/ml of Atropine Sulphate or 0.2 mg/ml of Glycopyrrolate intramuscularly.
-
Measurements: Salivary secretion, heart rate, and arterial pressure were recorded pre-injection and 30 minutes after drug administration.
-
Statistical Analysis: A paired "t" test was used for statistical analysis.
Comparative Study on Heart Rate in Volunteers and Patients[8]
-
Study Design: The study involved three groups of subjects.
-
Group 1 (10 healthy volunteers): Received two doses of atropine sulphate (1.25 micrograms kg-1) and glycopyrrolate (0.75 micrograms kg-1) intravenously in a random order at different times.
-
Group 2 (24 women for gynecological operations): Received fractionated intravenous doses of either atropine sulphate (2.5, 2.5, and 5 micrograms kg-1) or glycopyrrolate (1.5, 1.5, and 3.0 micrograms kg-1) at 3-minute intervals.
-
Group 3 (6 volunteers): Received both drugs in the same dose and time schedule as Group 2.
-
Monitoring: The QRS complexes of the electrocardiogram were continuously recorded on a microcomputer.
Signaling Pathways and Experimental Workflow
Mechanism of Action: Muscarinic Receptor Antagonism
Both atropine and glycopyrrolate act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine, they prevent the activation of downstream signaling pathways.
Caption: Mechanism of action for atropine and glycopyrrolate.
Generalized Experimental Workflow for Comparative Clinical Trials
The following diagram illustrates a typical workflow for a clinical trial comparing atropine and glycopyrrolate.
Caption: A typical clinical trial workflow.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Atropine and Glycopyrrolate | Anesthesia Key [aneskey.com]
- 3. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A Comparison of Atropine and Glycopyrrolate in Anaesthetic Practice | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative potency of atropine sulphate and glycopyrrolate on heart rate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Intramuscular Atropine Sulphate and Glycopyrrolate on Heart Rate and Salivary Secretion in Patients Undergoing Minor Oral Surgical Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. differencebetween.com [differencebetween.com]
- 12. zenodo.org [zenodo.org]
- 13. drugs.com [drugs.com]
- 14. Comparative effects of glycopyrrolate vs. atropine combined with neostigmine on heart rate dynamics and safety outcomes in pediatric patients: a prospective randomized controlled trial | springermedizin.de [springermedizin.de]
A Comparative Guide to Validated HPLC Methods for Atropine Sulfate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of atropine (B194438) sulfate (B86663) in pharmaceutical formulations. The information presented is compiled from peer-reviewed scientific literature to assist in selecting the most suitable analytical method for your research and development needs.
Data Presentation: Comparison of Validated HPLC and UHPLC Methods
The following table summarizes the key performance parameters of different chromatographic methods for atropine sulfate analysis. This allows for a direct comparison of their efficiency, sensitivity, and operating conditions.
| Parameter | Method 1 (Eco-Friendly HPLC) [1] | Method 2 (Conventional HPLC) [2] | Method 3 (UHPLC) [3] | Method 4 (Simultaneous HPLC with Dexamethasone) [4] |
| Column | C18 | Shimadzu C18 (150mm x 4.6mm, 3μm) | Waters Acquity UHPLC BEH C18 (1.7 μm, 2.1 x 100 mm) | Thermo Hypersil C18 (250mm x 4.6mm i.d. 5μm) |
| Mobile Phase | 0.025 M Potassium Phosphate (B84403) Monobasic Buffer (pH 3.5) and Ethanol (70:30 v/v) | Buffer and Methanol (B129727) (40:60 v/v), pH 5.5 | Gradient elution with A: 0.1% H₃PO₄ and B: 0.1% H₃PO₄, 90% ACN, 10% H₂O | 0.02M Potassium Dihydrogen Ortho Phosphate Buffer (pH 4) and Methanol (75:25 v/v) |
| Flow Rate | 0.7 mL/min | Not Specified | Not Specified (Gradient) | 1.5 mL/min |
| Detection Wavelength | 225 nm | 210 nm | Not Specified (UV/Visible Detector) | 210 nm |
| Linearity Range | 24 - 240 μg/mL | 20 - 120 μg/mL | 50 - 250 μg/mL | 25 - 75 μg/mL |
| Accuracy (% Recovery) | Not Specified | 99.58% - 99.94% | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | < 2% (Intra-day and Inter-day) | Not Specified | Not Specified |
| LOD | Not Specified | 0.019 μg/mL | 3.9 μg/mL | Not Specified |
| LOQ | Not Specified | 0.059 μg/mL | 13.1 μg/mL | Not Specified |
| Run Time | < 7 min | Not Specified | 8 min | 10 min |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information available in the referenced publications.
Method 1: Eco-Friendly HPLC Stability-Indicating Method [1]
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 stationary phase.
-
Mobile Phase Preparation: A mixture of 700 mL of 0.025 M potassium phosphate monobasic buffer (prepared by dissolving 3.4 g of monobasic potassium phosphate in 1000 mL of purified water and adjusting the pH to 3.5 with concentrated orthophosphoric acid) and 300 mL of ethanol. The mobile phase is degassed for 5 minutes.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 μL.
-
Detection: UV detection at a wavelength of 225 nm.
-
Sample Preparation: For stability studies, a concentrated solution is treated with 0.1 M HCl and heated, followed by neutralization with 0.1 M NaOH. The final solution is filtered through a 0.45-μm filter before injection.
Method 2: Conventional HPLC Method for Injectable Formulations [2]
-
Chromatographic System: Shimadzu HPLC system.
-
Column: Shimadzu C18 column (150mm × 4.6mm, 3μm).
-
Mobile Phase Preparation: A mixture of a buffer solution and methanol in a 40:60 v/v ratio, with the final pH adjusted to 5.5.
-
Detection: UV detection at a wavelength of 210 nm.
-
Validation: The method was validated according to ICH guidelines for parameters including precision, linearity, robustness, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Method 3: UHPLC Method for Atropine and its Impurities [3]
-
Chromatographic System: Waters Acquity UHPLC system with a 2489 UV/Visible detector.
-
Column: Waters Acquity UHPLC BEH C18, 1.7 μm, 2.1 × 100 mm.
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% Phosphoric Acid (H₃PO₄) in water.
-
Solvent B: A mixture of 0.1% H₃PO₄, 90% Acetonitrile (ACN), and 10% water.
-
-
Validation: The method was validated according to USP Category I requirements for assay, covering precision, accuracy, linearity, range, and specificity.
Method 4: Simultaneous Estimation of this compound and Dexamethasone [4]
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Thermo Hypersil C18 column (250mm x 4.6mm i.d. 5μm).
-
Mobile Phase Preparation: A mixture of 0.02M Potassium dihydrogen ortho Phosphate Buffer (pH 4) and Methanol in a 75:25 v/v ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Validation: The method was validated as per ICH guideline Q2 (R1) for accuracy, precision, LOD, and LOQ.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis, from initial method development to the final validation report.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC method validation for this compound in injection form [wisdomlib.org]
- 3. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 4. nnpub.org [nnpub.org]
Atropine Sulfate: The Gold Standard Positive Control in Muscarinic Antagonist Screening
A comprehensive guide for researchers on the application of atropine (B194438) sulfate (B86663) as a positive control in the screening of muscarinic receptor antagonists, with comparative data, detailed experimental protocols, and pathway visualizations.
In the landscape of drug discovery and pharmacological research, the identification and characterization of muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists are pivotal for developing therapeutics for a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. Atropine sulfate, a non-selective muscarinic antagonist, has long been established as the quintessential positive control in screening assays due to its well-characterized, competitive antagonism across all five muscarinic receptor subtypes (M1-M5).[1][2] This guide provides an in-depth comparison of this compound with other muscarinic antagonists, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers in designing robust screening campaigns.
Comparative Performance of this compound
Atropine's utility as a positive control stems from its consistent and potent inhibition of all five muscarinic receptor subtypes. This non-selectivity, while a drawback for therapeutic applications where subtype specificity is desired, is an advantage in primary screening assays designed to identify any muscarinic antagonist activity.[2] The inhibitory potency of atropine is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Ki).
For researchers seeking to develop subtype-selective antagonists, comparing the activity of novel compounds to both atropine and a panel of subtype-selective antagonists is crucial. The following tables summarize the comparative binding affinities (pKi) and functional potencies (pA2) of atropine and other common muscarinic antagonists.
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Selectivity |
| This compound | ~8.9 | ~9.0 | ~9.2 | ~8.9 | ~8.8 | Non-selective |
| Pirenzepine | ~8.2 | ~6.7 | ~6.9 | ~7.5 | ~7.2 | M1-selective |
| AF-DX 116 | ~6.8 | ~7.5 | ~6.6 | ~6.9 | - | M2-selective |
| Darifenacin | ~7.7 | ~8.0 | ~8.8 | ~7.8 | - | M3-selective |
Note: pKi values are derived from various sources and may vary based on experimental conditions. Higher values indicate greater binding affinity.
Table 2: Comparative Functional Antagonist Potencies (pA2) of Muscarinic Antagonists
| Compound | Tissue/Assay | M1-mediated | M2-mediated | M3-mediated |
| This compound | Guinea Pig Atria | - | ~9.0 | - |
| Guinea Pig Bladder | - | - | ~8.9 | |
| Mouse Prostate | - | - | 9.07[3] | |
| Pirenzepine | Guinea Pig Atria | - | ~6.9 | - |
| Mouse Prostate | - | - | 6.88[3] | |
| AF-DX 116 | Guinea Pig Atria | - | ~7.5 | - |
| Darifenacin | Mouse Prostate | - | - | 9.08[3] |
Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher values indicate greater potency.
Muscarinic Receptor Signaling Pathways
Understanding the signaling cascades initiated by muscarinic receptor activation is fundamental to designing and interpreting functional screening assays. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on their G-protein coupling.[1][4]
-
Gq/11 Pathway (M1, M3, M5 receptors): Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][4] Functional assays for antagonists of these receptors often measure the inhibition of agonist-induced calcium mobilization.[1]
-
Gi/o Pathway (M2, M4 receptors): Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] Screening for antagonists of these receptors typically involves measuring the reversal of agonist-induced cAMP inhibition.
Figure 1: Muscarinic Receptor Signaling Pathways
Experimental Protocols
The following are detailed protocols for key in vitro assays used in the screening of muscarinic antagonists, with this compound serving as the positive control.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the muscarinic receptors by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype.
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
This compound (for non-specific binding determination and as a positive control).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of this compound (e.g., 1 µM).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Radioligand Binding Assay Workflow
Calcium Mobilization Assay (for M1, M3, M5 Antagonists)
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by an agonist.[1]
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced calcium release.
Materials:
-
CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., carbachol).
-
This compound (positive control).
-
Test compounds.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compounds or a high concentration of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add a pre-determined concentration of the agonist (typically the EC80) to the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data with the response in the absence of an antagonist as 100% and the response with a saturating concentration of atropine as 0%. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50.
Figure 3: Calcium Mobilization Assay Workflow
cAMP Accumulation Assay (for M2, M4 Antagonists)
This functional assay measures the ability of a compound to reverse the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency (IC50) of a test compound in reversing agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO or HEK293 cells stably expressing the M2 or M4 receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Muscarinic agonist (e.g., carbachol).
-
This compound (positive control).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Treatment: Seed cells in a suitable microplate. Pre-treat the cells with varying concentrations of the test compound or a high concentration of this compound.
-
Stimulation: Add a mixture of forskolin and the muscarinic agonist to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: The inhibitory effect of the agonist will be reversed by the antagonist. Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50.
Conclusion
This compound remains an indispensable tool in the screening of muscarinic antagonists. Its well-defined, non-selective profile provides a robust benchmark for assessing the potency and efficacy of novel compounds. By utilizing atropine as a positive control in a battery of assays, including radioligand binding, calcium mobilization, and cAMP accumulation, researchers can confidently identify and characterize new muscarinic antagonists for further development. This guide provides the necessary comparative data and detailed protocols to facilitate the effective use of this compound in muscarinic antagonist screening programs.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors | Semantic Scholar [semanticscholar.org]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide to Atropine and Other Anticholinergics
This guide provides a detailed comparison of the pharmacological properties of atropine (B194438) and other clinically relevant anticholinergic agents, with a focus on scopolamine (B1681570) and glycopyrrolate (B1671915). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of receptor binding affinities, functional potencies, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Introduction to Anticholinergic Agents
Anticholinergic drugs are a class of compounds that antagonize the action of the neurotransmitter acetylcholine (B1216132) (ACh) at its receptors.[1] Most clinically significant anticholinergics are muscarinic receptor antagonists, blocking the effects of ACh at G-protein coupled muscarinic receptors (M1-M5), which are widely distributed throughout the central and peripheral nervous systems.[2] This blockade of the parasympathetic nervous system leads to a variety of physiological effects, making these drugs useful in treating a range of conditions, including bradycardia, motion sickness, overactive bladder, and chronic obstructive pulmonary disease (COPD).[1][2] Atropine, a naturally occurring tertiary amine, is a prototypical non-selective muscarinic antagonist.[3][4] This guide compares its pharmacological profile with that of scopolamine, another tertiary amine known for its pronounced central nervous system (CNS) effects, and glycopyrrolate, a quaternary amine with limited CNS penetration.[3][4]
Muscarinic Receptor Binding Affinity
The affinity of an anticholinergic drug for the different muscarinic receptor subtypes (M1-M5) is a key determinant of its tissue selectivity and overall pharmacological profile. These affinities are typically determined through in vitro radioligand binding assays and are expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)
| Drug | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |
| Atropine | 1.6[5] | ~1.9 | ~1.7 | ~1.0 | ~1.0 | Non-selective |
| Scopolamine | 0.83[6] | 5.3[6] | 0.34[6] | 0.38[6] | 0.34[6] | Relatively non-selective with slight preference for M1/M3/M4/M5 over M2 |
| Glycopyrrolate | ~0.60[7] | 1.89[8] | 1.69[8] | - | - | Non-selective for M2 and M3 |
| Pirenzepine | 14[5] | 300 | 200 | 80 | 300 | M1-selective |
| Darifenacin | 100 | 470 | 10 | 160 | 100 | M3-selective |
| Methoctramine | 100 | 10 | 100 | 50 | 200 | M2-selective |
In Vitro and In Vivo Functional Potency
The functional potency of an anticholinergic drug is its ability to inhibit the physiological response to muscarinic receptor activation. This is often measured in vitro using isolated organ bath preparations, where the potency is expressed as the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve). In vivo models are also used to assess the functional effects of these drugs on complex physiological processes.
Table 2: Functional Potency of Anticholinergic Drugs
| Drug | Assay | Potency (pA2 or other measure) |
| Atropine | Carbachol-induced contraction of human isolated colon (circular muscle) | pA2: 8.72[9] |
| Carbachol-induced contraction of human isolated colon (longitudinal muscle) | pA2: 8.60[9] | |
| Acetylcholine-induced contraction of isolated chicken ileum | High pA2 value[10] | |
| Glycopyrrolate | Carbachol-induced depression of guinea-pig atrium | pA2: 8.16[7] |
| Acetylcholine-induced depression of guinea-pig atrium | pA2: 8.39[7] | |
| Scopolamine | Inhibition of 5-HT evoked responses in oocytes (off-target effect) | IC50: 2.09 µM[11] |
Note: pA2 and IC50 values are dependent on the specific tissue and agonist used in the assay.
Pharmacokinetic Properties
The pharmacokinetic profile of an anticholinergic drug dictates its onset, duration of action, and potential for central nervous system side effects. Key parameters include the time to maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), the elimination half-life (t1/2), and bioavailability.
Table 3: Comparative Pharmacokinetic Parameters in Humans
| Drug | Route | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Bioavailability (%) | Blood-Brain Barrier Penetration |
| Atropine | Oral Gel | 1.6[12] | 0.14[12] | 3.02[12] | - | Yes (Tertiary amine) |
| Oral | 2.0 | - | 2-4[3] | ~50 | ||
| IV | - | - | 2-4[3] | 100 | ||
| Scopolamine | Oral | - | ~0.53 | 4.5[13] | 10.7 - 48.2 (highly variable)[13] | Yes (Tertiary amine) |
| IV | - | ~2.9 | 4.5[13] | 100 | ||
| Glycopyrrolate | Oral | - | - | - | Slow and erratic | No (Quaternary amine)[14] |
| IM | 0.5 - 0.75 | - | 2-4[15] | - | ||
| IV | <0.02 | - | 2-4[15] | 100 |
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are coupled to different G-proteins, leading to distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of an unlabeled anticholinergic drug.
Caption: Competitive radioligand binding assay workflow.
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized procedure for determining the Ki of a test compound at a specific muscarinic receptor subtype expressed in a cell line.[16][17]
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test compound (e.g., atropine, scopolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes, a fixed concentration of radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled muscarinic antagonist (e.g., atropine).
-
Competition: Cell membranes, radioligand, and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model: Oxotremorine-Induced Tremor in Mice
This model is used to assess the central anticholinergic activity of test compounds. Oxotremorine (B1194727) is a potent muscarinic agonist that crosses the blood-brain barrier and induces tremors.[18][19]
Materials:
-
Male mice.
-
Oxotremorine sesquifumarate.
-
Test compound (e.g., atropine).
-
Vehicle for test compound.
-
Observation cages.
-
Scoring system for tremor severity (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor).
Procedure:
-
Acclimatization: Acclimatize mice to the experimental environment.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Oxotremorine Challenge: After a specified pretreatment time (e.g., 15-30 minutes), administer a subcutaneous injection of oxotremorine (e.g., 0.5 mg/kg).[18]
-
Observation and Scoring: Place each mouse in an individual observation cage. At set time points after the oxotremorine injection (e.g., 5, 10, 15, and 30 minutes), observe and score the severity of tremors. Other cholinergic signs like salivation and lacrimation can also be noted.[18]
-
Data Analysis: Compare the tremor scores between the vehicle-treated and test compound-treated groups. A significant reduction in tremor score indicates central anticholinergic activity.
In Vivo Model: Pilocarpine-Induced Salivation in Rodents
This model is used to evaluate the peripheral anticholinergic (antisialagogue) effects of test compounds. Pilocarpine (B147212) is a muscarinic agonist that stimulates salivary gland secretion.[2][4]
Materials:
-
Rats or mice.
-
Pilocarpine hydrochloride.
-
Test compound (e.g., atropine, glycopyrrolate).
-
Vehicle for test compound.
-
Pre-weighed cotton balls or collection tubes.
-
Anesthetic (if required).
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals and fast them overnight with free access to water.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Pilocarpine Challenge: After the pretreatment period, administer a subcutaneous or intraperitoneal injection of pilocarpine (e.g., 1-5 mg/kg).[20]
-
Saliva Collection: Place a pre-weighed cotton ball in the animal's mouth for a specific period (e.g., 15-30 minutes). Alternatively, collect saliva directly from the oral cavity using a pipette.[2][4]
-
Quantification: Remove the cotton ball and weigh it to determine the amount of saliva secreted.
-
Data Analysis: Compare the amount of saliva secreted in the test compound-treated groups to the vehicle-treated group. A significant reduction in saliva volume indicates peripheral anticholinergic activity.
Conclusion
This guide provides a comparative overview of the pharmacology of atropine, scopolamine, glycopyrrolate, and other anticholinergic agents. The data presented in the tables highlight the key differences in their receptor binding affinities, functional potencies, and pharmacokinetic profiles, which underpin their distinct clinical applications and side-effect profiles. The detailed experimental protocols offer a foundation for researchers to further investigate the properties of these and novel anticholinergic compounds. The choice of an appropriate anticholinergic agent for a specific research or therapeutic purpose should be guided by a thorough understanding of these comparative pharmacological characteristics.
References
- 1. Pharmacokinetic implications for the clinical use of atropine, scopolamine and glycopyrrolate [ouci.dntb.gov.ua]
- 2. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sympathetic mediation of salivation induced by intracerebroventricular pilocarpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 10. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. Pharmacokinetics and related pharmacodynamics of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacology of atropine, scopolamine, and glycopyrrolate | Clinical Gate [clinicalgate.com]
- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Modulation of oxotremorine-induced tremor by central beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Atropine Sulfate and Newer Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the classical non-selective muscarinic antagonist, atropine (B194438) sulfate (B86663), with a selection of newer, more receptor-subtype-selective antagonists. The following sections detail their comparative binding affinities, functional potencies, and the experimental methodologies used for their evaluation.
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are crucial mediators of the parasympathetic nervous system. Their widespread distribution throughout the body governs a vast array of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. Consequently, muscarinic antagonists are a cornerstone in the treatment of various clinical conditions, such as chronic obstructive pulmonary disease (COPD), overactive bladder (OAB), and certain ophthalmological disorders.
Atropine, a naturally occurring tertiary amine, has been the prototypical muscarinic antagonist for over a century. It acts as a competitive, non-selective antagonist at all five muscarinic receptor subtypes.[1] While effective, its lack of selectivity often leads to a broad range of side effects, limiting its therapeutic utility in chronic conditions. This has driven the development of newer muscarinic antagonists with improved subtype selectivity, aiming to target specific tissues and minimize undesirable systemic effects. This guide offers a comparative analysis of atropine sulfate and these modern antagonists, supported by quantitative data from preclinical studies.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki values) and functional potencies (pA2 values) of atropine and several newer muscarinic antagonists. Lower Ki values indicate higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with higher values indicating greater potency.
Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Antagonists at Human M1-M5 Receptors
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M3 vs M2 Selectivity | Reference(s) |
| Atropine | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | ~1 | [2] |
| Tiotropium | High Affinity | Lower Affinity | High Affinity | N/A | N/A | Kinetically Selective | [3] |
| Pirenzepine (B46924) | 12 - 21 | 168 - 310 | ~500 | N/A | N/A | ~0.07 | [4][5] |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | ~50 | [1][6] |
| Solifenacin (B1663824) | 26 | 170 | 12 | 110 | 31 | ~0.07 | [7][8][9] |
| Tolterodine | 1.6 | 10.0 | 3.2 | 19.9 | 19.9 | ~0.32 | [10][11] |
| Oxybutynin | ~2.0 | ~15.8 | ~1.3 | ~10.0 | ~39.8 | ~0.08 | [1][11] |
Table 2: Functional Potency (pA2) of Muscarinic Antagonists in Isolated Tissues
| Antagonist | Tissue | Agonist | pA2 Value | Reference(s) |
| Atropine | Guinea Pig Ileum | Carbachol | 8.9 | [12] |
| Atropine | Guinea Pig Atria | Carbachol | 9.0 | [13] |
| Pirenzepine | Guinea Pig Gastric Mucosa | Bethanechol | 7.06 | [13] |
| Darifenacin | Guinea Pig Ileum (M3) | Carbachol | 8.66 - 9.4 | [6] |
| Solifenacin | Rat Urinary Bladder | Carbachol | 7.44 | [7][9] |
| Tolterodine | Guinea Pig Urinary Bladder | Carbachol | 8.6 | [10] |
| Oxybutynin | Guinea Pig Bladder | Carbachol | 8.5 | [10] |
Experimental Protocols
Radioligand Binding Assay for Determining Ki Values
This protocol outlines a general method for determining the binding affinity of unlabelled muscarinic antagonists by their ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test antagonists and a reference antagonist (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled test antagonist to a series of wells.
-
For determining non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) to a separate set of wells.[1]
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test antagonist by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Smooth Muscle Contraction Assay for Determining Functional Potency (pA2)
This protocol describes a method to assess the functional potency of a muscarinic antagonist by measuring its ability to inhibit agonist-induced contraction of isolated smooth muscle tissue.
Objective: To determine the pA2 value of a muscarinic antagonist in a functional tissue preparation.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig trachea, ileum, or urinary bladder).[14][15]
-
Organ bath system with temperature control and aeration.
-
Isotonic transducer and data acquisition system.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Muscarinic agonist (e.g., carbachol, methacholine).
-
Test antagonist.
Procedure:
-
Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ bath containing aerated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular changes of the bathing solution.
-
Agonist Concentration-Response Curve (Control): Cumulatively add increasing concentrations of the muscarinic agonist to the organ bath and record the contractile response until a maximal response is achieved.
-
Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution to allow it to return to its baseline tension.
-
Antagonist Incubation: Add a fixed concentration of the test antagonist to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibration.
-
Agonist Concentration-Response Curve (in the presence of antagonist): Repeat the cumulative addition of the agonist and record the contractile response. The concentration-response curve should be shifted to the right.
-
Repeat: Repeat steps 4-6 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
Plot the log of the agonist concentration versus the response for each antagonist concentration.
-
Determine the EC50 of the agonist in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) versus the log of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway.
References
- 1. ics.org [ics.org]
- 2. apexbt.com [apexbt.com]
- 3. droracle.ai [droracle.ai]
- 4. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional characterization of rat submaxillary gland muscarinic receptors using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proof of lung muscarinic receptor occupancy by tiotropium: Translational Positron Emission Tomography studies in non-human primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
A Comparative Cross-Species Analysis of Atropine Sulfate's Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and pharmacological effects of atropine (B194438) sulfate (B86663) across various animal species. The data presented is intended to support researchers in designing preclinical studies, interpreting experimental outcomes, and understanding the cross-species variability of this widely used anticholinergic agent.
Cardiovascular Effects
Atropine sulfate's impact on the cardiovascular system, primarily heart rate and blood pressure, exhibits notable variation across different animal models. These differences are crucial for selecting the appropriate species for cardiovascular safety and efficacy studies.
Heart Rate
The chronotropic effects of atropine are dose-dependent and vary among species. While generally causing tachycardia at therapeutic doses, paradoxical bradycardia can occur at very low doses.[1]
| Animal Species | Dose | Route of Administration | Observed Effect on Heart Rate | Citation |
| Rat | 0.05 mg/kg | Intramuscular (IM) | Increased heart rate for 30 minutes. | [2] |
| 1 mg/kg | Intraperitoneal (IP) | Cardiac acceleration. | [3] | |
| 2 mg/kg | Intravenous (IV) | No significant change. | [4] | |
| 5-80 mg/kg | Intravenous (IV) | Dose-dependent reduction at higher doses. | [5] | |
| Rabbit | 0.002-0.004 mg/kg | Intravenous (IV) | Bradycardia. | [6] |
| >0.02 mg/kg | Intravenous (IV) | Tachycardia. | [6] | |
| 0.2 or 2.0 mg/kg | Intramuscular (IM) | No significant increase. | [2][7] | |
| Dog | 0.01-0.04 mg/kg | IV, IM, Subcutaneous (SC) | Increased heart rate. | [8] |
| 0.02 mg/kg | Intravenous (IV) | Initial potentiation of bradycardia followed by an increase. | [9] | |
| 0.04 mg/kg | Intravenous (IV) | Post-atropine heart rate ≥ 135–140 BPM or a 50%–100% increase from baseline is considered a positive response in an atropine response test. | [10] | |
| Cat | 0.02-0.04 mg/kg | IV, IM, SC | General dose recommendation for increasing heart rate. | [11] |
| Pig | 0.02-0.04 mg/kg | IV, IM, SC | General dose recommendation for increasing heart rate. | [11] |
Blood Pressure
The effects of atropine on blood pressure are generally less pronounced than its effects on heart rate and can be influenced by the anesthetic regimen and the animal's physiological state.
| Animal Species | Dose | Route of Administration | Observed Effect on Blood Pressure | Citation |
| Rat | 5-50 mg/kg | Intravenous (IV) | Immediate and dose-dependent decrease. | [12] |
| 2 mg/kg | Intravenous (IV) | 27.5 mmHg decrease. | [4] | |
| 10 mg/kg | Intravenous (IV) | 38 mmHg decrease. | [4] | |
| 20 mg/kg | Intravenous (IV) | 47.5 mmHg decrease. | [4] | |
| Dog | High-dose | Inhalation | No adverse effect on systolic blood pressure. | [13] |
Ocular Effects: Mydriasis
Topical administration of this compound is a common practice in ophthalmology to induce mydriasis (pupil dilation) for diagnostic and therapeutic purposes. The duration and intensity of this effect are species-dependent.
| Animal Species | Dose/Concentration | Route of Administration | Duration of Mydriasis | Citation |
| Dog | 1% solution | Topical | Effects can last for several days. | [14] |
| Cat | 1% solution | Topical | Effects can last 5 to 7 days. | [15] |
| 1% solution | Topical | Median duration of absent direct pupillary light reflex was 47.5 hours. | [16] | |
| 0.1% solution | Topical | Median duration of absent direct pupillary light reflex was 7 hours. | [16] |
Effects on Salivation and Gastrointestinal Motility
As an anticholinergic agent, atropine reduces secretions and smooth muscle motility.
| Animal Species | Effect on Salivation | Effect on Gastrointestinal Motility | Citation |
| Rat | Chronic administration decreased protein concentration of parotid saliva. High doses resulted in no measurable secretion from sublingual glands. | High doses decrease GI motility. | [17] |
| Dog | Decreases oral and bronchial secretions. | Reduces GI and biliary spasm. | [8][18] |
| Cat | Decreases oral and bronchial secretions. | Reduces GI and biliary spasm. | [8] |
| Pig | Not specified | Reduces gastrointestinal motility. | [19] |
| Cattle | Not specified | 0.04 mg/kg IV mitigates abomasal contractions for 1-3 hours. | [20] |
Toxicological Data: LD50
The median lethal dose (LD50) is a critical indicator of acute toxicity.
| Animal Species | Route of Administration | LD50 | Citation |
| Rat | Oral | 500 mg/kg | [21][22] |
| Intraperitoneal | 280 mg/kg | [23] | |
| Subcutaneous | 250 mg/kg | [23] | |
| Mouse | Oral | 75 mg/kg | [21][22] |
| Intraperitoneal | 30 mg/kg | [23] | |
| Subcutaneous | 428 mg/kg | [23] | |
| Rabbit | Oral | 600 mg/kg | [21][24] |
| Guinea Pig | Oral | 1100 mg/kg | [24] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Preparation of this compound Solution
-
Compound : this compound is typically used due to its stability and water solubility.
-
Vehicle : Sterile 0.9% saline is the most common vehicle.
-
Preparation :
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is clear and free of particulates. For parenteral administration, sterile-filter the solution through a 0.22 µm filter.[25]
-
-
Storage : Store the stock solution at 2-8°C, protected from light. Prepare fresh dilutions for each experiment.[25]
Administration Routes
-
Intravenous (IV) : Injection into a suitable vein (e.g., tail vein in rodents, cephalic or saphenous vein in larger animals).
-
Intramuscular (IM) : Injection into a major muscle mass (e.g., quadriceps or gluteal muscles).
-
Subcutaneous (SC) : Injection into the loose skin, typically over the back or flank.
-
Intraperitoneal (IP) : Injection into the peritoneal cavity, common in small rodents.
-
Topical (Ophthalmic) : Application of a solution or ointment directly to the cornea.
Example Protocol: Reversal of Drug-Induced Bradycardia in Mice
-
Animal Model : Adult C57BL/6 mice.[25]
-
Bradycardia Induction : Administer a bradycardic agent (e.g., a high dose of a beta-blocker or a cholinergic agonist).[25]
-
Monitoring : Continuously monitor the heart rate using electrocardiography (ECG) or a tail-cuff system.[25]
-
Atropine Administration : Once stable bradycardia is established, administer this compound (e.g., 1 mg/kg) via intraperitoneal injection.[25]
-
Data Collection : Record the heart rate at baseline, after the induction of bradycardia, and at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes).[25]
Signaling Pathway and Experimental Workflow
Atropine's Mechanism of Action: Muscarinic Receptor Antagonism
Atropine is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[1] It blocks the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting the parasympathetic nervous system's "rest and digest" functions.[1]
Caption: Atropine competitively antagonizes muscarinic receptors.
General Experimental Workflow for Assessing Atropine Effects
The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound.
Caption: A generalized workflow for in vivo atropine studies.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. The parasympatholytic effects of this compound and glycopyrrolate in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Small Dose Atropine on Cardiac Rate in Rabbits. [ekja.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. Characterization of chronotropic and dysrhythmogenic effects of atropine in dogs with bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. vetscraft.com [vetscraft.com]
- 12. Studies on the hypotensive response to atropine in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A subchronic toxicity study of two inhaled aerosolized this compound formulations in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. boerumhillvet.com [boerumhillvet.com]
- 15. Atropine Ophthalmic Solution for Dogs and Cats [petplace.com]
- 16. Evaluation of 0.1% and 1% atropine eyedrops in cats: A comparative study of tolerance, stability, and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound – Rat Guide [ratguide.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. laboratoriosarsal.com [laboratoriosarsal.com]
- 20. Drugs for Specific Purposes in the Ruminant Digestive System - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 21. merck.com [merck.com]
- 22. msd.com [msd.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. msd.com [msd.com]
- 25. benchchem.com [benchchem.com]
Atropine Sulfate vs. Saline Control in Myopia Progression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of atropine (B194438) sulfate (B86663) and saline control in clinical studies on myopia progression. It synthesizes key experimental data, details study methodologies, and visualizes relevant pathways to support further research and development in this field.
Atropine, a non-selective muscarinic antagonist, has emerged as a prominent pharmacological agent for controlling myopia progression in children.[1] Numerous clinical trials have demonstrated its efficacy, particularly at low concentrations, in slowing both the refractive error change and the axial elongation of the eye associated with myopia.[2][3] This guide compares the performance of various concentrations of atropine sulfate eye drops against a saline placebo control, drawing upon data from key randomized controlled trials and meta-analyses.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from pivotal studies comparing this compound to a saline or placebo control. The primary efficacy endpoints are the mean annual change in spherical equivalent refraction (SER) in diopters (D) and the mean annual change in axial length (AL) in millimeters (mm).
| Atropine Concentration | Study Duration | Mean Annual SER Progression (D/year) | Mean Annual AL Elongation (mm/year) | Key Findings & Citation |
| Placebo/Saline Control | 1 year | -0.60 | 0.36 | Baseline for comparison in the APPLE study.[4] |
| 0.01% this compound | 1 year | -0.35 | 0.25 | Statistically significant reduction in both SER progression and AL elongation compared to placebo (P < .05).[4] |
| 0.01% this compound | 1 year | -0.59 | 0.36 | Significantly lower myopia progression (0.59D) compared to the control group (0.81D).[5] |
| 0.01% this compound | 2 years | 0.49 | - | Significantly lower myopia progression compared to the control group (1.20D) in the ATOM2 study.[5] |
| 0.025% this compound | 1 year | -0.46 | 0.29 | Demonstrated a dose-dependent effect, with greater efficacy than 0.01% in the LAMP study.[5] |
| 0.05% this compound | 1 year | -0.27 | 0.20 | Showed the best efficacy in the LAMP study, with the least progression in both SER and AL.[5] |
| 0.1% this compound | 2 years | 0.38 | - | Effective in reducing myopia progression, but with more side effects than lower concentrations.[5] |
| 0.5% this compound | 2 years | 0.30 | - | Highly effective but associated with significant side effects, limiting its clinical use for this indication.[5] |
| 1% this compound | 2 years | - | -0.4mm | Showed a significant reduction in axial elongation compared to the control group in the ATOM2 study.[5] |
Experimental Protocols
The methodologies of randomized controlled trials evaluating atropine for myopia control generally follow a similar structure. Below are detailed protocols from key studies that serve as a reference for researchers.
The Atropine for the Treatment of Myopia (ATOM) 2 Study
-
Study Design: A randomized, double-masked, placebo-controlled trial.
-
Participants: Children aged 6 to 12 years with myopia of at least -1.00 D and progression of at least -0.50 D in the past year.
-
Intervention: Participants were randomly assigned to receive 0.5%, 0.1%, or 0.01% atropine eye drops, or a placebo, once daily in both eyes for two years.
-
Outcome Measures: The primary outcomes were the change in spherical equivalent refraction and axial length. Secondary outcomes included accommodation amplitude, pupil size, and adverse events.
-
Measurement Techniques: Cycloplegic autorefraction was used to measure refractive error, and optical biometry was used to measure axial length.
The Low-Concentration Atropine for Myopia Progression (LAMP) Study
-
Study Design: A randomized, placebo-controlled, double-masked trial.
-
Participants: Children aged 4 to 12 years with myopia of at least -1.00 D and astigmatism of -2.50 D or less.
-
Intervention: Participants were randomized to receive 0.05%, 0.025%, or 0.01% atropine eye drops, or a placebo, once nightly in both eyes for one year.
-
Outcome Measures: The primary outcome was the change in spherical equivalent refraction. The secondary outcome was the change in axial length.
-
Measurement Techniques: Refractive error was measured by cycloplegic autorefraction, and axial length was measured using an IOLMaster.
Visualizations
Experimental Workflow: Atropine vs. Saline in Myopia Clinical Trial
Caption: A typical workflow for a randomized controlled trial comparing this compound to a saline control.
Proposed Signaling Pathways for Atropine in Myopia Control
The exact mechanism by which atropine slows myopia progression is not fully elucidated but is believed to be independent of its effect on accommodation.[6] Research suggests that atropine acts on various receptors and signaling pathways in the retina, choroid, and sclera.[2][7]
Caption: Proposed signaling pathways for atropine's action in myopia control.
Conclusion
Low-dose this compound eye drops have consistently demonstrated efficacy in slowing the progression of myopia in children with a favorable safety profile.[6][8] The 0.01% concentration is often preferred as it provides a good balance between efficacy and minimal side effects.[3][7] Higher concentrations, while potentially more effective, are associated with a greater incidence of adverse events such as photophobia and blurred near vision.[3] The underlying mechanism of action is multifactorial, involving interactions with muscarinic receptors in the retina, choroid, and sclera, which in turn modulate various signaling pathways that regulate eye growth.[1][2] Further research is needed to fully elucidate these mechanisms and to optimize treatment strategies for myopia control.
References
- 1. reviewofmm.com [reviewofmm.com]
- 2. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophthalmologica-indonesiana.com [ophthalmologica-indonesiana.com]
- 4. ntk-institute.org [ntk-institute.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Effect of atropine 0.01% on progression of myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cjeo-journal.org [cjeo-journal.org]
- 8. Atropine 0.01% eye drops slow myopia progression: a systematic review and Meta-analysis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Atropine Sulfate Formulations in Research
For Researchers, Scientists, and Drug Development Professionals
Atropine (B194438) sulfate (B86663), a non-selective muscarinic antagonist, is a cornerstone in both clinical practice and ophthalmic research, particularly in the management of myopia progression. The growing interest in this compound has led to the development and investigation of various formulations, each with distinct characteristics influencing its efficacy, stability, and clinical applicability. This guide provides an objective comparison of different atropine sulfate formulations, supported by experimental data, to aid researchers in selecting the most suitable option for their studies.
Performance Comparison of this compound Formulations
The efficacy and stability of this compound formulations are paramount for reliable and reproducible research outcomes. The following tables summarize key quantitative data from various studies.
Efficacy in Myopia Control
Low-dose atropine eye drops have emerged as a leading therapy for slowing myopia progression in children. The optimal concentration, however, remains a subject of extensive research, balancing efficacy with potential side effects.
| Atropine Concentration | Mean Change in Spherical Equivalent Refraction (SER) per year | Mean Change in Axial Length (AL) per year | Key Findings |
| 1% | 0.56 D[1] | -0.43 mm[1] | Highest efficacy in slowing myopia progression but associated with significant adverse effects and a rapid rebound upon cessation.[1] |
| 0.5% | 0.72 D (less progression)[2] | -0.14 mm (less elongation)[2] | Demonstrated high efficacy in reducing SER progression.[2] |
| 0.05% | 0.54 D (less progression)[2] | -0.21 mm (less elongation)[2] | Considered the optimal concentration for balancing efficacy and safety in managing myopia in Asian children.[1][3] |
| 0.025% | Slower SER progression than 0.01%[3] | Slower AL elongation than 0.01%[3] | Part of the dose-dependent response observed in the LAMP study.[3] |
| 0.02% | -0.10 D (LSM difference vs placebo)[4] | Not statistically significant vs placebo in one study.[4] | Efficacy findings have been variable across different studies. |
| 0.01% | 0.27 D (less progression)[2] | -0.09 mm (less elongation)[2] | Found to be effective in reducing myopia progression and axial elongation with minimal side effects.[4] |
| Placebo | -0.81 D[2] | 0.41 mm[2] | Represents the natural progression of myopia without intervention. |
LSM: Least Squares Mean
Stability of Compounded Ophthalmic Solutions
The stability of compounded atropine solutions is a critical concern for ensuring consistent dosage and avoiding degradation products that may lack efficacy.[5][6] Stability is influenced by factors such as the starting material (commercially available 1% atropine vs. powdered atropine), diluent (saline vs. artificial tears), storage temperature, and the presence of preservatives.[6][7]
| Formulation Details | Storage Condition | Atropine Concentration Remaining | Duration | Key Findings |
| 0.01% Atropine in HPMC or BSS (unopened) | Refrigerated | >90% | 6 months | Both formulations were physicochemically stable.[8][9] |
| 0.01% Atropine in HPMC or BSS (unopened) | Room Temperature | <90% | After 4 months | Degradation was more significant at room temperature.[8] |
| 0.01% Atropine in HPMC or BSS (simulated use) | Refrigerated & Room Temperature | 90-110% | 30 days | Stable for one month under simulated use conditions.[8][9] |
| 0.1, 1.0, 2.5, and 5.0 mg/mL in 0.9% NaCl | 5°C and 25°C | ±5% of target value | 6 months | All concentrations were physically, chemically, and microbiologically stable.[10][11] |
| 0.1 mg/mL with and without preservative in LDPE bottles | 25°C | >94.7% | 6 months | Both formulations were physicochemically stable.[12] |
HPMC: Hydroxypropyl methylcellulose, BSS: Balanced Salt Solution, LDPE: Low-density polyethylene
Novel this compound Formulations
Beyond traditional eye drops, research is exploring novel delivery systems to enhance bioavailability, improve patient compliance, and target different therapeutic areas.
| Formulation Type | Administration Route | Key Features | Potential Application |
| Submicronic Respiratory Fluid | Inhalation | Rapid systemic delivery.[13] | Antidote for organophosphorus poisoning.[13] |
| Dry-Powder Inhaler | Inhalation | Highly bioavailable for rapid systemic concentrations.[14][15] | Systemic and pulmonary treatment after chemical weapons exposure.[14] |
| Albumin-Chitosan Microparticles | Ocular | Sustained release for improved efficacy and lower side effects.[16] | Ocular drug delivery.[16] |
| Sublingual Injection | Sublingual | Rapid onset of action and better bioavailability than intramuscular route.[17] | Antidote for organophosphorus poisoning.[17] |
| Oral Capsules | Oral | Systemic administration for various indications.[18] | Bradycardia, organophosphate poisoning, pre-anesthetic medication.[18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of typical experimental protocols.
Clinical Trial for Efficacy in Myopia Control (LAMP Study)
-
Study Design: A randomized, double-masked, placebo-controlled trial.[3]
-
Participants: Children aged 4 to 12 years with myopia of at least -1.0 diopter.[3]
-
Intervention: Daily administration of atropine eye drops at concentrations of 0.05%, 0.025%, 0.01%, or placebo.[3]
-
Outcome Measures: Cycloplegic refraction, axial length, accommodation amplitude, photopic and mesopic pupil diameter, and best-corrected visual acuity were measured at regular intervals.[3]
-
Data Analysis: Differences in spherical equivalent and axial length between groups were analyzed to determine efficacy.[3]
Stability Study of Compounded Atropine Eye Drops
-
Formulation Preparation: Low-dose atropine solutions are prepared by diluting a commercially available 1% atropine solution or by dissolving this compound powder in a suitable vehicle (e.g., 0.9% sodium chloride, artificial tears).[6][7][11]
-
Storage Conditions: Samples are stored under various conditions, such as refrigerated (2-8°C) and room temperature (25°C), and protected from light.[8][11]
-
Analytical Methods:
-
Visual Inspection: Checked for changes in color, clarity, and presence of particulate matter.[8][11]
-
pH Measurement: Monitored for any significant changes from the initial pH.[8][11]
-
Atropine Quantification: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the concentration of atropine and detect any degradation products like tropic acid.[12][19]
-
Sterility Testing: Performed to ensure the absence of microbial contamination.[8][12]
-
-
Sampling Time Points: Samples are analyzed at baseline and at regular intervals (e.g., monthly) over the study period.[8][11]
Visualizing the Science
Diagrams can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanism of action of atropine as a muscarinic antagonist.
Caption: Experimental workflow for a typical stability study of atropine formulations.
References
- 1. Effectiveness of various atropine concentrations in myopia control for Asian children: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of different concentrations atropine in controlling children and adolescent myopia: an umbrella review of systematic reviews and meta-analyses [frontiersin.org]
- 3. Atropine 0.05% over 0.01% in myopia control: study | AOA [aoa.org]
- 4. Efficacy and Safety of 0.01% and 0.02% Atropine for the Treatment of Pediatric Myopia Progression Over 3 Years: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATROPINE—WHAT’S IN THE BOTTLE? | Contact Lens Spectrum [pv-cls-staging.hbrsd.com]
- 6. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reviewofmm.com [reviewofmm.com]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 9. researchgate.net [researchgate.net]
- 10. Physical, chemical, and microbiological stability study of diluted atropine eye drops | Semantic Scholar [semanticscholar.org]
- 11. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Systemic Delivery of this compound by the MicroDose Dry-Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Atropine Sulfate and Obidoxime Co-formulation in Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of atropine (B194438) sulfate (B86663) and obidoxime (B3283493) co-formulation against other therapeutic alternatives for the treatment of organophosphate (OP) poisoning. The information presented is based on experimental data from various in vivo and in vitro studies, intended to inform research and development in this critical area of toxicology.
Introduction to Organophosphate Poisoning and Treatment Strategies
Organophosphate compounds, found in pesticides and nerve agents, are potent inhibitors of acetylcholinesterase (AChE), a crucial enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a toxidrome characterized by muscarinic (e.g., bradycardia, salivation, bronchospasm) and nicotinic (e.g., muscle fasciculations, paralysis) symptoms, which can be fatal.[1][2]
Standard treatment for OP poisoning involves a multi-pronged approach:
-
Anticholinergic Agents: Atropine sulfate is the primary agent used to counteract the muscarinic effects of acetylcholine by competitively blocking its receptors.[3][4][5]
-
Oximes: These are cholinesterase reactivators that work by removing the organophosphate from the active site of the inhibited AChE, thereby restoring its function. Obidoxime and pralidoxime (B1201516) are commonly used oximes.[6]
-
Anticonvulsants: Diazepam is often administered to control seizures, a common and life-threatening symptom of severe OP poisoning.
This guide focuses on the comparative efficacy of the co-formulation of this compound and obidoxime against other treatment regimens.
Comparative Efficacy Data
The following tables summarize quantitative data from various studies, comparing the efficacy of atropine and obidoxime with other treatments.
Table 1: In Vivo Efficacy of Atropine and Oxime Combinations Against Nerve Agent Poisoning in Animal Models
| Organophosphate | Animal Model | Treatment | LD50 (µg/kg) | Protective Index (PI) | Reference |
| Sarin (B92409) | Mouse | None | 121 (s.c.) | - | [7] |
| Atropine (17.4 mg/kg) + Obidoxime | - | ED50: 18.22 µmol/kg | [7] | ||
| Atropine (17.4 mg/kg) + Pralidoxime | - | ED50: 102.5 µmol/kg | [7] | ||
| Atropine (17.4 mg/kg) + HI-6 | - | ED50: 1.96 µmol/kg | [7] | ||
| Sarin | Guinea Pig | None | 42 (s.c.) | - | [8] |
| Atropine + MINA/DAM | - | ~7-14 fold increase in LD50 | [9] | ||
| VX | Guinea Pig | None | ~8 (s.c.) | - | [10] |
| Atropine (0.4 mg/kg) | - | Significantly improved survival | [10] | ||
| Obidoxime (44.0 mg/kg) | - | Significantly improved survival | [10] | ||
| Atropine (0.4 mg/kg) + Obidoxime (44.0 mg/kg) | - | Significantly improved survival | [10] | ||
| Soman | Guinea Pig | None | 28 (s.c.) | - | [8] |
| Atropine + HI-6 | - | Strong synergistic effect | [11] | ||
| Tabun (B1200054) | Guinea Pig | Atropine + HI-6 | - | Strong synergistic effect | [11] |
PI (Protective Index) is calculated as the LD50 of the organophosphate in treated animals divided by the LD50 in untreated animals. A higher PI indicates greater efficacy. ED50 is the dose of the antidote required to protect 50% of the animals from a lethal dose of the poison.
Table 2: In Vitro Reactivation of Human Acetylcholinesterase (AChE) Inhibited by Nerve Agents
| Nerve Agent | Oxime | Reactivating Potency | Reference |
| Soman, Sarin, Cyclosarin, VX | HLö 7 | Highest | [12] |
| HI-6 | High | [12] | |
| Obidoxime | Moderate | [12] | |
| Pralidoxime | Low | [12] | |
| Tabun | Obidoxime, HLö 7 | Partial (~20%) | [12] |
| Pralidoxime, HI-6 | Ineffective (~5%) | [12] | |
| Paraoxon | Obidoxime, Trimedoxime | Best | [13] |
| K027, K048, K075 | Superior to Pralidoxime and HI-6 | [13] | |
| Cyclosarin | Pralidoxime, Obidoxime, Trimedoxime, K027, K048 | Poor | [13] |
Alternative Therapeutic Strategies
Magnesium Sulfate
Magnesium sulfate has been investigated as an adjunctive therapy in OP poisoning. It is thought to work by inhibiting the release of acetylcholine at nerve terminals and blocking NMDA receptors, which may reduce seizures and neuronal damage.
Clinical Studies Summary:
-
Several clinical trials suggest that intravenous administration of magnesium sulfate can reduce the duration of hospitalization and mortality rates in patients with acute OP poisoning.[14][15]
-
One study protocol involved an intravenous infusion of 2 g of MgSO4 over 30 minutes, followed by subsequent injections.[14][15]
-
Another phase II study found that magnesium was well-tolerated, and no mortality was observed in the group receiving the highest dose (16 gm).[16][17]
Enzymatic Biodetoxification
Enzymatic biodetoxification involves the use of enzymes to break down organophosphates into less toxic substances. Organophosphate hydrolases (OPH), such as phosphotriesterases (PTEs), have shown promise in preclinical studies.[18][19][20][21]
Efficacy Data:
-
In Vivo: A dose of 200 mg of human butyrylcholinesterase can protect a human against 2 times the median lethal dose (LD50) of soman. Larger doses have been shown to protect against up to 8 times the LD50 of VX.[19]
-
In Vitro: OPH can effectively hydrolyze a wide range of OP pesticides and has been shown to inactivate G-type nerve agents like sarin, soman, and tabun with varying efficiencies.[18][22]
Experimental Protocols
In Vivo Efficacy Study of Atropine/Obidoxime Co-formulation against VX in Guinea Pigs
-
Animal Model: Male Dunkin Hartley derived guinea pigs.
-
Organophosphate Challenge: Animals were challenged with subcutaneous (s.c.) injections of VX at doses of approximately 1.5xLD50 (12 µg/kg) and 2.5xLD50 (20 µg/kg).[10]
-
Treatment: One minute after VX exposure, animals were treated intramuscularly (i.m.) with one of the following:
-
Vehicle (control)
-
This compound (0.4 mg/kg)
-
Obidoxime chloride (44.0 mg/kg)
-
This compound (0.4 mg/kg) and Obidoxime chloride (44.0 mg/kg) co-formulation.[10]
-
-
Efficacy Assessment:
In Vitro Acetylcholinesterase Reactivation Assay
-
Enzyme Source: Isolated human erythrocyte acetylcholinesterase.[12]
-
Inhibition: The enzyme was inhibited by incubating with a specific nerve agent (soman, sarin, cyclosarin, tabun, or VX) for 30 minutes.[12]
-
Reactivation: The inhibited enzyme was then incubated with different oximes (obidoxime, pralidoxime, HI-6, or HLö 7) at therapeutically relevant concentrations (10 and 30 µM) for 5-60 minutes.[12]
-
Activity Measurement: AChE activity was determined photometrically to quantify the extent of reactivation.[12]
Clinical Trial Protocol for Magnesium Sulfate in OP Poisoning
-
Study Design: Phase II, sequential group study.[16]
-
Patient Population: Patients with acute organophosphate poisoning presenting with moderate to severe cholinergic symptoms.[16]
-
Standard Care: All patients received standard treatment with atropine (titrated to control muscarinic symptoms) and pralidoxime.[16]
-
Intervention: Patients were divided into sequential groups receiving different total doses of 20% MgSO4 (4 gm, 8 gm, 12 gm, or 16 gm) administered as intermittent bolus infusions over 10-15 minutes, or a placebo.[16]
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in organophosphate poisoning and the mechanisms of action of atropine and obidoxime.
Caption: Signaling pathway of organophosphate poisoning.
Caption: Mechanisms of action for atropine and obidoxime.
Conclusion
The co-formulation of this compound and obidoxime is an effective treatment for organophosphate poisoning, particularly against nerve agents like VX and sarin, as demonstrated in animal models. The combination provides a synergistic effect by addressing both the muscarinic symptoms (atropine) and the root cause of acetylcholinesterase inhibition (obidoxime).
However, the efficacy of obidoxime, like other oximes, varies depending on the specific organophosphate. For certain nerve agents, newer oximes like HI-6 and HLö 7 have shown superior in vitro reactivation capabilities.
Alternative therapies such as magnesium sulfate and enzymatic biodetoxification show promise. Magnesium sulfate appears to be a safe and potentially effective adjunct to standard therapy in clinical settings. Enzymatic biodetoxification is a rapidly advancing field with significant potential for future therapeutic applications, although it is still largely in the preclinical stage of development.
Further research, including well-designed clinical trials, is necessary to optimize dosing regimens for existing treatments and to fully evaluate the potential of novel therapeutic agents for organophosphate poisoning.
References
- 1. preprints.org [preprints.org]
- 2. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 3. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Atropine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]
- 7. Toxicity of the combined nerve agents GB/GF in mice: efficacy of atropine and various oximes as antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Oximes and atropine in sarin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.tno.nl [publications.tno.nl]
- 11. Dose-response effects of atropine and HI-6 treatment of organophosphorus poisoning in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactivating potency of obidoxime, pralidoxime, HI 6 and HLö 7 in human erythrocyte acetylcholinesterase inhibited by highly toxic organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]
- 14. ceemjournal.org [ceemjournal.org]
- 15. The key role of magnesium sulfate in the management of organophosphorus pesticide poisoning: a scoping literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
- 17. sactrc.org [sactrc.org]
- 18. Frontiers | Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges [frontiersin.org]
- 19. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Atropine Sulfate: A Guide for Laboratory Professionals
The proper disposal of atropine (B194438) sulfate (B86663) is a critical component of laboratory safety and environmental responsibility. Due to its classification as a highly toxic alkaloid, all materials containing or contaminated with atropine sulfate must be treated as hazardous waste.[1] Adherence to stringent disposal protocols is essential to prevent environmental contamination and ensure personnel safety.
This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a research and development setting.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[1] Handling should occur in a designated area, preferably within a chemical fume hood or other containment device to minimize inhalation risk.[2]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against accidental splashes of solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, apron, or protective suit.[2] | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator if aerosols or dust may be generated.[1][2] | This compound is fatal if inhaled.[3] |
Core Principle: Professional Hazardous Waste Disposal
All waste streams containing this compound must be managed by a licensed professional waste disposal service.[4] Under no circumstances should this compound or its containers be disposed of in standard trash or washed down the drain.[1][3][5] The overarching requirement is to comply with all local, regional, and national regulations governing hazardous waste.[1][4][5]
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Immediately segregate all this compound waste from non-hazardous materials.
-
Use designated, leak-proof, and clearly labeled containers for collection.
-
Ensure containers are kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials.[4]
2. Disposing of Unused or Surplus this compound:
-
Do not attempt to neutralize the chemical in the lab.
-
Keep the substance in its original container if possible.
-
If transferring is necessary, use a new, appropriate container clearly labeled "Hazardous Waste: this compound".
-
This material must be sent to an approved waste disposal plant.[2][6][7]
3. Disposing of Contaminated Materials:
-
This category includes used PPE, absorbent pads from spills, contaminated labware (e.g., pipettes, flasks), and any other material that has come into contact with this compound.
-
Collect these items in a dedicated hazardous waste container.[4]
-
Handle these materials with the same level of precaution as the pure substance.
4. Disposing of Empty Containers:
-
Empty containers and liners may retain product residue and must be handled as hazardous waste.[4]
-
Do not rinse containers into the sewer system.[4]
-
Dispose of uncleaned containers in the same manner as the product itself.[6][8]
Spill Management and Disposal
Spills generate contaminated waste that requires immediate and proper disposal.
-
Evacuate: Remove all non-essential personnel from the spill area.[1]
-
Protect: Don the appropriate PPE, including respiratory protection, before entering the area.[1]
-
Contain: Prevent the spill from spreading or entering drains.[1][2][8]
-
Collect: For liquid spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or clay absorbent.[1][4][6] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[2]
-
Dispose: Place the collected material and all cleanup supplies into a labeled, sealed container for disposal by a licensed contractor.[4][9]
Quantitative Safety Data
While specific disposal limits are determined by local regulations, handling procedures should be informed by occupational exposure limits to ensure worker safety during collection and packaging of waste.
| Parameter | Value | Notes |
| Occupational Exposure Limit (OEL) | 4 µg/m³ | 8-hour Time-Weighted Average (TWA) for this compound, Monohydrate.[9] |
Experimental Protocols for Disposal
Standard safety data sheets and regulatory guidelines do not recommend on-site chemical neutralization or other experimental disposal protocols for this compound. The mandated and accepted procedure is the collection and transfer of all related waste to a licensed and approved hazardous waste management facility. This ensures the substance is handled and destroyed in a controlled and compliant manner.
This compound Waste Management Workflow
Caption: Workflow for the compliant disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Atropine Sulfate
Essential protocols for the safe handling, operation, and disposal of Atropine (B194438) Sulfate (B86663) in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
Atropine sulfate, a potent tropane (B1204802) alkaloid, demands rigorous safety protocols to mitigate the risks associated with its handling. Acute toxicity upon ingestion or inhalation, potential for allergic skin reactions, and suspected reproductive hazards necessitate the stringent use of appropriate Personal Protective Equipment (PPE).[1] This guide provides drug development professionals, researchers, and scientists with essential, step-by-step guidance for the safe handling and disposal of this compound, reinforcing a culture of safety and precision in the laboratory.
Engineering Controls and Work Practices
Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls and safe work practices. All manipulations of this compound, particularly in powder form or when aerosolization is possible, must be conducted within a certified chemical fume hood, biosafety cabinet, or other suitable containment device.[1] A designated area for handling this compound should be established, and access should be restricted to trained personnel.
Personal Protective Equipment (PPE) Selection
The selection of PPE is contingent on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Powder) | Chemical safety goggles or a full-face shield.[1] | Double-gloving with chemically resistant gloves (e.g., nitrile). | Disposable, solid-front lab coat with tight-fitting cuffs; disposable sleeves. | Full-face powered air-purifying respirator (PAPR) with high-efficiency particulate air (HEPA) filters or a supplied-air respirator. |
| Solution Preparation and Handling | Chemical safety goggles. | Single pair of chemically resistant gloves (e.g., nitrile). | Laboratory coat. | To be used in a well-ventilated area or under a chemical fume hood.[1] A NIOSH-approved respirator is required if aerosols may be generated.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Double-gloving with chemically resistant gloves (e.g., nitrile). | Disposable, fluid-resistant full-body suit. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and potential for aerosolization. |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound is critical for minimizing exposure risk.
Preparation:
-
Review Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound.
-
Designate Work Area: Prepare a clean and uncluttered designated area within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kit, and waste disposal containers.
Donning PPE:
-
Put on a lab coat and any additional body protection.
-
Wear safety goggles or a face shield.
-
Don the appropriate respirator if required by your risk assessment.
-
Wash hands and don gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
Handling the Chemical:
-
Avoid breathing any dust, mist, or vapors.[1]
-
Prevent direct contact with skin and clothing.[1]
-
Minimize the generation of dust.
-
Keep containers tightly closed when not in use.
After Handling:
-
Thoroughly wash hands after handling, even if gloves were worn.
-
Carefully remove and properly dispose of gloves.
-
Clean and decontaminate the work area.
-
Remove lab coat and eye protection.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Place all used gloves, lab coats, and other disposable items in a sealed, clearly labeled hazardous waste container.
-
Chemical Waste: Collect all solutions and residues in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.[1]
-
Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company, in accordance with local, state, and federal regulations.
Experimental Protocols: Acute Oral Toxicity Assessment
The assessment of acute oral toxicity for substances like this compound is guided by standardized experimental protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to determine the median lethal dose (LD50) of a substance while minimizing the number of animals used. The primary OECD guidelines for acute oral toxicity are:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering a series of fixed doses to different groups of animals. The initial dose is selected based on a preliminary "sighting study" and is expected to produce signs of toxicity without mortality. Subsequent dosing depends on the observed outcomes, allowing for the classification of the substance's toxicity.[2]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This stepwise procedure uses a small number of animals at each step. The outcome of each step (mortality or survival) determines the next dose to be administered. This method allows for the classification of the substance into one of a series of toxicity classes.
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method involves dosing animals one at a time. If an animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose. This sequential process allows for a more precise estimation of the LD50.
These protocols detail the species of animal to be used (typically rodents), housing conditions, fasting procedures before dosing, observation periods, and the clinical signs of toxicity to be monitored.[3]
Visual Guidance for Safe Handling
To further aid in the procedural understanding of safety measures, the following diagrams illustrate the logical workflows for PPE selection and the general process of handling this compound.
Caption: A logical workflow for selecting the appropriate PPE when handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
